Casuarinin
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H28O26 |
|---|---|
Molecular Weight |
936.6 g/mol |
IUPAC Name |
[(10R,11R)-10-[(14R,15S,19S)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32+,34-,35+,36+/m1/s1 |
InChI Key |
MMQXBTULXAEKQE-VSLJGAQWSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Synonyms |
casuarinin |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Casuarinin?
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Casuarinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in various plant species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates (Punica granatum).[1][2] It is recognized for its significant biological activities, including antioxidant, anti-cancer, and neuroprotective effects. Structurally, this compound is an isomer of casuarictin (B1680760) and is characterized by an open-chain glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1][2][3] A key feature is the C-glycosidic bond between the glucose moiety and one of the HHDP groups.[4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, spectroscopic data, a summary of its total synthesis, and an examination of its molecular mechanisms of action in cancer and neuronal cells.
Chemical Structure and Properties
This compound is a complex polyphenolic compound belonging to the ellagitannin family. Its structure is distinguished by an open-chain glucose core, a feature that arises from the opening of the pyranose ring during its biosynthesis in plants.[1][4]
Structural Identification
-
IUPAC Name : [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.0⁵,¹⁸.0⁶,¹¹]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate[7]
-
Classification : Hydrolyzable Tannin (Ellagitannin)[8]
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. Most of these values are computationally predicted and serve as a guideline for experimental design.
| Property | Value | Source |
| Water Solubility | 2.21 g/L | ALOGPS[8] |
| logP | 2.91 | ALOGPS[8] |
| Polar Surface Area | 455.18 Ų | ChemAxon[8] |
| Hydrogen Bond Donors | 16 | ChemAxon[8] |
| Hydrogen Bond Acceptors | 21 | ChemAxon[8] |
| Rotatable Bond Count | 4 | ChemAxon[8] |
| pKa (Strongest Acidic) | 7.31 | ChemAxon[8] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[2][3][9][10] The ¹H and ¹³C NMR spectral data are crucial for its identification.
Table of ¹³C and ¹H NMR Spectral Data for this compound (in Methanol-d₄)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| Glucose Moiety | ||
| 1 | 74.2 | 5.59 (d, J=5.0) |
| 2 | 73.0 | 5.15 (t, J=5.0) |
| 3 | 76.5 | 4.88 (t, J=5.0) |
| 4 | 69.8 | 4.75 (dd, J=9.0, 5.0) |
| 5 | 75.1 | 5.35 (m) |
| 6a | 64.1 | 4.45 (dd, J=12.0, 3.0) |
| 6b | 64.1 | 4.05 (dd, J=12.0, 1.5) |
| Galloyl Group | ||
| 1' | 121.8 | - |
| 2', 6' | 110.4 | 7.05 (s) |
| 3', 5' | 146.5 | - |
| 4' | 140.1 | - |
| C=O | 167.2 | - |
| HHDP Group 1 | ||
| Aromatic CH | 107.9 | 6.71 (s) |
| Aromatic CH | 107.5 | 6.42 (s) |
| HHDP Group 2 | ||
| Aromatic CH | 108.2 | 6.51 (s) |
| Note: This is a representative summary based on published data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data compiled from references.[2][10] |
Experimental Protocols
Total Synthesis of this compound
The first total synthesis of this compound was reported by Wakamori et al. in 2020, providing a method to access this complex molecule for further study.[4][11]
Synthetic Strategy Overview:
The synthesis is based on a biomimetic approach, recognizing that pedunculagin (B3056322) is a key intermediate in the natural biosynthesis of this compound.[12] The core challenge is the stereoselective construction of the C-glycosidic bond and the formation of the two (S)-hexahydroxydiphenoyl (HHDP) groups.
Key Methodological Steps:
-
Starting Material: The synthesis commences from a suitably protected D-glucose derivative.
-
Formation of HHDP Groups: The (S)-HHDP groups are formed via intramolecular oxidative aryl-aryl coupling of two adjacent galloyl groups. A common method employs a CuCl₂ and n-butylamine complex to mediate this coupling with high stereoselectivity.[13]
-
Glucopyranose Ring Opening: A critical step involves the opening of the glucose pyranose ring. The reported synthesis utilizes a benzyl (B1604629) oxime group, which serves as a scaffold to facilitate this transformation.[4]
-
C-Glycosylation: The C-glycosidic bond between the open-chain glucose C-1 and a benzene (B151609) ring of an HHDP precursor is formed via a Friedel-Crafts-type reaction under acidic conditions. The use of the benzyl oxime scaffold allows for complete stereoselectivity in this step.[4]
-
Final Deprotection: The synthesis is completed by the hydrogenolytic removal of benzyl protecting groups to yield the final natural product, this compound.[4]
The workflow for this synthesis can be visualized as follows:
Cell Culture and Viability Assay
This protocol describes a general method for assessing the antiproliferative effects of this compound on cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[7][8]
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment (MTT Assay): After a set incubation period (e.g., 48-72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis, cell cycle regulation, and oxidative stress.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
In human breast (MCF-7) and non-small cell lung (A549) cancer cells, this compound induces G0/G1 phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[1][8] It upregulates the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, it activates the extrinsic apoptosis pathway by increasing the expression of the Fas receptor (APO-1) and its ligands (mFasL and sFasL), leading to the activation of caspase-8.[5][8]
Neuroprotection via Inhibition of Oxidative Stress
In neuronal cells, such as the HT22 murine hippocampal cell line, this compound demonstrates neuroprotective effects against glutamate-induced toxicity.[14] Glutamate induces oxidative stress by increasing intracellular reactive oxygen species (ROS). This compound counteracts this by inhibiting ROS production. This, in turn, prevents the downstream activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, thereby blocking the apoptotic cascade.[14]
Conclusion
This compound is a structurally complex ellagitannin with significant potential in drug development, particularly in oncology and neuropharmacology. Its well-defined chemical structure, characterized by a C-glycosidic linkage and multiple chiral centers, presents both a synthetic challenge and an opportunity for structure-activity relationship studies. The elucidation of its mechanisms of action, involving the modulation of p53, Fas/FasL, and MAPK signaling pathways, provides a solid foundation for its consideration as a therapeutic lead. The successful total synthesis of this compound now paves the way for the generation of analogs and further preclinical investigation into its promising biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 12. Symposium on the Chemistry of Natural Products, symposium papers [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Casuarinin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarinin, a prominent member of the ellagitannin family, exhibits a wide range of biological activities, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic conversions from early precursors to the final complex structure. This document outlines the core biochemical reactions, presents available quantitative data, describes detailed experimental protocols for key analytical methods, and visualizes the intricate signaling networks that regulate its production.
Introduction
This compound is a C-glucosidic ellagitannin found in various plant species, including those of the Casuarina and Stachyurus genera[1]. Ellagitannins are a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. The unique structural features of this compound, including its open-chain glucose core, contribute to its diverse pharmacological properties, such as antioxidant, anti-inflammatory, and potential anticancer activities. Understanding the biosynthesis of this complex molecule is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway and culminates in a series of oxidative reactions and structural rearrangements. The pathway can be broadly divided into three major stages:
-
Formation of the Precursor, Pentagalloylglucose (PGG): The journey begins with the synthesis of gallic acid, a product of the shikimate pathway. Gallic acid is then sequentially esterified to a glucose molecule to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), the central precursor for all hydrolyzable tannins[2].
-
Oxidative Elaboration to Casuarictin and Pedunculagin (B3056322): PGG undergoes oxidative dehydrogenation, a critical step catalyzed by laccase-like enzymes, to form tellimagrandin II and subsequently casuarictin[3]. Casuarictin is then converted to pedunculagin through the loss of a galloyl group[4].
-
Formation of this compound via Glucose Ring Opening: The final and most distinctive stage involves the opening of the pyranose ring of the glucose moiety in pedunculagin. This structural rearrangement leads to the formation of the characteristic open-chain glucose core of this compound and related compounds like casuariin (B1255675) and castalagin[3].
Quantitative Data
While comprehensive quantitative data for every step of the this compound pathway remains an active area of research, some key parameters have been reported for related processes.
| Enzyme/Process | Substrate(s) | Product(s) | Km | Vmax | Yield | Organism/Tissue | Reference |
| Galloyltransferase | β-Glucogallin, Galloyl-CoA | Di-, Tri-galloylglucose | - | - | - | Rhus typhina leaves | [5] |
| Laccase | Tellimagrandin II | Cornusiin E (a dimeric ellagitannin) | - | - | - | Tellima grandiflora leaves | [2] |
| Carboxylesterase (CXE) | Casuarictin | Pedunculagin | - | - | - | Fragaria × ananassa | [6] |
Note: Specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not yet fully elucidated and represent a key area for future investigation.
Experimental Protocols
Extraction and Purification of Enzymes
A general protocol for the purification of enzymes involved in tannin biosynthesis, such as galloyltransferases and laccases, typically involves several chromatographic steps.
Protocol 4.1.1: General Enzyme Purification Workflow
-
Crude Extract Preparation:
-
Homogenize fresh plant tissue (e.g., young leaves of Casuarina or Stachyurus species) in a suitable extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing protease inhibitors and polyvinylpyrrolidone).
-
Centrifuge the homogenate to remove cell debris.
-
-
Ammonium (B1175870) Sulfate Precipitation:
-
Fractionally precipitate proteins from the crude extract using increasing concentrations of ammonium sulfate.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Separate proteins based on their net charge using a DEAE-cellulose or similar column.
-
Hydrophobic Interaction Chromatography: Further purify the enzyme based on its hydrophobicity.
-
Size-Exclusion Chromatography (Gel Filtration): Separate proteins based on their molecular size to achieve final purification.
-
Enzyme Assays
Protocol 4.2.1: Laccase Activity Assay
This assay is based on the oxidation of a chromogenic substrate, such as syringaldazine (B1682856) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), by laccase, leading to a measurable color change.
-
Reaction Mixture:
-
Phosphate buffer (pH 6.5)
-
Syringaldazine solution (in methanol)
-
Enzyme solution
-
-
Procedure:
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 530 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
Analysis of this compound and its Precursors by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the qualitative and quantitative analysis of ellagitannins.
Protocol 4.3.1: HPLC-DAD Analysis
-
Sample Preparation:
-
Extract plant material with a suitable solvent (e.g., methanol/water mixture).
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) to capture the UV spectra of the different compounds.
-
-
Quantification:
-
Use external standards of purified this compound and its precursors to create calibration curves for quantification.
-
Regulation of this compound Biosynthesis
The biosynthesis of hydrolyzable tannins, including this compound, is a tightly regulated process influenced by both developmental cues and environmental stimuli.
Hormonal Regulation
Plant hormones play a crucial role in modulating the production of secondary metabolites. Jasmonic acid (JA) and its derivatives are well-known signaling molecules involved in plant defense responses[7]. Wounding or herbivore attack triggers the JA signaling pathway, which can lead to the upregulation of genes involved in tannin biosynthesis as a defense mechanism[8].
Environmental Regulation
Light is another critical environmental factor that influences the accumulation of tannins. Light signaling pathways, mediated by photoreceptors, can regulate the expression of key biosynthetic genes[9]. Increased light intensity has been shown to correlate with higher levels of tannins in some plant species, suggesting a role for these compounds in photoprotection[10].
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a fascinating example of the complex chemical machinery in plants. While the major steps have been outlined, significant gaps in our knowledge remain, particularly concerning the specific enzymes and their kinetics in the final stages of the pathway. Future research should focus on the isolation and characterization of these enzymes, which will be instrumental for the potential heterologous production of this compound in microbial or plant-based systems. A deeper understanding of the regulatory networks will also provide opportunities to enhance the production of this valuable compound in its native plant sources through targeted breeding or genetic engineering approaches. The continued exploration of this compound biosynthesis holds great promise for advancing both fundamental plant science and the development of novel pharmaceuticals.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Casuarinin: Natural Sources, Quantification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarinin, a notable ellagitannin, has garnered significant interest within the scientific community due to its diverse bioactive properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its presence in various plant species. A comprehensive summary of the quantitative data available on this compound content is presented in a structured tabular format for comparative analysis. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, providing researchers with practical methodologies. The guide also delves into the molecular mechanisms of this compound, with a specific focus on its role in inducing apoptosis via the Fas/FasL signaling pathway and its modulatory effects on the MAPK signaling cascade. Visual diagrams generated using Graphviz are included to clearly illustrate these complex biological processes and experimental workflows.
Natural Sources of this compound
This compound has been identified and isolated from a variety of plant sources, spanning different families and species. The primary sources include:
-
Pomegranate (Punica granatum): The pericarp, or peel, of the pomegranate fruit is a well-documented source of this compound.[1][2]
-
She-oak (Casuarina species): Various species within the Casuarina genus, such as Casuarina equisetifolia (Australian pine), are known to contain this compound in their leaves and branchlets.[3]
-
Terminalia species: The bark of Terminalia arjuna is a significant source of this compound.[1][4][5][6][7][8][9]
-
Other Sources: this compound has also been reported in Stachyurus species and Alnus sieboldiana.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in some of its primary sources.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |
| Punica granatum | Pericarp (Peel) | Data not explicitly available for this compound; however, peels are rich in ellagitannins like Punicalagin (28.03–104.14 mg/g).[10] | HPLC-DAD–ESI/MSn, UPLC-QTOF-MS | [10][11] |
| Casuarina equisetifolia | Branchlets | Total phenolics are high (up to 169.23 mg/g), but specific data for this compound is not provided.[3] | N/A | [3] |
| Terminalia arjuna | Bark | Qualitatively confirmed as a constituent, but specific quantitative data is not available. The bark contains a high percentage of tannins (16%).[4][6] | N/A | [4][6] |
Note: There is a notable gap in the literature regarding the precise quantification of this compound in many of its known sources. Much of the existing research focuses on total phenolic or total ellagitannin content. Further targeted quantitative studies are required to accurately determine the yield of this compound from these natural sources.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound, as well as for assessing its biological activity.
Extraction and Isolation of this compound
The following workflow outlines a general procedure for the extraction and purification of this compound from plant material, primarily based on methods used for ellagitannins from sources like pomegranate peel.
Caption: Figure 1. A generalized workflow for the extraction and isolation of this compound from plant materials.
Protocol for Solid-Phase Extraction (SPE) of Ellagitannins:
-
Sample Preparation: Prepare a crude extract of the plant material using a suitable solvent (e.g., 70% acetone (B3395972) or methanol).
-
SPE Cartridge Conditioning: Condition a C18 or a specialized polyphenol SPE cartridge by passing a small volume of methanol followed by deionized water through the cartridge.
-
Sample Loading: Load the crude plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove sugars and other highly polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol) can be performed to remove less polar impurities.
-
Elution: Elute the ellagitannins, including this compound, from the cartridge using a higher concentration of organic solvent, such as 80-100% methanol or ethanol.
-
Drying: Evaporate the solvent from the eluate to obtain a purified ellagitannin fraction.
Quantification of this compound by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the quantification of this compound.
Caption: Figure 2. A simplified workflow for the quantification of this compound using HPLC-DAD.
Detailed HPLC-DAD Method:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing over time to elute compounds with increasing hydrophobicity. An example gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; followed by a wash and re-equilibration step.
-
Flow Rate: A flow rate of 0.8-1.0 mL/min is common.
-
Detection Wavelength: this compound can be detected at its UV absorbance maximum, which is typically around 280 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.
-
Quantification: A calibration curve is constructed by injecting standard solutions of purified this compound at known concentrations. The concentration of this compound in the plant extract is then determined by comparing the peak area of the analyte to the calibration curve.
Assessment of Apoptosis via Fas/FasL Pathway
The induction of apoptosis by this compound can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., MCF-7 breast cancer cells) in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include both untreated and positive controls.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of MAPK Signaling Pathway Modulation
Western blotting can be used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2 and p38.
Western Blot Protocol for Phosphorylated ERK1/2 and p38:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and p38 (p-p38), as well as antibodies for total ERK1/2 and total p38 (as loading controls). This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the relative change in phosphorylation upon this compound treatment.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound.
Caption: Figure 3. This compound promotes apoptosis by enhancing the expression of Fas Ligand, which initiates a caspase cascade.[14]
Caption: Figure 4. This compound inhibits the phosphorylation of ERK1/2 and p38, thereby modulating cellular responses mediated by the MAPK pathway.
Conclusion
This compound is a promising ellagitannin with significant biological activities. This guide has provided a comprehensive overview of its natural sources, albeit with a need for more precise quantitative data. The detailed experimental protocols for its extraction, isolation, quantification, and bioactivity assessment offer a practical resource for researchers. The elucidation of its involvement in the Fas/FasL and MAPK signaling pathways provides a foundation for further investigation into its therapeutic potential in areas such as oncology and inflammatory diseases. Future research should focus on optimizing extraction and purification methods to improve yields and on conducting more extensive quantitative surveys of this compound in a wider range of plant species.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Primary Metabolites, Anthocyanins, and Hydrolyzable Tannins in the Pomegranate Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seasonal changes in tannin and nitrogen contents of Casuarina equisetifolia branchlets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. citrech.it [citrech.it]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Casuarinin from Punica granatum Pericarp: Quantification, Bioactivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Punica granatum L. (pomegranate) pericarp, a significant by-product of the juice industry, is a rich reservoir of bioactive ellagitannins. Among these, Casuarinin, a hydrolyzable tannin, has garnered scientific interest for its potent pharmacological activities. This technical guide provides an in-depth overview of this compound from pomegranate pericarp, focusing on its quantification, detailed experimental protocols for its extraction and analysis, and its mechanisms of action through various cellular signaling pathways. While quantitative data for this compound specifically is limited in current literature, this guide contextualizes its presence among other major tannins like punicalagin. We detail its significant anti-inflammatory, antioxidant, and pro-apoptotic effects, supported by diagrams of the underlying NF-κB, MAPK, and Fas/FasL signaling pathways. This document serves as a comprehensive resource for professionals in research and drug development exploring the therapeutic potential of this compound.
Introduction
The pomegranate fruit, Punica granatum, has been utilized for centuries in traditional medicine. Modern research has identified the pericarp (peel), which constitutes up to 50% of the fruit's total weight, as an exceptionally rich source of polyphenols, particularly hydrolyzable tannins known as ellagitannins[1]. These compounds, including punicalagin, ellagic acid, and this compound, are responsible for the pericarp's potent antioxidant, anti-inflammatory, and anticancer properties[1]. This compound (a galloyl-bis-HHDP-hex derivative) is a key bioactive constituent that modulates critical cellular pathways, making it a compound of high interest for therapeutic development. This guide consolidates the current knowledge on this compound from pomegranate pericarp to facilitate further research and application.
Quantification of this compound in Punica granatum Pericarp
While this compound has been identified as a component of pomegranate pericarp in multiple studies, specific quantitative data (e.g., mg/g of dry weight) remains scarce in the available scientific literature. Its presence has been confirmed through advanced analytical techniques like UPLC-Q-TOF-MS/MS, but it is often overshadowed by the more abundant ellagitannin, punicalagin.
For context, the concentration of major related ellagitannins in pomegranate peel varies significantly based on cultivar, extraction method, and processing conditions. This variation underscores the need for specific quantification of this compound in future studies.
Table 1: Major Ellagitannins Identified in Punica granatum Pericarp Extracts and Their Reported Concentrations.
| Compound | Chemical Class | Reported Concentration Range (mg/g Dry Weight) | Method of Analysis | Reference |
|---|---|---|---|---|
| This compound | Hydrolyzable Tannin | Presence confirmed, but quantitative data is limited. | UPLC-Q-TOF-MS/MS | [2] |
| Punicalagin (α & β) | Hydrolyzable Tannin | 28.03 - 104.14 | UPLC-QQQ-MS | [2] |
| Punicalin | Hydrolyzable Tannin | Dominant compound, variable concentrations. | UHPLC-QTOF-MS | [2] |
| Corilagin | Hydrolyzable Tannin | Dominant compound, variable concentrations. | UHPLC-QTOF-MS | [2] |
| Ellagic Acid | Hydrolyzable Tannin | ~2.8 - 3.2 | HPLC |[3] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of this compound from pomegranate pericarp.
General Workflow for this compound Analysis
The overall process involves extraction from the raw material, followed by purification to isolate the target compound, and subsequent analysis for quantification and biological activity.
Extraction Protocol
This protocol is a generalized method based on common solvent extraction techniques for polyphenols from pomegranate peel.
-
Preparation: Obtain fresh pomegranate pericarp, wash, and dry using methods such as oven-drying (e.g., 60°C) or freeze-drying to preserve phytochemical integrity[3]. Grind the dried peel into a fine powder (e.g., < 280 µm).
-
Solvent Extraction: Macerate the powdered peel in a polar solvent. Methanol, ethanol, and acetone (B3395972) are commonly used. An ethanol-water mixture (e.g., 70:30 v/v) is often effective.
-
Procedure:
-
Mix the peel powder with the solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Agitate the mixture at room temperature for 24-48 hours or use advanced methods like ultrasound-assisted extraction (UAE) for shorter durations.
-
Separate the supernatant by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Repeat the extraction process on the pellet to maximize yield.
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Isolation and Purification Protocol
This protocol uses column chromatography, a standard method for purifying specific tannins[1].
-
Adsorbent Chromatography: Dissolve the crude extract in water and apply it to an Amberlite XAD-16 resin column.
-
Elution (Step 1): Wash the column with distilled water to remove sugars and other highly polar compounds.
-
Elution (Step 2): Elute the phenolic compounds using a stepwise gradient of methanol or ethanol in water. Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC.
-
Gel Filtration: Pool the fractions rich in this compound and further purify them using a Sephadex LH-20 column, eluting with methanol or an ethanol-water mixture. This step separates compounds based on molecular size and polarity.
-
Preparative HPLC: For high-purity this compound, subject the enriched fraction to preparative reversed-phase HPLC (RP-HPLC)[4]. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water (often containing a small amount of formic acid, e.g., 0.1%).
Quantification by HPLC-DAD/MS
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or coupled with Mass Spectrometry (MS) is the standard for quantification[2].
-
System: An HPLC or UPLC system equipped with a C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase: A binary gradient of (A) 0.1-0.3% formic acid in water and (B) acetonitrile[2].
-
Gradient Elution: A typical gradient might be: 0-10 min, 5-27.5% B; 10-12.5 min, 27.5-55% B; followed by a wash and re-equilibration step[2].
-
Detection: Monitor at 280 nm and 360 nm. For confirmation, use an ESI-MS detector in negative ion mode.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Quantify this compound in the extract by comparing its peak area to the standard curve.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities by modulating key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
This compound demonstrates potent anti-inflammatory effects by targeting two central inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), this compound inhibits the activation of NF-κB and the phosphorylation of ERK and p38 MAPK. This dual inhibition prevents the transcription and release of numerous pro-inflammatory mediators, including adhesion molecules (ICAM-1) and cytokines (IL-1β, IL-6, IL-8), thereby reducing the inflammatory response.
Antioxidant & Neuroprotective Effects: ROS and MAPK Modulation
This compound provides neuroprotection by mitigating oxidative stress. In conditions like glutamate-induced toxicity, excess Reactive Oxygen Species (ROS) are generated, which leads to the hyper-phosphorylation of MAPK pathway components (ERK1/2 and p38), ultimately triggering apoptosis. This compound acts as a potent antioxidant, inhibiting the initial ROS production. This action prevents the downstream activation of the MAPK pathway, thereby suppressing chromatin condensation and protecting neuronal cells from apoptotic death[1].
Anticancer Activity: Cell Cycle Arrest and Apoptosis Induction
This compound exhibits antiproliferative activity against cancer cells by inducing both cell cycle arrest and apoptosis[4]. It upregulates the expression of the p21/WAF1 protein, a cyclin-dependent kinase inhibitor that blocks cell cycle progression at the G0/G1 checkpoint. Concurrently, this compound activates the extrinsic apoptosis pathway by enhancing the activity of the Fas/Fas ligand system. This dual-pronged approach effectively halts cancer cell proliferation and promotes programmed cell death[4].
Conclusion and Future Perspectives
This compound, a key ellagitannin in Punica granatum pericarp, demonstrates significant therapeutic potential through its multi-target biological activities. Its ability to modulate fundamental cellular pathways like NF-κB, MAPK, and apoptosis signaling pathways positions it as a strong candidate for the development of novel anti-inflammatory, neuroprotective, and anticancer agents. However, a notable gap exists in the literature regarding its precise quantification in pomegranate pericarp across different cultivars and processing methods. Future research should focus on establishing standardized analytical methods for this compound quantification, conducting comprehensive preclinical and clinical studies to validate its efficacy and safety, and exploring synergistic effects with other pomegranate polyphenols. Such efforts will be crucial for translating the therapeutic promise of this compound into tangible clinical applications.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processing Factors Affecting the Phytochemical and Nutritional Properties of Pomegranate (Punica granatum L.) Peel Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citrech.it [citrech.it]
The Biological Activities of Casuarinin: A Technical Overview for Drug Discovery and Development
Introduction: Casuarinin, a C-glycosidic ellagitannin, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Isolated from various plant species, including Terminalia arjuna, Laguncularia racemosa, and Plinia cauliflora, this hydrolyzable tannin exhibits a remarkable spectrum of biological activities.[1][2][3] Its multifaceted therapeutic potential stems from its potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive technical guide on the core biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key cellular pathways.
Anticancer Activity
This compound demonstrates significant antiproliferative effects against various cancer cell lines. Its primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the growth and spread of malignant cells.
Mechanisms of Action
Apoptosis Induction: In human breast adenocarcinoma (MCF-7) cells, this compound induces apoptosis by enhancing the Fas/APO-1 receptor and its ligands (both membrane-bound and soluble forms).[1] This activation of the extrinsic apoptosis pathway is a key component of its anticancer effect. Further studies in cholangiocarcinoma cells showed that related compounds induce apoptosis and increase multi-caspase activity.[4]
Cell Cycle Arrest: this compound effectively inhibits the proliferation of MCF-7 cells by blocking the cell cycle progression at the G0/G1 phase.[1][3] This arrest is associated with an increased expression of the p21/WAF1 protein, a critical regulator of the cell cycle.[1]
Signaling Pathways
The anticancer effects of this compound are mediated through specific signaling pathways. The induction of p21 is a crucial step in G0/G1 cell cycle arrest, while the upregulation of the Fas/FasL system directly triggers the apoptotic cascade.
Quantitative Data: Cytotoxicity
The cytotoxic potential of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Extract | Cell Line | IC50 Value (µM) | Biological Effect |
| (±)-TTPG-B (Kusunokinin Derivative) | KKU-M213 (Cholangiocarcinoma) | 0.01 ± 0.001 | Cytotoxicity |
| (±)-TTPG-A (Kusunokinin Derivative) | KKU-M213 (Cholangiocarcinoma) | 0.07 | Cytotoxicity |
| (±)-TTPG-B (Kusunokinin Derivative) | MDA-MB-468 (Breast Cancer) | 0.43 ± 0.01 | Cytotoxicity |
| (±)-TTPG-B (Kusunokinin Derivative) | MDA-MB-231 (Breast Cancer) | 1.83 ± 0.04 | Cytotoxicity |
| (±)-Kusunokinin | KKU-M213 (Cholangiocarcinoma) | 4.47 | Cytotoxicity |
| Butein | HeLa (Cervical Cancer) | 8.66 | Cytotoxicity |
| Butein | K562 (Leukemia) | 13.91 | Cytotoxicity |
| Butin | K562 (Leukemia) | 19.67 | Cytotoxicity |
Table 1: Summary of IC50 values for this compound-related compounds against various cancer cell lines. Data compiled from studies on related polyphenols and lignans.[4][5]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, particularly in models of lipopolysaccharide (LPS)-induced inflammation.
Mechanisms of Action
Inhibition of Pro-inflammatory Mediators: this compound significantly suppresses the production of key inflammatory molecules. In LPS-stimulated RAW 264.7 macrophages, related compounds have been shown to decrease nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[6][7]
Suppression of NF-κB and MAPK Pathways: The anti-inflammatory effects of this compound are primarily attributed to its ability to block the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] It inhibits the phosphorylation of IκB, which prevents the translocation of NF-κB into the nucleus to initiate the transcription of inflammatory genes.[7] Concurrently, it dose-dependently inhibits the activation of ERK and p38 MAPK.[6]
Signaling Pathways
Antioxidant Activity
This compound is a powerful antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.
Mechanism of Action
The primary antioxidant mechanism of this compound is its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][8] This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize radicals. The structural flexibility of this compound, particularly its rotatable 5-galloyl group, may contribute to its strong antioxidant activity compared to more rigid related tannins.[9]
Quantitative Data: Radical Scavenging
| Extract/Compound | Concentration | DPPH Radical Scavenging Rate |
| 70% Ethanolic Extract of Plinia cauliflora Leaves | - | 94.8% |
| Tannin Derivative of L. racemosa | 0.25 mg/mL | 89.08% |
Table 2: DPPH radical scavenging activity of extracts containing this compound.[2][8]
Antimicrobial Activity
This compound and extracts containing it have demonstrated notable activity against a range of pathogens, including fungi and bacteria.
Mechanism of Action
The antimicrobial effects of this compound are linked to its ability to disrupt microbial cell integrity. In bacteria, it can induce destabilization and rupture of the cell wall, leading to cell death.[10] Against Candida species, its activity is enhanced when used without an osmotic support, suggesting that it targets cellular integrity.[2]
Quantitative Data: Antimicrobial Efficacy
| Extract/Compound | Organism | MIC (µg/mL) |
| 70% Ethanolic Extract of P. cauliflora | Candida albicans | 625 |
| 70% Ethanolic Extract of P. cauliflora | Candida parapsilosis | 625 |
| 70% Ethanolic Extract of P. cauliflora | Candida tropicalis | 625 |
| This compound | Candida krusei | Most susceptible strain |
Table 3: Minimum Inhibitory Concentration (MIC) values for extracts containing this compound against Candida species.[2]
Neuroprotective Activity
This compound also shows promise as a neuroprotective agent, primarily by mitigating oxidative stress-induced neuronal cell death.
Mechanism of Action
In a model of glutamate-induced neurotoxicity in HT22 murine hippocampal cells, this compound prevented cell death by inhibiting the intracellular production of reactive oxygen species (ROS).[11] This reduction in oxidative stress, in turn, diminished the phosphorylation of extracellular signal-regulated kinase (ERK)-1/2 and p38, key components of the MAPK pathway that are crucial in oxidative stress-mediated neuronal apoptosis.[11][12]
Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting viability against drug concentration.
Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
Anti-inflammatory Assessment (Nitric Oxide Assay)
This protocol measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), to the wells (excluding the negative control) and incubate for 18-24 hours.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.
Antimicrobial Susceptibility (Broth Microdilution Assay for MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murrayanine Attenuates Lipopolysaccharide-induced Inflammation and Protects Mice from Sepsis-associated Organ Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Inhibitory Potential of Casuarictin, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [논문]Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation [scienceon.kisti.re.kr]
The Antioxidant Mechanism of Casuarinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin, a hydrolyzable tannin found in various medicinal plants, has garnered significant interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through a multi-faceted approach that includes direct radical scavenging, modulation of cellular antioxidant defense systems, and regulation of key signaling pathways.
Direct Radical Scavenging Activity
This compound is a highly effective scavenger of free radicals, a property attributed to its polyphenolic structure rich in hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Its efficacy has been quantified in several in vitro assays.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 of this compound | Reference Compound | IC50 of Reference |
| DPPH | 14 ± 1 µM[1][2] | Trolox | 67 ± 2 µM[1][2] |
| DPPH | 5.37 ± 0.06 µg/mL[3][4] | Trolox | 5.54 ± 0.03 µg/mL[4] |
| ABTS | 2 ± 1 µM[1][2] | Trolox | 31 ± 1 µM[1][2] |
Cellular Antioxidant Effects
Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense system. It has been shown to protect cells from oxidative stress-induced damage by modulating intracellular antioxidant levels and mitigating the production of reactive oxygen species.
In studies using Madin-Darby canine kidney (MDCK) cells exposed to hydrogen peroxide (H₂O₂), pretreatment with this compound led to a dose-dependent decrease in intracellular ROS levels.[5] Furthermore, this compound was effective in preventing the depletion of intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.[5]
Table 2: Effect of this compound on Cellular Antioxidant Parameters
| Cell Line | Stressor | Parameter Measured | Effect of this compound |
| MDCK | H₂O₂ | Intracellular ROS | Dose-dependent decrease[5] |
| MDCK | H₂O₂ | Intracellular GSH | Prevention of depletion[6][7] |
| HT22 | Glutamate | Intracellular ROS | Inhibition of production[8][9] |
Modulation of Antioxidant Enzyme Activity
This compound has been demonstrated to positively influence the activity of key antioxidant enzymes, further bolstering the cellular defense against oxidative stress. In a study on ethanol-induced gastric ulcers in rats, oral administration of this compound (100 mg/kg) resulted in a significant increase in the levels of catalase and was also able to increase the levels of superoxide (B77818) dismutase (SOD).[10][11]
Table 3: Effect of this compound on Antioxidant Enzyme Levels
| Enzyme | Effect of this compound (100 mg/kg) in rats |
| Catalase (CAT) | 586% increase in levels[10][11] |
| Superoxide Dismutase (SOD) | Increased levels[10][11] |
| Reduced Glutathione (GSH) | 194% increase in levels[10][11] |
Signaling Pathway Modulation
This compound's antioxidant and cytoprotective effects are also mediated through its interaction with cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. There is also emerging evidence suggesting a potential role for the Nrf2 pathway.
MAPK Signaling Pathway
In studies on glutamate-induced neurotoxicity in HT22 murine hippocampal neuronal cells, this compound was found to prevent apoptosis by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, key components of the MAPK pathway.[8] This suggests that this compound's neuroprotective effects are, at least in part, due to its ability to modulate these stress-activated signaling cascades.
Potential Nrf2 Pathway Activation
While direct evidence for this compound activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, the significant increase in antioxidant enzymes like catalase suggests its potential involvement. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes, including those for SOD, catalase, and glutathione synthesis. Further research is warranted to elucidate the precise role of the Nrf2/antioxidant response element (ARE) signaling pathway in the antioxidant mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
This compound stock solution and serial dilutions in a suitable solvent (e.g., methanol).
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid) stock solution and serial dilutions.
-
Methanol or ethanol (B145695) (spectrophotometric grade).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions or reference compound.
-
Add the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Principle: The pre-formed ABTS•+ radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
This compound stock solution and serial dilutions.
-
Reference antioxidant (e.g., Trolox).
-
Phosphate buffered saline (PBS) or ethanol.
-
-
Procedure:
-
Generate the ABTS•+ radical by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the this compound dilutions or reference compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Principle: DCFH-DA is a non-fluorescent compound that can diffuse into cells. Once inside, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Materials:
-
Cell line (e.g., MDCK, HT22).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Oxidative stress inducer (e.g., H₂O₂, glutamate).
-
DCFH-DA solution.
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Induce oxidative stress by adding the stressor (e.g., H₂O₂).
-
Incubate the cells with DCFH-DA solution in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity of DCF using a flow cytometer or visualize under a fluorescence microscope.
-
Intracellular Glutathione (GSH) Assay
This assay measures the intracellular levels of reduced glutathione.
-
Principle: This method often utilizes a fluorescent probe, such as monochlorobimane (B1663430) (MCB) or ThiolTracker™ Violet, which becomes fluorescent upon binding to GSH.
-
Materials:
-
Cell line.
-
This compound stock solution.
-
Oxidative stress inducer.
-
GSH-specific fluorescent probe.
-
PBS.
-
Flow cytometer.
-
-
Procedure:
-
Culture and treat cells with this compound and the oxidative stress inducer as described for the ROS assay.
-
Incubate the cells with the GSH-specific fluorescent probe according to the manufacturer's instructions.
-
Wash the cells to remove the unbound probe.
-
Harvest and resuspend the cells in PBS.
-
Measure the fluorescence intensity using a flow cytometer.
-
Western Blot Analysis for MAPK Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and p38.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the total and phosphorylated forms of the target proteins.
-
Materials:
-
Cell line (e.g., HT22).
-
This compound stock solution.
-
Stimulant (e.g., glutamate).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture and treat cells with this compound and the stimulant.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Conclusion
This compound exhibits a robust and multifaceted antioxidant mechanism. Its ability to directly scavenge free radicals, enhance cellular antioxidant defenses by preserving intracellular GSH, and modulate the activity of key antioxidant enzymes like catalase underscores its potential as a potent antioxidant agent. Furthermore, its capacity to interfere with pro-apoptotic signaling pathways, such as the MAPK pathway, highlights its cytoprotective properties. While the involvement of the Nrf2 pathway is a promising area for future investigation, the existing evidence strongly supports the significant antioxidant potential of this compound. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and professionals engaged in the development of novel antioxidant-based therapeutics.
References
- 1. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Anti-inflammatory Potential of Casuarinin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarinin, a hydrolyzable tannin found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on key signaling pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling cascades modulated by this natural compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, an ellagitannin, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant activities. This guide delves into the core mechanisms of this compound's anti-inflammatory action.
Core Mechanisms of Anti-inflammatory Action
Preclinical studies have elucidated that this compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In inflammatory conditions, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) trigger the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate gene transcription.
This compound has been shown to significantly inhibit TNF-α-induced NF-κB activation.[1][2][3] This inhibition prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream target genes.
References
- 1. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses TARC/CCL17 and MDC/CCL22 production via blockade of NF-κB and STAT1 activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Casuarinin: A Novel Activator of Skeletal Muscle Satellite Cells for Regenerative Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Skeletal muscle possesses a remarkable capacity for regeneration, a process fundamentally driven by a population of resident stem cells known as satellite cells (SCs). In response to stimuli such as injury or exercise, quiescent SCs become activated, proliferate to expand the myogenic progenitor pool, and subsequently differentiate and fuse to repair or form new muscle fibers. The identification of pharmacological agents that can potently and specifically activate this intrinsic regenerative mechanism is a key objective in the development of therapies for muscle-wasting disorders like sarcopenia and muscular dystrophies.
This technical guide focuses on Casuarinin, an ellagitannin identified as a potent and selective activator of skeletal muscle satellite cells. Drawing from preclinical in vitro and in vivo studies, this document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its study, and an elucidation of its proposed mechanism of action. This compound has been shown to stimulate the proliferation of quiescent satellite cells, a critical initiating step in muscle regeneration, primarily through the upregulation of Interleukin-6 (IL-6) expression. This guide is intended to serve as a foundational resource for researchers in muscle biology and professionals in drug development interested in exploring the therapeutic potential of this compound and related compounds.
Quantitative Efficacy of this compound
The biological activity of this compound on skeletal muscle satellite cells has been quantified through both in vitro and in vivo assays. The primary endpoints measured include the proliferation of satellite cells and the induction of key signaling molecules.
In Vitro Proliferation of Satellite Cells
The proliferative effect of this compound on primary satellite cells was assessed using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, which measures DNA synthesis in replicating cells. This compound demonstrated a significant, dose-dependent increase in SC proliferation.[1] Notably, this effect was selective for satellite cells, as no significant proliferative effect was observed on myoblasts.[2][3]
| Treatment Group | Concentration | Outcome Measure | Result | Significance (p-value) |
| Control | - | BrdU Incorporation | Baseline | - |
| This compound | 50 nM | BrdU Incorporation | Significant Increase | p < 0.01 |
| 100 nM | BrdU Incorporation | Significant Increase | p < 0.01 | |
| 200 nM | BrdU Incorporation | Significant Increase | p < 0.01 | |
| 400 nM | BrdU Incorporation | Significant Increase | p = 0.02 | |
| HGF (Positive Control) | 5 ng/mL | BrdU Incorporation | Significant Increase | p < 0.05 |
Data summarized from Nishimura et al., Nutrients, 2022.[1][4]
In Vitro Gene Expression Analysis
To investigate the mechanism of action, the effect of this compound on the expression of Interleukin-6 (IL-6), a myokine known to be essential for SC activation and proliferation, was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[1][3][4]
| Treatment Group | Concentration | Outcome Measure | Result (Fold Change vs. Control) | Significance (p-value) |
| Control | - | IL-6 mRNA Expression | 1.0 | - |
| This compound | 330 nM | IL-6 mRNA Expression | ~2.5-fold increase | p < 0.05 |
Data summarized from Nishimura et al., Nutrients, 2022.[4]
In Vivo Satellite Cell Activation in a Rodent Model
The efficacy of orally administered this compound was evaluated in an in vivo rodent model. Satellite cell activation in the skeletal muscle of rats was quantified by measuring the incorporation of BrdU into the nuclei of satellite cells.
| Treatment Group | Dosage | Outcome Measure | Result | Significance (p-value) |
| Control (Water) | - | BrdU+ SCs / 1000 myonuclei | Baseline | - |
| This compound | 4 mg/kg/day | BrdU+ SCs / 1000 myonuclei | Significant Increase | p < 0.05 |
| 8 mg/kg/day | BrdU+ SCs / 1000 myonuclei | Significant Increase | p < 0.05 |
Data summarized from Nishimura et al., Nutrients, 2022.[3][4]
Proposed Mechanism of Action: The IL-6/JAK2/STAT3 Signaling Axis
Current evidence strongly suggests that this compound exerts its pro-proliferative effect on satellite cells by upregulating the expression of the myokine Interleukin-6 (IL-6).[3][4] IL-6 is a well-established regulator of satellite cell activity.[4][5] Upon secretion, IL-6 binds to its receptor complex on the satellite cell surface, initiating an intracellular signaling cascade. This cascade is primarily mediated by the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.[4][6][7] Specifically, IL-6 receptor activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3.[2] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor, promoting the expression of genes crucial for cell cycle progression, such as Cyclin D1, thereby driving satellite cell proliferation.[2][4]
Future Research and Considerations
While the activation of satellite cell proliferation by this compound is well-supported, several areas warrant further investigation:
-
Myogenic Differentiation: The fate of this compound-activated satellite cells remains unknown.[4] Studies are needed to determine if these cells proceed to differentiate and fuse into myotubes, or if they return to a quiescent state to replenish the stem cell pool. Analysis of differentiation markers such as myogenin and myosin heavy chain (MHC) would be critical.[8][9][10][11][12]
-
Alternative Signaling Pathways: While the IL-6 pathway is prominent, other signaling cascades known to regulate muscle mass, such as mTOR and AMPK, could be influenced by ellagitannins.[13][14][15][16] Investigating the potential cross-talk between this compound and these pathways could reveal additional mechanisms of action.
-
In Vivo Efficacy in Disease Models: The promising results in healthy rodents should be extended to models of muscle injury and disease (e.g., sarcopenia, muscular dystrophy) to evaluate the therapeutic potential of this compound in promoting functional muscle regeneration.
Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods in the field and those described in the primary literature.
In Vitro Satellite Cell Proliferation Assay (BrdU Incorporation)
This protocol details the method for assessing the effect of this compound on the proliferation of primary skeletal muscle satellite cells.
Methodology:
-
Satellite Cell Isolation: Isolate primary satellite cells from the hindlimb muscles of rodents using established protocols involving enzymatic digestion (e.g., with collagenase and dispase) and pre-plating techniques to enrich for the satellite cell population.[17][18][19]
-
Cell Plating: Plate the isolated satellite cells onto dishes coated with an appropriate extracellular matrix (e.g., Matrigel or collagen type I) to promote attachment and growth.[17][20]
-
Treatment: Once cells are adhered and growing, replace the medium with fresh growth medium containing various concentrations of this compound (e.g., 13-400 nM) or vehicle control.[4]
-
BrdU Labeling: After 20-22 hours of treatment, add BrdU labeling solution to a final concentration of 10 µM and incubate for an additional 2-4 hours.[21][22]
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde. To expose the incorporated BrdU, permeabilize the cells and denature the DNA using 2M HCl.[22][23]
-
Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% goat serum). Incubate with a primary antibody against BrdU, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.[21][24]
-
Quantification: Acquire images using a fluorescence microscope. The proliferation index is calculated as the number of BrdU-positive nuclei divided by the total number of DAPI-stained nuclei, expressed as a percentage.[23]
In Vitro IL-6 mRNA Expression Analysis (RT-qPCR)
This protocol outlines the procedure for quantifying changes in IL-6 gene expression in satellite cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Isolate and culture primary satellite cells as described in Protocol 4.1. Treat the cells with this compound (e.g., 330 nM) or vehicle control for 16 hours.[4]
-
RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercially available kit (e.g., RNeasy Plus Micro Kit) according to the manufacturer's instructions.[25]
-
cDNA Synthesis: Quantify the isolated RNA and assess its purity. Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[25]
-
Quantitative PCR (qPCR): Perform real-time qPCR using a qPCR system. The reaction mixture should contain cDNA template, forward and reverse primers for IL-6, and a suitable qPCR master mix (e.g., containing SYBR Green). Use a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[26][27]
-
Data Analysis: Calculate the relative expression of IL-6 mRNA using the 2-ΔΔCT method. The results are expressed as a fold change relative to the vehicle-treated control group.[4]
In Vivo Satellite Cell Activation Assay
This protocol describes the method to assess the effect of orally administered this compound on satellite cell activation in a rodent model.
Methodology:
-
Animal Model and Dosing: Use adult male rats (e.g., Sprague-Dawley or Wistar). Divide animals into control and treatment groups. Orally administer this compound (dissolved in water) at selected doses (e.g., 4 and 8 mg/kg/day) or water (vehicle control) daily for 4 days.[4]
-
BrdU Administration: Eight hours after the final oral administration of this compound, administer BrdU via intraperitoneal injection (e.g., 50 mg/kg, dissolved in saline).[4]
-
Tissue Collection and Processing: Euthanize the animals 24-48 hours after BrdU injection. Perfuse the animals with saline followed by 4% paraformaldehyde. Dissect skeletal muscles of interest (e.g., tibialis anterior) and post-fix them in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions. Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.
-
Immunohistochemistry: Cut cryosections of the muscle tissue (e.g., 10 µm thick). Perform antigen retrieval and DNA denaturation (e.g., with 2M HCl). Block non-specific binding and incubate the sections with a primary antibody against BrdU and an antibody to delineate the muscle fibers and nuclei (e.g., anti-laminin and DAPI).
-
Quantification: Use a fluorescence microscope to visualize and count the number of BrdU-positive nuclei located beneath the basal lamina (the satellite cell position). Express the data as the number of BrdU-positive satellite cells per 1000 myonuclei.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Interleukin-6-induced satellite cell proliferation is regulated by induction of the JAK2/STAT3 signalling pathway through cyclin D1 targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin‐6‐induced satellite cell proliferation is regulated by induction of the JAK2/STAT3 signalling pathway through cyclin D1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. STAT3 signaling controls satellite cell expansion and skeletal muscle repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The JAK/STAT Pathway in Skeletal Muscle Pathophysiology [frontiersin.org]
- 8. Dynamics of myogenic differentiation using a novel Myogenin knock-in reporter mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myogenin expression, cell cycle withdrawal, and phenotypic differentiation are temporally separable events that precede cell fusion upon myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myogenin is an essential regulator of adult myofibre growth and muscle stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myogenin is required for assembly of the transcription machinery on muscle genes during skeletal muscle differentiation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive compounds from Artemisia dracunculus L. activate AMPK signaling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of AMPK in the Regulation of Skeletal Muscle Size, Hypertrophy, and Regeneration [mdpi.com]
- 17. Skeletal Muscle Satellite Cells: Background and Methods for Isolation and Analysis in a Primary Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Isolation and Purification of Satellite Cells for Skeletal Muscle Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Detecting Hematopoietic Stem Cell Proliferation using BrdU Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Critical roles of IL-6 signaling in myoblast differentiation of human adipose-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. researchgate.net [researchgate.net]
Casuarinin: A Novel Activator of Skeletal Muscle Satellite Cells for Regenerative Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Skeletal muscle possesses a remarkable capacity for regeneration, a process fundamentally driven by a population of resident stem cells known as satellite cells (SCs).[1][2][3] In their quiescent state, these cells are poised to respond to stimuli such as injury or exercise, whereupon they become activated, proliferate, and differentiate to repair and build muscle tissue.[1][2][3] The discovery of pharmacological agents that can effectively trigger this regenerative cascade holds significant promise for the development of therapies targeting muscle-wasting disorders like sarcopenia and muscular dystrophy. This technical guide focuses on Casuarinin, an ellagitannin identified as a potent activator of skeletal muscle satellite cells.[1][4] We consolidate the current understanding of this compound's mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological pathways.
Introduction to Satellite Cells and Muscle Regeneration
Satellite cells are myogenic stem cells located between the sarcolemma and the basal lamina of muscle fibers.[1] In healthy adult muscle, SCs remain in a quiescent state, characterized by a condensed chromatin structure and low metabolic activity. Upon muscle injury or strenuous exercise, a complex signaling milieu prompts their activation.[1][2][3] This activation involves re-entry into the cell cycle, followed by proliferation to expand the pool of myogenic precursor cells (myoblasts). These myoblasts then undergo terminal differentiation and fuse with existing muscle fibers to donate their nuclei or fuse with each other to form new myofibers, thereby facilitating muscle repair and hypertrophy.[1] The decline in satellite cell number and function is a hallmark of aging-related muscle loss, or sarcopenia, making the identification of SC activators a critical area of research.[4][5]
This compound: A Potent Ellagitannin for Satellite Cell Activation
Recent research has identified this compound, an ellagitannin found in plants such as the Lemon Myrtle (Backhousia citriodora), as a significant activator of skeletal muscle satellite cells.[1][4] Studies have demonstrated that this compound can induce SCs to enter the cell cycle and proliferate, both in vitro and in vivo.[1][4] Notably, this effect appears to be specific to satellite cells, as this compound did not promote the proliferation of already committed myoblasts.[1][4] This specificity suggests a targeted mechanism of action on the quiescent stem cell population.
Mechanism of Action: The Role of Interleukin-6 (IL-6)
The pro-regenerative effects of this compound are linked to the upregulation of Interleukin-6 (IL-6) expression.[4][5] IL-6 is a pleiotropic cytokine known to be essential for SC activation and proliferation.[4][5] In vitro studies have shown that treatment of satellite cells with this compound leads to a significant increase in IL-6 mRNA levels.[5][6] This suggests that this compound's primary mechanism for activating satellite cells is mediated through the induction of IL-6.
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated satellite cell activation.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effect on satellite cell activation.
Table 1: In Vitro Dose-Response of this compound on Satellite Cell Proliferation
| This compound Concentration (nM) | BrdU Incorporation (% of Control) | P-value vs. Control |
| 12.5 | Not significantly different | p = 0.83 |
| 25 | Not significantly different | p = 0.12 |
| 50 | Significantly increased | p < 0.01 |
| 100 | Significantly increased | p < 0.01 |
| 200 | Significantly increased | p < 0.01 |
| 400 | Significantly increased | p = 0.02 |
Data adapted from Yamamoto et al., 2022.[5] BrdU (5-bromo-2'-deoxyuridine) incorporation is an indicator of cell cycle progression and proliferation.[4][7]
Table 2: In Vitro Upregulation of IL-6 mRNA by this compound
| Treatment | Fold Change in IL-6 mRNA Expression (vs. Control) | P-value vs. Control |
| This compound (330 nM) | ~2.5 | p < 0.05 |
| Hyperin (220 nM) | No significant change | Not significant |
| Quercitrin (220 nM) | No significant change | Not significant |
Data adapted from Yamamoto et al., 2022.[5][6] This demonstrates the specificity of this compound in upregulating IL-6 compared to other compounds.
Table 3: In Vivo Activation of Satellite Cells in Rats
| Treatment Group | Activated Satellite Cells (%) | P-value vs. Control |
| Control | ~1.5 | - |
| Lemon Myrtle Extract | ~2.5 | p < 0.05 |
| This compound | ~2.5 | p < 0.05 |
Data adapted from Yamamoto et al., 2022.[4] This demonstrates the in vivo efficacy of orally administered this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on satellite cells.
Satellite Cell Isolation and Culture
This protocol describes the isolation of primary satellite cells from rodent skeletal muscle.
Protocol Steps:
-
Tissue Harvest: Upper hindlimb and back muscles are excised from male Sprague-Dawley rats.[5]
-
Tissue Preparation: Adipose and connective tissues are carefully removed, and the muscle tissue is minced.[5]
-
Enzymatic Digestion: The minced tissue is digested for 1 hour at 37°C with 1.25 mg/mL protease type XIV.[5]
-
Cell Separation: The digested tissue is subjected to differential centrifugation to separate the cell fraction from muscle fiber fragments and debris.[5]
-
Filtration: The cell suspension is passed through 100 µm and 40 µm cell strainers to remove larger clumps.[5]
-
Final Cell Collection: Following further centrifugation, the cell pellet containing the satellite cells is collected.[5]
-
Cell Plating and Culture: Cells are plated on collagen-coated dishes and cultured in a growth medium, typically DMEM supplemented with fetal bovine serum (FBS) and horse serum (HS).[7]
Satellite Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the proliferation of satellite cells by measuring the incorporation of the synthetic nucleoside BrdU into newly synthesized DNA.[7]
Protocol Steps:
-
Cell Seeding: Isolated satellite cells are seeded in culture plates and allowed to adhere.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 13–400 nM) or a vehicle control.[5] Cells are incubated for 24 hours.[7]
-
BrdU Labeling: BrdU is added to the culture medium at a final concentration of 10 µM, and the cells are incubated for an additional 2 hours.[7]
-
Cell Fixation: Cells are fixed with ice-cooled methanol (B129727) containing 0.1% H2O2 for 10 minutes at 4°C.[7]
-
DNA Denaturation: The DNA is denatured using 2N hydrochloric acid for 1 hour at 37°C to expose the incorporated BrdU.[7]
-
Immunocytochemistry: BrdU-positive cells are detected using a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and visualization with a chromogen like diaminobenzidine (DAB).[7]
-
Quantification: The ratio of BrdU-positive cells to the total number of cells is calculated to determine the percentage of activated (proliferating) satellite cells.[7]
Quantitative Real-Time PCR (qRT-PCR) for IL-6 mRNA Expression
This method is used to quantify the relative expression levels of the IL-6 gene in satellite cells following treatment with this compound.[5]
Protocol Steps:
-
Cell Treatment: Satellite cells are treated with this compound (e.g., 330 nM) or control substances for 16 hours.[5][6]
-
RNA Isolation: Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers and probes for the IL-6 gene and a housekeeping gene (e.g., GAPDH) for normalization.[5]
-
Data Analysis: The relative expression of IL-6 mRNA is calculated using the comparative Ct (ΔΔCt) method, with the expression level in control-treated cells set as the baseline.[5]
Implications for Drug Development
The identification of this compound as a specific activator of skeletal muscle satellite cells presents a promising avenue for therapeutic development.[4] Unlike many nutritional approaches that focus on muscle protein synthesis, this compound targets the fundamental process of muscle stem cell activation.[4] This could lead to novel interventions for:
-
Sarcopenia: Counteracting age-related muscle wasting by rejuvenating the pool of regenerative cells.[4][5]
-
Muscular Dystrophies: Potentially enhancing the regenerative capacity of damaged muscles.
-
Cachexia: Mitigating muscle loss associated with chronic diseases.
-
Recovery from Injury: Accelerating muscle repair and regeneration following trauma or surgery.
Future research should focus on elucidating the downstream signaling cascade of IL-6 in this context, as well as on preclinical and clinical studies to evaluate the safety and efficacy of this compound and its derivatives in human populations. The overall structure of this compound appears to be crucial for its activity, suggesting that structure-activity relationship studies could lead to the development of even more potent and specific analogs.[4]
Conclusion
This compound is a novel and potent natural compound that activates skeletal muscle satellite cells, primarily through the upregulation of IL-6. The specificity of its action on quiescent satellite cells, combined with its demonstrated in vivo efficacy, makes it a compelling candidate for further investigation and development as a therapeutic agent for a range of muscle-related disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising molecule.
References
- 1. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 2. The Role of Satellite Cells in Skeletal Muscle Regeneration—The Effect of Exercise and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 4. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20220151987A1 - Muscle building agent - Google Patents [patents.google.com]
The Pharmacological Potential of Casuarinin: A Technical Guide for Researchers
An In-Depth Review of the Bioactivities, Mechanisms of Action, and Experimental Protocols for a Promising Natural Compound
Casuarinin, a hydrolyzable ellagitannin found in various medicinal plants, has emerged as a compound of significant interest to the scientific community. Possessing a range of pharmacological properties, it presents as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and anti-viral activities. Detailed experimental methodologies, quantitative data, and visualizations of its mechanisms of action are presented to support further investigation and drug development efforts.
Anti-Cancer Potential
This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly in human breast adenocarcinoma (MCF-7). Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
While extensive quantitative data across a wide range of cancer cell lines is still emerging, studies on MCF-7 cells have laid the groundwork for its anti-cancer potential.
| Cell Line | Assay | IC50 (µM) | Reference |
| MCF-7 (Breast) | Not Specified | Not explicitly stated, but demonstrated significant inhibition of proliferation | [1][2] |
Further research is required to establish a comprehensive cytotoxicity profile of this compound against a broader panel of cancer cell lines.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells by blocking cell cycle progression at the G0/G1 phase and inducing apoptosis.[1][2] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1 and the activation of the Fas/FasL apoptotic pathway.[1]
Experimental Protocols
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines. Specific parameters should be optimized for each cell line and experimental condition.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21/WAF1, Fas, FasL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Pro-inflammatory Mediators
| Cell Line | Stimulant | Mediator Inhibited | Effect | Reference |
| HaCaT | TNF-α | ICAM-1 | Inhibition of protein and mRNA expression | [3] |
| HaCaT | TNF-α | IL-1β, IL-6, IL-8, MCP-1 | Decreased production | [3] |
| HaCaT | TNF-α/IFN-γ | TARC/CCL17, MDC/CCL22 | Suppression of mRNA and protein expression | [4] |
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK (ERK and p38) signaling pathways.[3] In TNF-α-stimulated HaCaT keratinocytes, this compound inhibits the phosphorylation and subsequent activation of ERK and p38 MAPK.[3] This, in turn, blocks the activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[3] Furthermore, in a model of atopic dermatitis, this compound was found to suppress the production of chemokines by blocking p38 MAPK activation, which subsequently inhibits NF-κB and STAT1 activation.[4]
Experimental Protocols
-
Cell Culture and Treatment: Culture cells (e.g., HaCaT) and stimulate with an inflammatory agent (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
-
Supernatant Collection: Collect the cell culture supernatants at desired time points.
-
ELISA: Perform ELISA for specific cytokines (e.g., IL-1β, IL-6, IL-8) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress.
Quantitative Data: Radical Scavenging Activity
| Assay | IC50 (µg/mL) | Reference |
| DPPH | 52.74 ± 0.65 (for methanol (B129727) root extract of Casuarina junghuhniana) | [5] |
Note: This value is for a plant extract containing this compound and may not represent the IC50 of the pure compound. Further studies are needed to determine the specific antioxidant capacity of isolated this compound using various assays like ABTS and ORAC.
Experimental Protocols
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anti-Viral Activity
This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus Type 2 (HSV-2).
Quantitative Data: Anti-HSV-2 Activity
| Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| XTT | 3.6 ± 0.9 | 89 ± 1 | 25 | [1] |
| Plaque Reduction | 1.5 ± 0.2 | 89 ± 1 | 59 | [1] |
Mechanism of Action
This compound inhibits HSV-2 infection by interfering with multiple stages of the viral life cycle. It has been shown to prevent the attachment of the virus to host cells and inhibit viral penetration.[1] Furthermore, it exhibits virucidal activity, directly inactivating the virus.[1]
Experimental Protocols
-
Cell Seeding: Seed Vero cells in 24-well plates until a confluent monolayer is formed.
-
Virus Inoculation: Infect the cells with HSV-2 at a concentration that produces a countable number of plaques.
-
Treatment: After viral adsorption, overlay the cells with a medium containing various concentrations of this compound and carboxymethyl cellulose.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix and stain the cells with crystal violet.
-
Plaque Counting: Count the number of plaques and calculate the percentage of plaque inhibition to determine the IC50 value.
Conclusion and Future Directions
This compound is a multifaceted natural compound with significant pharmacological potential. Its demonstrated anti-cancer, anti-inflammatory, antioxidant, and anti-viral properties, coupled with its ability to modulate key signaling pathways, make it a compelling candidate for further preclinical and clinical investigation.
Future research should focus on:
-
Establishing a comprehensive in vitro cytotoxicity profile of this compound against a diverse panel of cancer cell lines.
-
Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of this compound.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.
-
Performing detailed structure-activity relationship studies to identify more potent analogs.
-
Investigating its potential in combination therapies with existing drugs.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. The detailed methodologies and summarized data herein are intended to facilitate the design of future studies aimed at translating the promising preclinical findings into tangible clinical applications.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Effects of Casuarinin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarinin, a C-glycosidic ellagitannin found in various medicinal plants, has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological effects of this compound and its derivatives, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
This compound is a hydrolyzable tannin characterized by an open-chain glucose core. It is predominantly found in plants such as Terminalia arjuna, Punica granatum (pomegranate), and various Casuarina and Stachyurus species.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating a wide spectrum of pharmacological effects. This guide aims to consolidate the current scientific knowledge on this compound and its derivatives, offering a technical resource for the scientific community.
Antioxidant Effects
This compound exhibits potent antioxidant activity, primarily attributed to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Data: Free Radical Scavenging Activity
The antioxidant capacity of this compound is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific IC50 values for pure this compound are not consistently reported across the literature, a methanol (B129727) root extract of Casuarina junghuhniana, which contains this compound, demonstrated an IC50 value of 52.74 µg/mL in a DPPH assay.[2]
| Compound/Extract | Assay | IC50 Value | Reference |
| Methanol root extract of Casuarina junghuhniana | DPPH | 52.74 µg/mL | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for assessing the DPPH radical scavenging activity of a test compound like this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
Test compound (this compound)
-
Ascorbic acid (Positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory genes. Specifically, in human keratinocytes, this compound has been shown to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) and various pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, and MCP-1.[2][3] This inhibition is achieved by blocking the activation of NF-κB and the ERK/p38 MAPK signaling pathways.[2][3]
Quantitative Data: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Stimulant | Inhibited Mediators | Effect | Reference |
| This compound | HaCaT | TNF-α | ICAM-1, IL-1β, IL-6, IL-8, MCP-1 | Dose-dependent inhibition | [2][3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
This protocol describes a common method to evaluate the anti-inflammatory effects of compounds like this compound.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Dexamethasone (B1670325) (Positive control)
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (for Nitric Oxide measurement)
-
ELISA kits (for cytokine measurement)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
The IC50 value for the inhibition of each mediator can be calculated from the dose-response curve.
Signaling Pathway Visualization: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.
Anticancer Effects
This compound has shown promising anticancer activity, particularly against human breast adenocarcinoma cells (MCF-7). Its mechanism of action involves the induction of cell cycle arrest and apoptosis.
Mechanism of Action: G0/G1 Cell Cycle Arrest and Apoptosis Induction
Studies have demonstrated that this compound can inhibit the proliferation of MCF-7 cells by inducing cell cycle arrest at the G0/G1 phase.[1][4][5] This arrest is associated with an increased expression of the cyclin-dependent kinase inhibitor p21/WAF1.[1][5] Furthermore, this compound triggers apoptosis in these cells through the activation of the Fas/Fas ligand (FasL) system.[1][5]
Quantitative Data: Cytotoxicity
While specific IC50 values for this compound's cytotoxicity against MCF-7 cells are not consistently reported, its dose-dependent inhibitory effects on cell proliferation have been established.
| Compound | Cell Line | Effect | Key Mediators | Reference |
| This compound | MCF-7 | G0/G1 cell cycle arrest, Apoptosis | p21/WAF1, Fas/FasL | [1][5] |
Experimental Protocols
Materials:
-
MCF-7 cells
-
Test compound (this compound)
-
Propidium iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with various concentrations of this compound for specific time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Materials:
-
MCF-7 cells
-
Test compound (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with desired concentrations of this compound for an optimal duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Visualization: this compound-induced Apoptosis via the Fas/FasL Pathway
Caption: this compound induces apoptosis in MCF-7 cells via the Fas/FasL pathway.
Antimicrobial Effects
This compound has demonstrated notable antimicrobial activity, particularly against various species of Candida.
Quantitative Data: Antifungal Activity
The minimum inhibitory concentration (MIC) of this compound has been determined for several Candida species.
| Organism | MIC (µg/mL) | Reference |
| Candida krusei | 145 | [6] |
| Candida tropicalis | 290 | [6] |
| Candida albicans | >580 | [6] |
| Candida parapsilosis | >580 | [6] |
This compound was also found to be non-cytotoxic to mammalian cells at the highest concentration tested (116 µg/mL).[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Fungal strains (Candida species)
-
Test compound (this compound)
-
Antifungal drug (e.g., Fluconazole)
-
Culture medium (e.g., RPMI-1640)
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial two-fold dilutions of this compound and the control drug in the culture medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
This compound Derivatives
The synthesis and biological evaluation of specific this compound derivatives are not extensively reported in the current literature. Most available studies focus on derivatives of coumarin, a structurally distinct class of compounds. The total synthesis of this compound has been achieved, which opens avenues for future structure-activity relationship studies and the development of novel derivatives with enhanced biological activities.[7][8]
Conclusion
This compound is a promising natural compound with a remarkable range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Its mechanisms of action, particularly the modulation of the NF-κB and Fas/FasL signaling pathways, provide a solid foundation for its potential therapeutic applications. While quantitative data on pure this compound and its derivatives are still somewhat limited, the available evidence strongly supports the need for further investigation into this potent phytochemical. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound and its future derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Coumarin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]
- 5. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Exploration of Casuarinin's Bioactive Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casuarinin, a hydrolyzable tannin found in various medicinal plants, has demonstrated a wide range of biological activities in preclinical studies, including anticancer, anti-inflammatory, and antioxidant effects. The advent of computational, or in silico, methodologies has provided a powerful lens through which to investigate the molecular mechanisms underpinning these therapeutic properties. This technical guide provides an in-depth overview of the in silico studies on this compound's bioactivity, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the computational exploration of this promising natural compound.
Introduction to In Silico Drug Discovery
In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates. These approaches offer significant advantages in terms of speed and cost-effectiveness compared to traditional experimental methods. Key in silico techniques include molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These methods allow for the prediction of how a compound will interact with biological targets, its likely behavior within an organism, and its potential for toxicity.[1][2][3]
Bioactivity of this compound: An In Silico Perspective
While extensive in vitro studies have highlighted the therapeutic potential of this compound, comprehensive in silico investigations providing specific quantitative data are still emerging. This guide compiles and presents the available computational data to offer insights into its mechanisms of action.
Anticancer Activity: Targeting Apoptotic Pathways
In vitro studies have shown that this compound can induce apoptosis and cause cell cycle arrest in cancer cells.[4] One of the key mechanisms of apoptosis is the regulation by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] In silico molecular docking can be employed to predict the binding affinity of this compound to these proteins, suggesting its potential to disrupt the protein-protein interactions that prevent apoptosis in cancer cells.
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target protein (e.g., Bcl-2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
The 3D structure of this compound is obtained from a chemical database like PubChem and optimized for its lowest energy conformation.[7]
-
-
Molecular Docking:
-
Software such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations.[7][8]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm then explores various possible binding poses of this compound within the active site and calculates the binding affinity for each pose, typically expressed in kcal/mol.[7]
-
-
Analysis of Results:
-
The binding poses are ranked based on their docking scores, with lower scores indicating a more favorable interaction.
-
The interactions between this compound and the amino acid residues of the protein are visualized to identify key hydrogen bonds and hydrophobic interactions.[8]
-
References
- 1. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In silico mutational analysis to identify the role and pathogenicity of BCL-w missense variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Casuarinin's Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casuarinin, a hydrolyzable tannin found in various medicinal plants, has emerged as a molecule of significant interest due to its potent and diverse biological activities. Extensive research has demonstrated its ability to modulate critical cellular signaling pathways implicated in inflammation, cancer, neurodegeneration, and gastric protection. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects. It details the compound's impact on key signaling cascades, including the NF-κB, MAPK, and apoptosis pathways. This document consolidates quantitative data from various studies, outlines essential experimental protocols for its investigation, and utilizes detailed visualizations to elucidate complex molecular interactions, serving as a vital resource for professionals in research and drug development.
Core Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling networks. Its effects are primarily centered around anti-inflammatory, anti-apoptotic, pro-apoptotic (in cancer cells), and antioxidant mechanisms.
Anti-Inflammatory Pathways: Inhibition of NF-κB and MAPK Signaling
A cornerstone of this compound's biological activity is its potent anti-inflammatory effect, primarily achieved by suppressing the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the canonical NF-κB pathway is activated. This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. The release of the p65/p50 NF-κB heterodimer allows it to translocate to the nucleus, where it induces the transcription of numerous inflammatory genes. This compound has been shown to block this activation, thereby inhibiting the expression of downstream targets such as Intercellular Adhesion Molecule-1 (ICAM-1) and pro-inflammatory cytokines and chemokines like IL-1β, IL-6, IL-8, and MCP-1.[1][2]
Simultaneously, this compound inhibits the phosphorylation of key MAPK proteins, specifically ERK and p38.[1][3] These kinases are crucial for transducing extracellular signals into cellular responses, including inflammation and apoptosis. By blocking both NF-κB and MAPK pathways, this compound effectively curtails the inflammatory response.[1]
Apoptosis and Cell Cycle Regulation in Cancer Cells
In the context of oncology, this compound exhibits cytotoxic effects by inducing apoptosis and cell cycle arrest in cancer cells, such as human breast adenocarcinoma (MCF-7).[4] Its mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1, which leads to cell cycle arrest in the G0/G1 phase.[4] Furthermore, this compound promotes apoptosis through the enhancement of the Fas/APO-1 receptor and its ligands (mFasL and sFasL), initiating an extrinsic apoptotic cascade.[4]
Neuroprotection via Inhibition of Oxidative Stress
This compound demonstrates significant neuroprotective properties, particularly against glutamate-induced neurotoxicity.[3] In neuronal cells, such as the HT22 murine hippocampal line, glutamate (B1630785) can induce apoptosis by promoting the generation of intracellular reactive oxygen species (ROS). This oxidative stress, in turn, activates the MAPK pathway (ERK1/2 and p38), leading to cell death.[3] this compound effectively counteracts this process by inhibiting ROS production, which subsequently diminishes the phosphorylation and activation of ERK1/2 and p38, thereby preventing apoptosis and protecting neuronal cells.[3][5]
Quantitative Analysis of this compound's Efficacy
The biological effects of this compound have been quantified in several studies, providing valuable dose-response data. The following tables summarize key findings from an in vivo study on ethanol-induced gastric ulcers in rats, demonstrating the compound's gastroprotective efficacy.
Table 1: Dose-Dependent Gastroprotective Effects of this compound
| This compound Dose (mg/kg) | Ulcer Area Reduction (%) | Mucin Content Increase | Acidity Reduction (%) |
|---|---|---|---|
| 25 | 45% | - | - |
| 50 | 78% | - | - |
| 100 | 99% | 1.8-fold | 42% |
Data sourced from a study on ethanol-induced ulceration in rats.[2]
Table 2: Antioxidant and Anti-apoptotic Effects of this compound (100 mg/kg)
| Parameter | Effect | Percentage/Fold Change |
|---|---|---|
| Reduced Glutathione | Increased | 194% |
| Catalase | Increased | 586% |
| Malondialdehyde | Decreased | 56% |
| TNF-α | Decreased | 58% |
| Caspase-3 | Decreased | 87% |
| Heat Shock Protein-70 | Increased | 4.9-fold |
Data sourced from a study on ethanol-induced ulceration in rats.[2]
Key Experimental Methodologies
Investigating the effects of this compound on cellular pathways requires a range of standard and specialized molecular biology techniques. A typical experimental workflow is outlined below, followed by descriptions of core protocols.
Western Blotting
This technique is essential for detecting changes in protein expression and phosphorylation states, which are central to signaling pathway analysis.
-
Protein Extraction : Cells or tissues are lysed to release proteins.
-
Quantification : Protein concentration is determined (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE : Proteins are separated by size via polyacrylamide gel electrophoresis.
-
Transfer : Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p38 or anti-NF-κB), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : A chemiluminescent substrate is added, and the signal is captured, indicating the presence and relative amount of the target protein.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted proteins, such as cytokines and chemokines, in cell culture supernatants or biological fluids.
-
Coating : A microplate is coated with a capture antibody specific for the target molecule (e.g., TNF-α).
-
Sample Incubation : Samples and standards are added to the wells. The target molecule binds to the capture antibody.
-
Detection Antibody : A biotinylated detection antibody is added, which binds to a different epitope on the target molecule.
-
Enzyme Conjugate : Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition : A colorimetric substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement : The absorbance is read on a plate reader. The concentration of the target molecule is determined by comparison to the standard curve.
Cell Viability and Apoptosis Assays
These assays are critical for assessing the cytotoxic and pro-apoptotic effects of this compound.
-
MTT/XTT Assays : Measure metabolic activity as an indicator of cell viability.
-
Annexin V/Propidium Iodide (PI) Staining : Used with flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[3]
Reactive Oxygen Species (ROS) Detection
To measure the antioxidant effect of this compound, intracellular ROS levels are quantified.
-
Fluorescent Probes : Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Measurement : Upon oxidation by ROS, the probe becomes fluorescent. The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microscope or flow cytometer.[3]
Conclusion and Future Perspectives
This compound is a potent bioactive compound that exerts significant influence over a range of cellular signaling pathways. Its ability to concurrently inhibit key inflammatory mediators in the NF-κB and MAPK pathways highlights its potential as a therapeutic agent for inflammatory diseases.[1] In oncology, its capacity to induce cell cycle arrest and apoptosis in cancer cells presents a promising avenue for drug development.[4] Furthermore, its neuroprotective and gastroprotective effects, rooted in its antioxidant and anti-apoptotic properties, broaden its therapeutic applicability.[2][3]
Future research should focus on elucidating the precise molecular binding targets of this compound, conducting further preclinical studies in diverse disease models, and exploring synergistic effects with existing therapeutic agents. The comprehensive data and methodologies presented in this guide offer a solid foundation for scientists and researchers to advance the study of this compound and unlock its full potential in modern medicine.
References
- 1. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Role of this compound from Melaleuca leucadendra against Ethanol-Induced Gastric Ulcer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. [논문]Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation [scienceon.kisti.re.kr]
Methodological & Application
Application Notes and Protocols for the Extraction of Casuarinin from Lemon Myrtle Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin is a C-glycosidic ellagitannin that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and muscle regenerative properties.[1][2] Lemon myrtle (Backhousia citriodora), a plant native to Australia, has been identified as a source of this compound.[1] These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from lemon myrtle leaves, as well as an overview of its known signaling pathways relevant to drug development.
Data Presentation
Table 1: Comparison of Extraction Methods for Polyphenols from Lemon Myrtle Leaves
| Extraction Method | Optimal Conditions | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Proanthocyanidin Content (mg CE/g DW) | Reference |
| Microwave-Assisted Extraction (MAE) | 6 min radiation, 630 W power, 6 g/100 mL sample to 50% acetone (B3395972) solvent ratio | 406.67 ± 8.57 | 384.57 ± 2.74 | 336.54 ± 7.09 | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 50 min, 60°C, 250 W sonication power, 50% acetone solvent | Not explicitly stated for optimal UAE, but comparable to MAE | Not explicitly stated for optimal UAE, but comparable to MAE | Not explicitly stated for optimal UAE, but comparable to MAE | [3][5] |
| Shaking Water Bath (SWB) | Not optimized, used as a conventional method for comparison | Comparable to MAE | Comparable to MAE | Comparable to MAE | [3][4] |
| Ethanol (B145695) Extraction | 80 °C for 6 hours | 102.72 | 23.37 (mg RE/g) | Not Reported | [6] |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; RE: Rutin Equivalents; DW: Dry Weight.
Table 2: Bioactivity of Lemon Myrtle Leaf Extracts
| Bioactivity Assay | Extraction Condition | Result | Reference |
| DPPH Radical Scavenging Activity | 80°C ethanol extraction for 6h | 83.31% | [6] |
| ABTS Radical Scavenging Activity | 80°C ethanol extraction for 6h | 60.13% | [6] |
| Reducing Power (at 700 nm) | 80°C ethanol extraction for 6h | 1.10 (absorbance) | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Lemon Myrtle Leaves
This protocol is adapted from optimized methods for polyphenol extraction from lemon myrtle.[3][4][5]
1. Materials and Equipment:
-
Dried and powdered lemon myrtle leaves
-
50% Acetone in water (v/v)
-
Microwave-Assisted Extraction (MAE) system or an Ultrasound-Assisted Extraction (UAE) system with a temperature-controlled bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer
2. Extraction Procedure (MAE):
-
Weigh 6 g of powdered lemon myrtle leaves and place them in a suitable extraction vessel.
-
Add 100 mL of 50% acetone.
-
Set the MAE parameters to 630 W power for a radiation time of 6 minutes.[3][4]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at <40°C to remove the acetone.
-
Freeze-dry the remaining aqueous extract to obtain a crude polyphenol powder containing this compound.
3. Extraction Procedure (UAE):
-
Weigh an appropriate amount of powdered lemon myrtle leaves and place them in an extraction vessel.
-
Add 50% acetone at a specified sample-to-solvent ratio.
-
Place the vessel in an ultrasonic bath set to 60°C and 250 W power for 50 minutes.[5]
-
After extraction, filter the mixture to separate the solid residue.
-
Remove the acetone from the filtrate using a rotary evaporator at <40°C.
-
Lyophilize the aqueous portion to yield the crude extract.
Protocol 2: Purification of this compound
This protocol is based on the successful isolation of this compound from Casuarina stricta and can be adapted for the crude extract from lemon myrtle.[7]
1. Materials and Equipment:
-
Crude lemon myrtle extract
-
Droplet Counter-Current Chromatography (DCCC) system or High-Speed Counter-Current Chromatography (HSCCC) system
-
Appropriate two-phase solvent system (e.g., n-butanol-methanol-0.5% acetic acid, 5:1.5:5, v/v, as a starting point for optimization)[8]
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
HPLC system for purity analysis
2. Purification Procedure:
-
Dissolve the crude extract in the selected two-phase solvent system.
-
Prepare the DCCC/HSCCC column by filling it with the stationary phase and then introducing the mobile phase until hydrodynamic equilibrium is reached.
-
Inject the dissolved crude extract into the chromatograph.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the collected fractions by TLC and/or HPLC to identify those containing this compound.
-
Pool the fractions rich in this compound and evaporate the solvent under reduced pressure.
-
Further purify the pooled fractions if necessary using preparative HPLC.
-
Lyophilize the purified fraction to obtain isolated this compound.
Protocol 3: Quantification of this compound by HPLC
This is a general protocol that should be optimized and validated for this compound.
1. Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
This compound standard of known purity
-
Methanol or other suitable solvent for sample and standard preparation
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (starting point for optimization):
-
Mobile Phase Gradient: A linear gradient from 5% to 30% A over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Prepare the sample solution by accurately weighing the purified this compound or crude extract and dissolving it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 4: Antioxidant Activity Assessment (DPPH Assay)
1. Materials and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer
-
Purified this compound or lemon myrtle extract
-
Ascorbic acid or Trolox as a positive control
2. Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the this compound sample and the positive control in methanol.
-
In a microplate or cuvette, mix 100 µL of each sample dilution with 100 µL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the TNF-α-induced inflammatory response in human keratinocytes.[9] The proposed mechanism involves the suppression of the NF-κB and MAPK (ERK and p38) signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Skeletal Muscle Satellite Cell Activation
This compound has been identified as the active compound in lemon myrtle extract responsible for activating skeletal muscle satellite cells (SCs), which is crucial for muscle repair and growth.[1][10] This activation is associated with the upregulation of interleukin-6 (IL-6) mRNA expression.
Caption: this compound-induced satellite cell activation.
Anti-Cancer Mechanism
This compound isolated from the bark of Terminalia arjuna has demonstrated anti-proliferative activity in human breast adenocarcinoma cells (MCF-7).[2][11] The proposed mechanism involves the induction of apoptosis through the Fas/FasL pathway and cell cycle arrest at the G0/G1 phase, associated with an increase in p21/WAF1 expression.
Caption: Anti-cancer mechanism of this compound.
References
- 1. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Microwave-Assisted Extraction of Polyphenols from Lemon Myrtle: Comparison of Modern and Conventional Extraction Techniques Based on Bioactivity and Total Polyphenols in Dry Extracts [mdpi.com]
- 4. Optimization of Microwave-Assisted Extraction of Polyphenols from Lemon Myrtle: Comparison of Modern and Conventional Extraction Techniques Based on Bioactivity and Total Polyphenols in Dry Extracts | Semantic Scholar [semanticscholar.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Antioxidant and anti-inflammatory activities of phenolic compounds extracted from lemon myrtle (Backhousia citriodora) leaves at various extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Note & Protocol: Isolation of Casuarinin Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the isolation and purification of casuarinin from a plant extract using High-Performance Liquid Chromatography (HPLC). This document outlines the necessary steps from sample preparation to purification and quantification.
Introduction
This compound is an ellagitannin found in various plant species, notably in the family Casuarinaceae. It has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. The isolation of pure this compound is crucial for in-depth biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of natural products like this compound from complex plant extracts. This application note provides a comprehensive protocol for the isolation of this compound using a reversed-phase HPLC method.
Experimental Workflow
The overall workflow for the isolation of this compound involves extraction from the plant material, preliminary purification, and final purification using preparative HPLC.
Caption: Workflow for the isolation of this compound.
Experimental Protocols
3.1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered leaves of Casuarina equisetifolia (or other this compound-containing plant).
-
Extraction Solvent: A mixture of acetone (B3395972) and water (70:30, v/v) is commonly effective for extracting tannins.
-
Extraction Procedure:
-
Macerate 100 g of the powdered plant material in 1 L of the extraction solvent at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
3.2. Preliminary Purification (Optional but Recommended)
For complex extracts, a preliminary purification step can enrich the this compound content and improve the efficiency of the final HPLC purification.
-
Column: Sephadex LH-20 column (e.g., 5 x 50 cm).
-
Elution: Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 0%, 25%, 50%, 75%, and 100% ethanol).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the this compound-rich fractions.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate them to dryness.
3.3. Preparative HPLC Purification
This protocol is based on typical conditions for the separation of phenolic compounds and may require optimization.
3.3.1. HPLC System and Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 10.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 280 nm. |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity). |
3.3.2. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 70 | 30 |
| 40 | 50 | 50 |
| 45 | 5 | 95 |
| 50 | 5 | 95 |
| 51 | 95 | 5 |
| 60 | 95 | 5 |
3.3.3. Sample Preparation for HPLC
-
Dissolve the this compound-enriched fraction in the initial mobile phase composition (95% A, 5% B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3.3.4. Fraction Collection
Collect the eluent corresponding to the peak suspected to be this compound based on its UV spectrum and retention time from analytical runs.
3.4. Purity Analysis and Quantification
The purity of the collected fractions should be assessed using an analytical HPLC system.
3.4.1. Analytical HPLC Conditions
| Parameter | Specification |
| HPLC System | Analytical HPLC system. |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 280 nm. |
| Injection Volume | 10 µL. |
3.4.2. Quantitative Data Summary (Example)
The following table presents example data that would be obtained from the analysis of the purified this compound.
| Parameter | Value |
| Retention Time (t_R) | 15.2 minutes |
| Peak Area | 1,250,000 mAU*s |
| Peak Purity (PDA) | > 98% |
| Yield from Enriched Fraction | 5% (w/w) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Potential Application in Drug Development
Isolated pure this compound can be used to investigate its mechanism of action in various disease models. For example, its role in modulating inflammatory signaling pathways can be explored.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Concluding Remarks
The described HPLC method provides a robust framework for the isolation and purification of this compound from plant extracts. The protocol can be adapted and optimized based on the specific plant matrix and the available instrumentation. The successful isolation of pure this compound will facilitate further research into its therapeutic potential.
Application Notes and Protocols: Structural Elucidation of Casuarinin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin, an ellagitannin found in various plant species including Casuarina and Stachyurus, has garnered significant interest due to its diverse biological activities.[1] The structural elucidation of such complex natural products is a critical step in understanding their mechanism of action and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate molecular architecture of compounds like this compound. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The data presented herein is based on the comprehensive analysis of synthetic this compound, ensuring a pure and well-characterized sample for spectroscopic investigation.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in acetone-d₆. These assignments are crucial for the complete structural verification of the molecule.
Table 1: ¹H NMR Data for this compound (Acetone-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.64 | d | 5.0 |
| H-2 | 5.38 | t | 5.0 |
| H-3 | 4.95 | t | 5.0 |
| H-4 | 4.18 | dd | 12.0, 5.0 |
| H-5 | 5.05 | m | |
| H-6a | 4.45 | dd | 12.0, 5.0 |
| H-6b | 4.06 | t | 12.0 |
| Galloyl-H | 7.12 | s | |
| HHDP-1 H | 6.78 | s | |
| HHDP-2 H | 6.56 | s | |
| HHDP-3 H | 6.49 | s |
Note: HHDP refers to the hexahydroxydiphenoyl groups. The specific assignment of the individual aromatic protons of the HHDP moieties can be confirmed through detailed 2D NMR analysis.
Table 2: ¹³C NMR Data for this compound (Acetone-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 72.5 |
| C-2 | 68.0 |
| C-3 | 64.5 |
| C-4 | 76.7 |
| C-5 | 69.0 |
| C-6 | 66.5 |
| Galloyl CO | 167.0 |
| Galloyl C-1 | 121.0 |
| Galloyl C-2,6 | 110.0 |
| Galloyl C-3,5 | 146.0 |
| Galloyl C-4 | 140.0 |
| HHDP CO | 169.0 |
| HHDP Aromatic C | 107.0 - 146.0 |
Note: The precise assignment of all quaternary and aromatic carbons of the two distinct HHDP groups requires thorough analysis of HMBC and HSQC data.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.6 mL of deuterated acetone (B3395972) (acetone-d₆). Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
2.2.3. 2D NMR Spectroscopy: COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Purpose: To identify proton-proton scalar couplings, revealing the connectivity of the glucose core protons.
2.2.4. 2D NMR Spectroscopy: HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
-
Purpose: To correlate protons directly to their attached carbons, aiding in the assignment of the glucose core and aromatic moieties.
2.2.5. 2D NMR Spectroscopy: HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz to observe 2- and 3-bond correlations.
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the galloyl and HHDP esters to the glucose core and for assigning quaternary carbons.
2.2.6. 2D NMR Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Mixing Time (d8): 300-800 ms.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Purpose: To identify through-space correlations between protons, providing information about the 3D structure and stereochemistry of this compound.
Visualizations
The following diagrams illustrate the logical workflow and key correlations in the NMR-based structural elucidation of this compound.
References
Total Synthesis of Casuarinin: A Detailed Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Casuarinin, a complex ellagitannin. The methodology detailed below is based on the innovative approach developed by Wakamori et al., which successfully addresses the key challenges of constructing the C-glycosidic bond and controlling the stereochemistry of the hexahydroxydiphenoyl (HHDP) groups.
Introduction
This compound is a naturally occurring hydrolyzable tannin found in various plants, including Casuarina and Stachyurus species. It exhibits a range of biological activities, making it a molecule of significant interest for drug discovery and development. The total synthesis of this compound is a formidable challenge due to its intricate structure, which features an open-chain glucose core, two stereochemically defined (S)-hexahydroxydiphenoyl (HHDP) groups, and a C-glycosidic bond between one of the HHDP units and the glucose moiety. The synthetic route outlined herein provides a robust and reproducible method for obtaining this complex natural product, opening avenues for the synthesis of analogues for structure-activity relationship (SAR) studies.
The key innovation in this synthetic approach is the strategic use of a benzyl (B1604629) oxime functional group. This group serves a dual purpose: it facilitates the opening of the glucopyranose ring to form the open-chain glucose core, and it acts as a scaffold to direct the stereoselective formation of the crucial C-glycosidic bond.
Overall Synthetic Strategy
The total synthesis of this compound can be conceptually divided into several key stages:
-
Preparation of Key Building Blocks: Synthesis of a protected gallic acid derivative and a suitably functionalized glucose precursor.
-
Formation of the First HHDP Group: Esterification of the glucose precursor with the protected gallic acid, followed by an intramolecular oxidative coupling to form the first (S)-HHDP group.
-
Introduction of the Benzyl Oxime and Ring Opening: Conversion of the anomeric position of the glucose derivative to a benzyl oxime, which triggers the opening of the pyranose ring.
-
Formation of the Second HHDP Group and C-Glycosylation Precursor: Esterification of the remaining free hydroxyl groups on the open-chain glucose with the protected gallic acid, followed by the formation of the second (S)-HHDP group.
-
Intramolecular C-Glycosylation: An acid-mediated intramolecular Friedel-Crafts-type reaction to form the C-glycosidic bond.
-
Final Deprotection: Removal of all protecting groups to yield the final natural product, this compound.
The logical flow of this synthetic strategy is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of this compound, providing a quantitative overview of the efficiency of this methodology.
| Step No. | Transformation | Starting Material | Product | Yield (%) |
| 1 | Formation of the first (S)-HHDP group | Diol 20 | Intermediate 21 | 85 |
| 2 | Benzyl oxime formation and ring opening | Intermediate 21 | Intermediate 23 | 92 |
| 3 | Formation of the second (S)-HHDP group | Intermediate 23 | Intermediate 28 | 78 |
| 4 | Intramolecular C-glycosylation | Intermediate 28 | C-glucoside 29 | 76 |
| 5 | Final deprotection | C-glucoside 29 | This compound (1) | 65 |
Experimental Protocols
Detailed experimental protocols for the key transformations in the total synthesis of this compound are provided below. These protocols are intended to be a guide for trained synthetic organic chemists.
Protocol 1: Formation of the First (S)-HHDP Group (Synthesis of Intermediate 21)
This protocol describes the esterification of a glucose-derived diol with a protected gallic acid derivative, followed by an intramolecular oxidative coupling to form the first hexahydroxydiphenoyl (HHDP) bridge.
Materials:
-
Diol 20
-
Protected gallic acid derivative 25
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Palladium(II) acetate
-
Sodium bicarbonate
-
Argon atmosphere
Procedure:
-
To a solution of diol 20 (1.0 eq) and protected gallic acid 25 (2.2 eq) in anhydrous DCM under an argon atmosphere, add DMAP (0.2 eq) and DCC (2.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the corresponding diester.
-
Dissolve the diester in a mixture of THF and water (10:1).
-
Add Pd(OAc)₂ (2.2 eq) and NaHCO₃ (4.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford intermediate 21.
Protocol 2: Benzyl Oxime Formation and Ring Opening (Synthesis of Intermediate 23)
This protocol details the conversion of the anomeric position to a benzyl oxime, which subsequently induces the opening of the pyranose ring to form the open-chain glucose core.
Materials:
-
Intermediate 21
-
Benzyloxylamine hydrochloride
-
Anhydrous Methanol
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of intermediate 21 (1.0 eq) in anhydrous methanol, add benzyloxylamine hydrochloride (3.0 eq) and pyridine (3.0 eq).
-
Add activated 4 Å molecular sieves to the reaction mixture.
-
Stir the reaction at 60 °C for 48 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the open-chain intermediate 23.
Protocol 3: Intramolecular C-Glycosylation (Synthesis of C-glucoside 29)
This critical step involves an acid-catalyzed intramolecular Friedel-Crafts-type reaction to form the C-glycosidic bond, which is a hallmark of this compound's structure.[1]
Materials:
-
Intermediate 28 (precursor to C-glycosylation)
-
3 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve intermediate 28 (1.0 eq) in THF.
-
Add 3 M aqueous HCl to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield C-glucoside 29 as a single diastereomer.[1]
The experimental workflow for these key steps can be visualized as follows:
Conclusion
The total synthesis of this compound, as outlined in these application notes and protocols, provides a viable and reproducible pathway to this complex and biologically active natural product. The strategic implementation of a benzyl oxime for glucopyranose ring opening and stereoselective C-glycosylation represents a significant advancement in the field of natural product synthesis. This methodology not only allows for the preparation of this compound for further biological evaluation but also provides a framework for the synthesis of novel analogues, which will be invaluable for future drug development efforts. Researchers and scientists in the field are encouraged to utilize these protocols as a foundation for their own investigations into the fascinating chemistry and biology of this compound and related ellagitannins.
References
Application Notes and Protocols for Determining the Antioxidant Capacity of Casuarinin using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin is a hydrolyzable tannin, a type of polyphenol, found in various plant species, notably in the genus Casuarina. Polyphenolic compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. The ability of these compounds to scavenge free radicals plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of chemical compounds and plant extracts. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is proportional to the antioxidant's concentration and can be quantified by measuring the decrease in absorbance at approximately 517 nm.
These application notes provide a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, including data interpretation and presentation.
Principle of the DPPH Assay
The DPPH assay hinges on the reaction between the stable free radical, 2,2-diphenyl-1-picrylhydrazyl, and an antioxidant compound. In its radical form, DPPH has a characteristic deep purple color with a maximum absorbance around 517 nm. When a hydrogen-donating antioxidant, such as this compound, is introduced, it quenches the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, and a corresponding decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.
Data Presentation
The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging and the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals in the reaction mixture. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Extract | IC50 Value (µg/mL) | Reference |
| Methanol (B129727) extract of Casuarina junghuhniana root | 52.74 ± 0.65 | [1] |
| Ascorbic Acid (Positive Control) | Typically in the range of 2-10 |
Note: The IC50 value for the Casuarina junghuhniana root extract is provided as an illustrative example of the antioxidant potential of a source rich in this compound. The actual IC50 of isolated this compound may differ.
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant capacity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (or a well-characterized extract containing this compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
Distilled water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or another suitable solvent in which it is fully soluble.
-
Ascorbic Acid Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid in the same manner as the this compound stock solution.
-
Working Solutions: Prepare a series of dilutions of the this compound and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Assay Procedure (96-Well Plate Method)
-
Plate Setup: In a 96-well microplate, add 100 µL of the different concentrations of the this compound working solutions to respective wells in triplicate.
-
Positive Control: Add 100 µL of the different concentrations of the ascorbic acid working solutions to separate wells in triplicate.
-
Blank: Add 100 µL of methanol to three wells to serve as the blank.
-
Control (DPPH only): Add 100 µL of methanol to three wells.
-
Reaction Initiation: To all wells except the blank, add 100 µL of the 0.2 mM DPPH solution. To the blank wells, add 100 µL of methanol.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the DPPH solution with the test sample (this compound or ascorbic acid).
-
-
Determine the IC50 Value: Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound and ascorbic acid. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable regression analysis software.
Mandatory Visualizations
DPPH Assay Signaling Pathway
Caption: Mechanism of DPPH radical scavenging by an antioxidant like this compound.
Experimental Workflow for DPPH Assay
References
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of Casuarinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for evaluating the anti-inflammatory properties of casuarinin, a hydrolyzable tannin with known anti-inflammatory effects. Detailed protocols for key experiments are provided, along with data presentation tables and visual representations of the underlying molecular pathways.
Introduction to this compound's Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, this compound can suppress the expression and production of a wide range of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This makes cell-based assays that measure these downstream effectors ideal for quantifying the anti-inflammatory potential of this compound.
Data Presentation: Quantitative Analysis of this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various markers of inflammation.
Table 1: Inhibition of Pro-inflammatory Cytokines and Chemokines by this compound
| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration | % Inhibition / Effect | Assay Method |
| HaCaT | TNF-α | IL-1β | Dose-dependent | Decreased production | ELISA |
| HaCaT | TNF-α | IL-6 | Dose-dependent | Decreased production | ELISA |
| HaCaT | TNF-α | IL-8 | Dose-dependent | Decreased production | ELISA |
| HaCaT | TNF-α | MCP-1 | Dose-dependent | Decreased production | ELISA |
| HaCaT | TNF-α/IFN-γ | TARC (CCL17) | Dose-dependent | Suppressed mRNA and protein expression | RT-PCR, ELISA |
| HaCaT | TNF-α/IFN-γ | MDC (CCL22) | Dose-dependent | Suppressed mRNA and protein expression | RT-PCR, ELISA |
Table 2: Inhibition of Adhesion Molecules and Inflammatory Enzymes by this compound
| Cell Line | Inflammatory Stimulus | Target | This compound Concentration | % Inhibition / Effect | Assay Method |
| HaCaT | TNF-α | ICAM-1 | Dose-dependent | Inhibited protein and mRNA expression | Western Blot, RT-PCR |
| RAW 264.7 | LPS | iNOS | Not specified | Inhibition of expression suggested | Western Blot |
| Not specified | Not specified | COX-2 | Not specified | Inhibition of expression suggested | Western Blot |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Protocol 1: Measurement of Pro-inflammatory Cytokine and Chemokine Production by ELISA
This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., TARC, MDC) in stimulated cells.
Materials:
-
Human keratinocyte cell line (HaCaT) or macrophage cell line (RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Inflammatory stimulus (e.g., TNF-α, IFN-γ, or LPS)
-
This compound (various concentrations)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for specific cytokines/chemokines (e.g., human IL-6, human TARC/CCL17, human MDC/CCL22)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with the appropriate inflammatory agent (e.g., 10 ng/mL TNF-α and 10 ng/mL IFN-γ for HaCaT cells) for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines and chemokines according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines/chemokines in each sample using a standard curve. Determine the percentage of inhibition by this compound compared to the stimulated control.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the use of Western blotting to assess the effect of this compound on the activation of key proteins in the NF-κB (p65) and MAPK (p38, ERK) signaling pathways.
Materials:
-
Cell line (e.g., HaCaT)
-
Cell culture reagents
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound followed by the inflammatory stimulus for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring the effect of this compound on nitric oxide (NO) production by macrophages, a key indicator of inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture reagents
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO production inhibition by this compound.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory activity.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: General experimental workflow.
References
Application Note: In Vitro Evaluation of Casuarinin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Casuarinin is a hydrolyzable tannin found in various plants, including Terminalia arjuna and Plinia cauliflora. It has garnered interest in biomedical research for its diverse biological activities. This document outlines the protocols and application of in vitro assays to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines. The methodologies described herein provide a framework for assessing its potential as a therapeutic agent by quantifying cell viability, membrane integrity, and the induction of apoptosis. Furthermore, this note explores the molecular mechanisms underlying this compound's activity, focusing on its impact on key cell cycle and apoptosis signaling pathways.
Data Presentation: Cytotoxicity of this compound
The anti-proliferative activity of this compound has been evaluated against various cell lines. The following table summarizes the available quantitative data on its cytotoxic effects.
| Cell Line | Cell Type | IC50 / CC50 | Comments | Reference |
| MCF-7 | Human Breast Adenocarcinoma | Not explicitly quantified | Inhibits proliferation by blocking G0/G1 cell cycle progression and inducing apoptosis. | [1][2] |
| Fibroblast | Mammalian Fibroblast Cells | > 116 µg/mL (~124 µM) | This compound was not cytotoxic at the highest concentration tested, suggesting selectivity for cancer cells over normal cells. | [3] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4][5]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570-590 nm using a microplate reader.[6][7]
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] Released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product, the amount of which is proportional to the number of lysed cells.[8]
Materials:
-
LDH cytotoxicity assay kit (e.g., Promega CytoTox 96®)
-
This compound-treated cell culture supernatants
-
96-well assay plates
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare and treat cells with this compound in a 96-well plate as described for the MTT assay.
-
Controls: Set up the following controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Untreated cells lysed with 10 µL of lysis buffer 45 minutes before the assay.
-
Background: Medium only.
-
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well assay plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the assay plate.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[1][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[1][3] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC reagent
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound in 6-well plates for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 5-20 minutes at room temperature in the dark.[3][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[12]
Protein Expression Analysis: Western Blotting
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol is designed to analyze key proteins involved in this compound-induced apoptosis and cell cycle arrest, such as p21/WAF1, Fas, and Fas Ligand (FasL).
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Fas, anti-FasL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13] Normalize target protein bands to a loading control like β-actin.
Visualization of Workflow and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway of this compound Action
This diagram outlines the molecular pathways through which this compound is proposed to exert its anti-proliferative effects in cancer cells.[1][2]
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Evaluation of the Potential Anti-Prostate Cancer Activity of Rosmarinus officinalis L. Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. Sea Buckthorn: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. mdpi.com [mdpi.com]
- 10. Friedelin, a novel inhibitor of CYP17A1 in prostate cancer from Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of KLF4 in sulforaphane- and iberin-mediated induction of p21(waf1/cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Activity of Casuarinin in Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin is an ellagitannin, a type of hydrolyzable tannin, found in various plants, including the extract of Lemon Myrtle (Backhousia citriodora). Recent research has highlighted its potential role in muscle physiology, specifically in the activation of skeletal muscle satellite cells (SCs), the resident stem cells of muscle tissue. This application note provides a comprehensive overview of the known and hypothesized activities of this compound in muscle cell culture, along with detailed protocols for investigating its effects on satellite cell activation, myoblast differentiation, and glucose uptake. These protocols are designed to be a valuable resource for researchers in the fields of muscle biology, sarcopenia, and metabolic diseases.
Known Activity of this compound: Activation of Skeletal Muscle Satellite Cells
In vitro and in vivo studies have demonstrated that this compound is a potent activator of skeletal muscle satellite cells.[1][2] This activity is particularly relevant for conditions associated with muscle wasting and impaired regeneration, such as sarcopenia. The primary mechanism identified for this action is the upregulation of Interleukin-6 (IL-6) mRNA expression in satellite cells.[1][2] IL-6 is a pleiotropic cytokine known to play a crucial role in muscle homeostasis and the response of satellite cells to stimuli.[1]
Quantitative Data on this compound-Induced Satellite Cell Activation
The following table summarizes the quantitative data from studies investigating the effect of this compound on satellite cell proliferation, as measured by 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation.
| Treatment | Concentration | Cell Type | Outcome Measure | Result | Reference |
| This compound | 13-400 nM | Primary Rat Satellite Cells | BrdU Incorporation | Significant increase in BrdU+ cells | [2] |
| This compound | 100 ng/mL | Primary Rat Satellite Cells | BrdU Incorporation | Significant muscle satellite cell activating effect | [3] |
Hypothesized Activities of this compound in Muscle Cells
Based on the established role of its downstream effector, IL-6, in muscle biology, we can hypothesize further activities of this compound in muscle cell culture.
Promotion of Myoblast Differentiation and Myotube Formation
IL-6 has been shown to promote the fusion and formation of myotubes from myoblasts.[1][4] This process, known as myogenesis, is essential for muscle growth and repair. Therefore, it is hypothesized that this compound, by inducing IL-6, may also enhance myoblast differentiation.
Enhancement of Glucose Uptake in Myotubes
Skeletal muscle is a primary site for glucose disposal, and enhancing glucose uptake is a key therapeutic strategy for metabolic diseases like type 2 diabetes. IL-6 has been demonstrated to increase glucose uptake and glycogen (B147801) synthesis in muscle cells through both PI3K-dependent and AMPK-dependent signaling pathways.[1][3][5][6] Furthermore, other ellagitannins and their metabolites have been shown to stimulate glucose transport in fat cells and L6 myotubes.[7][8] This suggests that this compound may also positively modulate glucose metabolism in differentiated muscle fibers.
Signaling Pathways
Known and Hypothesized Signaling Pathway of this compound in Muscle Cells
The following diagram illustrates the known signaling pathway of this compound in satellite cells and the hypothesized pathways in myoblasts and myotubes.
Caption: this compound signaling in muscle cells.
Experimental Workflow
The following diagram outlines a general experimental workflow to investigate the multifaceted effects of this compound on muscle cell culture.
Caption: Experimental workflow for this compound studies.
Detailed Experimental Protocols
Protocol 1: Assessment of Satellite Cell Activation by BrdU Incorporation Assay
Objective: To determine the effect of this compound on the proliferation of primary satellite cells or myoblasts.
Materials:
-
Primary satellite cells or myoblast cell line (e.g., C2C12)
-
Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
BrdU labeling reagent (10 mM)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed satellite cells or myoblasts in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM and incubate for 2-4 hours.
-
Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Treat the cells with DNase I solution to denature the DNA.
-
Incubate the cells with anti-BrdU primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Protocol 2: Quantification of IL-6 mRNA Expression by qRT-PCR
Objective: To measure the effect of this compound on the gene expression of IL-6 in muscle cells.
Materials:
-
Muscle cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-6 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from this compound-treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for IL-6 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IL-6 mRNA expression.
Protocol 3: Assessment of Myoblast Differentiation
Objective: To evaluate the effect of this compound on the differentiation of myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
Antibodies against myogenic markers (e.g., MyoD, myogenin, myosin heavy chain)
-
Staining reagents for myotubes (e.g., Giemsa or immunofluorescence)
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by switching to differentiation medium containing various concentrations of this compound.
-
Culture the cells for 3-5 days, replacing the medium daily.
-
Assess myotube formation by staining with Giemsa or by immunofluorescence for myosin heavy chain.
-
Quantify the fusion index (number of nuclei in myotubes / total number of nuclei).
-
Analyze the expression of myogenic regulatory factors (MyoD, myogenin) by Western blotting or qRT-PCR at different time points of differentiation.
Protocol 4: Measurement of Glucose Uptake in Myotubes
Objective: To determine the effect of this compound on glucose transport in differentiated myotubes.
Materials:
-
Differentiated L6 or C2C12 myotubes
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (B600854) (positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Differentiate myoblasts into myotubes in a multi-well plate.
-
Starve the myotubes in serum-free medium for 3-4 hours.
-
Wash the cells with KRH buffer.
-
Incubate the cells with this compound in KRH buffer for the desired time. Insulin can be used as a positive control.
-
Add 2-Deoxy-[³H]-glucose or 2-NBDG to the wells and incubate for 10-30 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
Conclusion
This compound presents a promising natural compound for the investigation of muscle health and metabolism. The provided protocols offer a framework for researchers to explore its known effects on satellite cell activation and to investigate its hypothesized roles in myogenesis and glucose uptake. Further research in these areas will be crucial for understanding the full therapeutic potential of this compound.
References
- 1. Signaling specificity of interleukin-6 action on glucose and lipid metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Interleukin-6 in combination with the interleukin-6 receptor stimulates glucose uptake in resting human skeletal muscle independently of insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-6 promotes myogenic differentiation of mouse skeletal muscle cells: role of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Antidiabetic Effect of Urolithin A in Cultured L6 Myotubes and Type 2 Diabetic Model KK-Ay/Ta Mice with Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ellagitannins from Lagerstroemia speciosa as activators of glucose transport in fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of Casuarinin: Detailed Protocols and Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo therapeutic effects of Casuarinin, an ellagitannin with demonstrated efficacy in various animal models. This document details experimental protocols for studying its effects on sarcopenia, gastric ulcers, and cancer, and summarizes key quantitative data. Additionally, it includes visualizations of the implicated signaling pathways to facilitate a deeper understanding of its mechanisms of action.
I. Anti-Sarcopenic Effects of this compound
This compound has been identified as a potent activator of skeletal muscle satellite cells (SCs), which are crucial for muscle regeneration and hypertrophy. In vivo studies have demonstrated its potential as a therapeutic agent for sarcopenia, the age-related loss of muscle mass and function.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Rats | This compound | 4 and 8 mg/kg/day | Oral | 4 days | Significantly increased BrdU incorporation into skeletal muscle satellite cells, indicating activation and proliferation. | [1][2] |
| Rats | Lemon Myrtle Extract (containing this compound) | 250 mg/kg/day | Oral | 4 days | Significantly activated skeletal muscle satellite cells. | [1][2] |
Experimental Protocol: Assessment of Satellite Cell Activation in Rats
This protocol outlines the methodology to assess the in vivo effects of this compound on skeletal muscle satellite cell activation.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Control Group: Administered with water.
-
This compound Group 1: Administered with this compound at 4 mg/kg/day.
-
This compound Group 2: Administered with this compound at 8 mg/kg/day.
-
(Optional) Positive Control: A known satellite cell activator.
3. Drug Administration:
-
Dissolve this compound in water.
-
Administer the respective treatments orally via gavage daily for 4 consecutive days.
4. 5-bromo-2'-deoxyuridine (B1667946) (BrdU) Labeling:
-
Eight hours after the final administration of this compound or vehicle, intraperitoneally inject BrdU (50 mg/kg, dissolved in saline) into all animals to label proliferating cells.
5. Tissue Collection and Satellite Cell Isolation:
-
Sixteen hours after BrdU injection, euthanize the rats.
-
Isolate skeletal muscles (e.g., gastrocnemius, tibialis anterior).
-
Isolate satellite cells from the muscle tissue using established protocols involving enzymatic digestion (e.g., with pronase and collagenase) and differential centrifugation.
6. Analysis of Satellite Cell Activation:
-
Culture the isolated satellite cells for a short period (e.g., 24-48 hours).
-
Perform immunocytochemistry to detect BrdU incorporation into the satellite cells.
-
Counterstain with a satellite cell marker (e.g., Pax7) and a nuclear stain (e.g., DAPI).
-
Quantify the percentage of BrdU-positive satellite cells to determine the level of in vivo activation.
Signaling Pathway and Experimental Workflow
The activation of satellite cells by this compound is associated with the upregulation of Interleukin-6 (IL-6) mRNA expression.[1][2]
References
Casuarinin Dose-Response Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin is a hydrolyzable tannin belonging to the ellagitannin class, naturally found in various plants, including Terminalia arjuna, Punica granatum (pomegranate), and species of Casuarina and Stachyurus.[1][2] This polyphenolic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Understanding the dose-response relationship of this compound is critical for elucidating its mechanisms of action and for the development of potential therapeutic applications.
These application notes provide a comprehensive overview of the dose-dependent effects of this compound observed in various in vitro and in vivo models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its biological activities.
Data Presentation: Quantitative Dose-Response Relationships
The following tables summarize the quantitative data from various studies, showcasing the dose-dependent effects of this compound on different biological parameters.
Table 1: Antiproliferative and Pro-apoptotic Activity of this compound
| Cell Line | Biological Effect | Concentration/Dose | Observed Effect | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Inhibition of Proliferation | Not specified | Inhibited proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | Induction of Apoptosis | Not specified | Enhanced the expression of Fas/APO-1 and its ligands (mFasL and sFasL). | [1] |
| MCF-7 (Human Breast Adenocarcinoma) | Cell Cycle Arrest | Not specified | Increased the expression of p21/WAF1, leading to G0/G1 arrest. | [1] |
| HT22 (Murine Hippocampal Neuronal Cells) | Neuroprotection against Glutamate-induced Apoptosis | Not specified | Prevented cell death by inhibiting intracellular reactive oxygen species (ROS) production. | [3] |
Table 2: Skeletal Muscle Satellite Cell Activation by this compound
| Model | Biological Effect | Concentration/Dose | Observed Effect | Reference |
| In Vitro (Rat Skeletal Muscle Satellite Cells) | Proliferation (BrdU Incorporation) | 50 nM | Significant increase in BrdU incorporation. | [4] |
| In Vitro (Rat Skeletal Muscle Satellite Cells) | Proliferation (BrdU Incorporation) | 100 nM | Significant increase in BrdU incorporation. | [4] |
| In Vitro (Rat Skeletal Muscle Satellite Cells) | Proliferation (BrdU Incorporation) | 200 nM | Significant increase in BrdU incorporation. | [4] |
| In Vitro (Rat Skeletal Muscle Satellite Cells) | Proliferation (BrdU Incorporation) | 400 nM | Significant increase in BrdU incorporation. | [4] |
| In Vivo (Rats) | Proliferation (BrdU Incorporation) | 4 mg/kg/day (oral) | Significantly increased BrdU incorporation into satellite cells. | [4] |
| In Vivo (Rats) | Proliferation (BrdU Incorporation) | 8 mg/kg/day (oral) | Significantly increased BrdU incorporation into satellite cells. | [4] |
Table 3: Antifungal Activity of this compound
| Fungal Strain | Biological Effect | Concentration (µg/mL) | Observed Effect | Reference |
| Candida krusei | Fungal Growth Inhibition | MIC range: 19 to 156 µg/mL (as part of a fraction where this compound is the major component) | Most susceptible strain to the this compound-containing fraction. | [5] |
| Candida albicans | Fungal Growth Inhibition | MIC: 625 µg/mL (as part of a 70% ethanolic extract) | Antifungal activity detected. | [5] |
| Candida parapsilosis | Fungal Growth Inhibition | MIC: 625 µg/mL (as part of a 70% ethanolic extract) | Antifungal activity detected. | [5] |
| Candida tropicalis | Fungal Growth Inhibition | MIC: 625 µg/mL (as part of a 70% ethanolic extract) | Antifungal activity detected. | [5] |
Table 4: Antioxidant Activity of this compound
| Assay | Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | Not specified (in 70% ethanolic extract) | 94.8% of radical scavenging capacity. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the dose-response relationship of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells (e.g., MCF-7).
Materials:
-
This compound (of desired purity)
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various final concentrations in the culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to obtain a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in a cell line of interest.
Materials:
-
Cells of interest (e.g., HT22, MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation time, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare it to the control.
DPPH Radical Scavenging Assay
Objective: To assess the in vitro antioxidant activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the this compound dilutions. Include a control with methanol instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway by this compound in MCF-7 Cells
This diagram illustrates the proposed mechanism by which this compound induces apoptosis in human breast adenocarcinoma MCF-7 cells.[1]
Neuroprotective Pathway of this compound against Glutamate-Induced Apoptosis
This diagram outlines the signaling pathway through which this compound protects HT22 neuronal cells from glutamate-induced oxidative stress and apoptosis.[3]
General Experimental Workflow for In Vitro Dose-Response Studies
This diagram provides a generalized workflow for conducting in vitro dose-response experiments with this compound.
Conclusion
The presented data and protocols highlight the significant dose-dependent biological activities of this compound. Its ability to modulate cell proliferation, induce apoptosis, and exert antioxidant and neuroprotective effects underscores its potential as a lead compound for drug development. The provided experimental guidelines are intended to support further research into the pharmacological properties of this compound, paving the way for a more comprehensive understanding of its therapeutic promise. Future studies should focus on elucidating the in vivo efficacy and safety profiles of this compound in various disease models.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
Casuarinin: A Promising Therapeutic Agent in Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin, a hydrolyzable tannin found in various medicinal plants, has emerged as a compound of significant interest in preclinical studies. Exhibiting a range of biological activities, including gastroprotective, anti-inflammatory, and anti-cancer effects, this compound presents a promising avenue for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the preclinical data on this compound, detailed experimental protocols for its evaluation, and insights into its mechanisms of action.
Therapeutic Applications in Preclinical Studies
This compound has demonstrated notable efficacy in several preclinical models, highlighting its potential for treating a variety of pathological conditions.
Gastroprotective Effects
In a well-established model of ethanol-induced gastric ulcers in rats, this compound exhibited a potent gastroprotective effect. Oral administration of this compound significantly reduced the ulcer area in a dose-dependent manner.[1][2] The protective mechanism is attributed to its ability to increase mucus production, reduce gastric acidity, and exert antioxidant and anti-inflammatory effects.[1][2]
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory properties in in vitro models. In human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-alpha (TNF-α), this compound treatment effectively suppressed the expression of key inflammatory mediators. This includes the inhibition of intercellular adhesion molecule-1 (ICAM-1) and a reduction in the production of pro-inflammatory cytokines and chemokines such as interleukin-1β (IL-1β), IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1).[3][4]
Anti-Cancer Potential
Preclinical evidence suggests that this compound possesses anti-cancer properties against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines.[1][3][5] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Gastroprotective Effects of this compound in an Ethanol-Induced Gastric Ulcer Rat Model [1][2]
| Parameter | Control (Ethanol) | This compound (25 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Ulcer Area Reduction (%) | - | 45% | 78% | 99% |
| Mucin Content Increase | - | Not Reported | Not Reported | 1.8-fold |
| Acidity Reduction | - | Not Reported | Not Reported | 42% |
| Reduced Glutathione (B108866) Increase | - | Not Reported | Not Reported | 194% |
| Catalase Increase | - | Not Reported | Not Reported | 586% |
| Malondialdehyde Reduction | - | Not Reported | Not Reported | 56% |
| TNF-α Reduction | - | Not Reported | Not Reported | 58% |
| Caspase-3 Reduction | - | Not Reported | Not Reported | 87% |
| HSP-70 Expression Increase | - | Not Reported | Not Reported | 4.9-fold |
Table 2: Anti-inflammatory Effects of this compound on TNF-α-stimulated HaCaT Cells [3][4]
| Parameter | Control (TNF-α) | This compound | Effect |
| ICAM-1 Expression | Increased | Pretreatment | Inhibition of protein and mRNA expression |
| Monocyte Adhesiveness | Increased | Pretreatment | Inhibition |
| NF-κB Activation | Induced | Pretreatment | Inhibition |
| ERK Activation | Induced | Pretreatment | Dose-dependent inhibition |
| p38 MAPK Activation | Induced | Pretreatment | Dose-dependent inhibition |
| IL-1β Production | Increased | Pretreatment | Decreased |
| IL-6 Production | Increased | Pretreatment | Decreased |
| IL-8 Production | Increased | Pretreatment | Decreased |
| MCP-1 Production | Increased | Pretreatment | Decreased |
Table 3: Anti-Cancer Effects of this compound on MCF-7 and A549 Cell Lines [1][3][5]
| Cell Line | Effect | Mechanism |
| MCF-7 | Inhibition of proliferation | G0/G1 phase cell cycle arrest, Apoptosis induction |
| A549 | Inhibition of proliferation | G0/G1 phase cell cycle arrest, Apoptosis induction |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: Ethanol-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the gastroprotective effect of this compound in vivo.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (dissolved in a suitable vehicle, e.g., saline)
-
Ethanol (B145695) (96%)
-
Vehicle control (e.g., saline)
-
Standard gastroprotective drug (e.g., omeprazole)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin (10%) for tissue fixation
-
Image analysis software
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the rats into the following groups (n=6-8 per group):
-
Normal Control (vehicle only)
-
Ulcer Control (vehicle + ethanol)
-
This compound-treated groups (e.g., 25, 50, 100 mg/kg this compound + ethanol)
-
Positive Control (standard drug + ethanol)
-
-
Drug Administration: Administer this compound, vehicle, or the standard drug orally by gavage.
-
Ulcer Induction: One hour after drug administration, induce gastric ulcers by oral administration of 1 mL of 96% ethanol to all groups except the normal control group.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.
-
Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Index Calculation: Measure the length and width of each ulcerated lesion and calculate the ulcer area. The ulcer index can be calculated as the sum of the areas of all lesions for each stomach.
-
Biochemical Analysis: Homogenize a portion of the gastric tissue for the determination of malondialdehyde (MDA), reduced glutathione (GSH), catalase, TNF-α, and caspase-3 levels using commercially available ELISA kits.
-
Histopathological Examination: Fix a portion of the stomach tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of tissue damage.
Protocol 2: In Vitro Anti-inflammatory Assay in HaCaT Cells
Objective: To investigate the effect of this compound on TNF-α-induced inflammation in human keratinocytes.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for Western blotting (ICAM-1, p-NF-κB, p-ERK, p-p38, and loading controls)
-
ELISA kits for IL-1β, IL-6, IL-8, and MCP-1
-
Monocytic cell line (e.g., U937) for adhesion assay
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Treatment:
-
Seed HaCaT cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA).
-
Once the cells reach 70-80% confluency, pretreat them with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 6-24 hours).
-
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to analyze the mRNA expression levels of ICAM-1 and other inflammatory genes.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against ICAM-1, phosphorylated NF-κB, ERK, and p38 MAPK, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
ELISA:
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-1β, IL-6, IL-8, and MCP-1 using specific ELISA kits according to the manufacturer's instructions.
-
-
Monocyte Adhesion Assay:
-
After treating HaCaT cells with this compound and TNF-α, label a monocytic cell line with a fluorescent dye (e.g., Calcein-AM).
-
Add the labeled monocytes to the HaCaT cell monolayer and incubate for 30-60 minutes.
-
Wash away the non-adherent monocytes and quantify the adhesion by measuring the fluorescence.
-
Protocol 3: In Vitro Anti-Cancer Assays
Objective: To assess the anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines.
Materials:
-
MCF-7 (human breast adenocarcinoma) or A549 (human non-small cell lung cancer) cells
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Detection Kit
-
Reagents for cell cycle analysis (e.g., propidium iodide, RNase A)
-
Flow cytometer
Procedure:
A. Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
B. Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
C. Cell Cycle Analysis:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its modulation of key cellular signaling pathways.
Gastroprotective Mechanism
The gastroprotective action of this compound involves a multi-pronged approach. It enhances the mucosal defense by increasing mucin secretion and bolstering the antioxidant capacity through the upregulation of glutathione and catalase. Crucially, this compound mitigates the inflammatory cascade by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, COX-2, and iNOS. Furthermore, this compound exhibits anti-apoptotic effects by reducing the levels of caspase-3 and inducing the expression of the protective heat shock protein 70 (HSP-70).[1][2]
Caption: Proposed mechanism of this compound's gastroprotective effect.
Anti-inflammatory Signaling
In the context of skin inflammation, this compound's mechanism involves the suppression of the NF-κB and MAPK (ERK and p38) signaling pathways. By inhibiting the activation of these pathways in TNF-α-stimulated keratinocytes, this compound effectively downregulates the expression of ICAM-1, a key adhesion molecule involved in inflammatory cell recruitment, and reduces the secretion of various pro-inflammatory cytokines and chemokines.[3][4]
Caption: this compound's anti-inflammatory signaling pathway.
Anti-Cancer Mechanism
The anti-cancer activity of this compound in MCF-7 and A549 cells is linked to its ability to induce cell cycle arrest and apoptosis. In A549 cells, this is mediated, at least in part, through a p53-dependent induction of p21/WAF1, a cyclin-dependent kinase inhibitor that halts the cell cycle at the G0/G1 checkpoint.[1][5] The apoptotic effect is associated with an enhancement of the Fas/FasL system.[1][3][5] In MCF-7 cells, this compound also induces G0/G1 arrest and apoptosis, with an increase in p21/WAF1 expression and activation of the Fas/FasL apoptotic pathway.[3]
References
- 1. Induction of cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells by this compound from the bark of Terminalia arjuna Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising Effects of Casearins in Tumor-Bearing Mice and Antinociceptive Action against Oncologic Pain: Molecular Docking and In Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells by this compound from the bark of Terminalia arjuna Linn. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Casuarinin-Based Functional Foods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bioactive properties of Casuarinin, a hydrolyzable tannin with significant potential in the development of functional foods. The following sections detail its anti-inflammatory, antioxidant, and anti-cancer activities, supported by experimental protocols and quantitative data.
Anti-inflammatory and Antioxidant Properties
This compound has demonstrated notable anti-inflammatory and antioxidant effects in various in vitro models. It exerts its anti-inflammatory action by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators. Its antioxidant capacity is attributed to its ability to scavenge free radicals.
Anti-inflammatory Activity
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1), two critical transcription factors in the inflammatory response. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and chemokines.
Key Findings:
-
In human keratinocyte (HaCaT) cells stimulated with Tumor Necrosis Factor-alpha (TNF-α), this compound significantly inhibits NF-κB activation.
-
Treatment with this compound leads to a dose-dependent decrease in the production of pro-inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1)[1].
Table 1: Quantitative Data on Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Mediator | Concentration of this compound | % Inhibition | Reference |
| HaCaT | TNF-α | IL-1β | Not Specified | Significant Decrease | [1] |
| HaCaT | TNF-α | IL-6 | Not Specified | Significant Decrease | [1] |
| HaCaT | TNF-α | IL-8 | Not Specified | Significant Decrease | [1] |
| HaCaT | TNF-α | MCP-1 | Not Specified | Significant Decrease | [1] |
Antioxidant Activity
Anti-Cancer Properties
This compound, particularly isolated from the bark of Terminalia arjuna, exhibits significant anti-proliferative and pro-apoptotic effects in cancer cell lines, most notably in human breast adenocarcinoma (MCF-7) cells.
Cell Cycle Arrest and Apoptosis
This compound induces cell cycle arrest at the G0/G1 phase and promotes programmed cell death (apoptosis) in MCF-7 cells[2][3][4][5]. This is achieved through the modulation of key regulatory proteins involved in cell cycle progression and apoptosis.
Key Findings:
-
This compound treatment leads to an accumulation of MCF-7 cells in the G0/G1 phase of the cell cycle[2][4].
-
It enhances the expression of the p21/WAF1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in G1 arrest[2][3][4][5].
-
Apoptosis is induced via the Fas/Fas ligand (FasL) pathway, with an observed enhancement in the expression of both membrane-bound and soluble forms of FasL[2][3][4][5].
Table 2: Quantitative Data on Anti-Cancer Effects of this compound
| Cell Line | Effect | Key Protein Modulated | Concentration of this compound | Observation | Reference |
| MCF-7 | Cell Cycle Arrest | p21/WAF1 | Not Specified | Increased Expression | [2][3][5] |
| MCF-7 | Apoptosis | Fas/Fas Ligand | Not Specified | Enhanced Expression | [3][4][5] |
While specific IC50 values for this compound against MCF-7, A549 (lung cancer), and HeLa (cervical cancer) cell lines were not found in the provided search results, extracts containing this compound have shown significant cytotoxicity. For instance, a methanolic extract of Terminalia arjuna bark showed an IC50 of 25µg/ml against MCF-7 cells[6].
Experimental Protocols
The following are detailed protocols for key experiments to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for p21 and FasL
This protocol is for detecting the expression levels of p21 and FasL proteins in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p21, anti-FasL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits inflammatory pathways.
This compound's Anti-Cancer Signaling Pathway in MCF-7 Cells
Caption: this compound's dual anti-cancer action.
Experimental Workflow for Assessing Anti-Cancer Activity
Caption: Workflow for in vitro anti-cancer evaluation.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Casuarinin in Phytomedicine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casuarinin is a hydrolyzable ellagitannin found in various plants, including the bark of Terminalia arjuna, the pericarp of pomegranates (Punica granatum), and species of Casuarina and Stachyurus.[1][2][3] It has garnered significant interest in phytomedicine due to its diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[4][5][6][7] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound.
Chemical Properties
Anticancer Applications
This compound has demonstrated significant antiproliferative activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][8]
Summary of Anticancer Activity
| Cell Line | Effect | Key Molecular Targets | Effective Concentration (IC₅₀) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Inhibition of proliferation, G0/G1 cell cycle arrest, Apoptosis induction | p21/WAF1, Fas/APO-1, FasL | Not specified in abstracts | [1][7] |
| A549 (Human Lung Carcinoma) | Antiproliferative activity, G0/G1 cell cycle arrest | Not specified in abstracts | Not specified in abstracts | [8] |
Experimental Protocol: Cell Cycle Analysis in MCF-7 Cells
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of MCF-7 breast cancer cells using flow cytometry.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (≥95% purity)
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours. Ensure the final DMSO concentration is <0.1% in all wells.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Signaling Pathway: this compound-Induced Apoptosis and Cell Cycle Arrest in MCF-7 Cells
The diagram below illustrates the proposed mechanism by which this compound induces cell cycle arrest and apoptosis in breast cancer cells.[1][7]
Caption: this compound induces G0/G1 arrest via p21 and apoptosis via the Fas/FasL pathway.
Neuroprotective Applications
This compound exhibits neuroprotective properties by mitigating oxidative stress and inhibiting apoptosis in neuronal cells.[4]
Summary of Neuroprotective Activity
| Cell Line | Insult | Effect | Key Molecular Targets | Reference |
| HT22 (Murine Hippocampal Neuronal) | Glutamate (B1630785) | Inhibition of apoptosis, Reduction of ROS, Reduced chromatin condensation | p-ERK1/2, p-p38 (MAPK) | [4] |
Experimental Protocol: Assessing Neuroprotection in HT22 Cells
This protocol describes how to evaluate the protective effect of this compound against glutamate-induced toxicity in HT22 cells.
Materials:
-
HT22 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS measurement
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure:
-
Cell Culture and Seeding: Culture HT22 cells as described for MCF-7. Seed cells in 96-well plates (for MTT assay) or 6-well plates (for ROS and apoptosis assays) and allow them to attach.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Toxicity: Add glutamate (e.g., 5 mM final concentration) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
ROS Measurement:
-
After treatment, wash cells with PBS and incubate with DCFH-DA solution for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Apoptosis Assay (Annexin V/PI):
-
Harvest cells as previously described.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Signaling Pathway: this compound's Neuroprotective Mechanism
The diagram illustrates how this compound protects neuronal cells from glutamate-induced oxidative stress by modulating the MAPK signaling pathway.[4]
Caption: this compound inhibits glutamate-induced apoptosis by suppressing ROS and MAPK signaling.
Anti-inflammatory Applications
This compound demonstrates anti-inflammatory effects by inhibiting key inflammatory pathways and the production of pro-inflammatory mediators.[2]
Summary of Anti-inflammatory Activity
| Cell Line/Model | Stimulus | Effect | Key Molecular Targets | Reference |
| HaCaT (Human Keratinocytes) | - | Suppression of TARC/CCL17 and MDC/CCL22 production | NF-κB, STAT1 | [2] |
| Basophilic Leukemia/Carcinoma Cells | TNF-α | Decrease in proinflammatory cytokine production | TNF-α induced receptors | [9] |
Experimental Protocol: NF-κB Activation Assay
This protocol describes a method to assess the effect of this compound on the nuclear translocation of NF-κB, a key step in its activation.
Materials:
-
HaCaT or RAW 264.7 macrophage cells
-
This compound
-
LPS (Lipopolysaccharide) or TNF-α (as stimulants)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Lamin B1 or Tubulin antibody (as loading controls)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30-60 minutes.
-
Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both fractions using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL (enhanced chemiluminescence) substrate.
-
Probe for Lamin B1 (nuclear marker) and Tubulin (cytoplasmic marker) to confirm the purity of the fractions.
-
-
Analysis: Quantify the band intensity to determine the relative amount of NF-κB p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated cells indicates inhibition of NF-κB activation.
Workflow: Investigating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to characterize the anti-inflammatory properties of this compound.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound in vitro.
Antimicrobial Applications
This compound possesses broad-spectrum antimicrobial activity, with notable effects against pathogenic fungi and bacteria.[6][10]
Summary of Antimicrobial Activity
| Organism | Activity Type | MIC (Minimum Inhibitory Concentration) | Reference |
| Candida albicans | Antifungal | 625 µg/mL (as part of an extract) | [6] |
| Candida krusei | Antifungal | Susceptible (lower MIC) | [6] |
| Candida tropicalis | Antifungal | Susceptible (lower MIC) | [6] |
| Staphylococcus aureus | Antibacterial | Efficient inhibition at 0.5 mM | [10] |
| Clavibacter michiganensis | Antibacterial | Strongly inhibited | [11] |
| Xanthomonas axonopodis | Antibacterial | More resistant | [11] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring final concentration is non-inhibitory). Perform a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Disclaimer: These protocols are intended as a guide for research purposes only and should be adapted and optimized based on specific experimental conditions and laboratory safety guidelines.
References
- 1. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 79786-01-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Antimicrobial Activities of Ellagitannins against Clostridiales perfringens, Escherichia coli, Lactobacillus plantarum and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Inhibitory Potential of Casuarictin, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Casuarinin Yield from Pomegranate Peel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Casuarinin from pomegranate peel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from pomegranate peel?
A1: this compound is a type of hydrolyzable tannin known as an ellagitannin, found in the pericarp of pomegranates (Punica granatum)[1]. It is of significant interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties. Pomegranate peel, often considered an agro-industrial waste, is a rich source of various bioactive compounds, including this compound[2][3].
Q2: What are the critical factors influencing the yield of this compound from pomegranate peel?
A2: The yield of this compound is influenced by several factors, including:
-
Pomegranate Variety and Ripeness: The concentration of phenolic compounds can vary between different cultivars and the maturity of the fruit.
-
Peel Preparation: The drying method and particle size of the peel powder are crucial. Proper drying prevents enzymatic degradation, and a smaller particle size increases the surface area for extraction[4].
-
Extraction Method: The choice of extraction technique (e.g., maceration, ultrasound-assisted extraction, microwave-assisted extraction) significantly impacts efficiency[2][5].
-
Extraction Solvent: The type of solvent and its concentration (e.g., ethanol (B145695), methanol (B129727), water, or mixtures) affect the solubility and extraction of this compound[2][5][6].
-
Extraction Parameters: Temperature, time, and the solid-to-solvent ratio must be optimized to maximize yield while minimizing degradation[7].
-
Purification Method: The technique used to isolate this compound from the crude extract will determine the final purity and yield.
Q3: What is the expected yield of this compound from pomegranate peel?
A3: The yield of specific ellagitannins like this compound can vary significantly depending on the factors mentioned above. While studies often report the total phenolic content or punicalagin (B30970) content, specific yields for this compound are less commonly detailed. However, the punicalagin content, a related major ellagitannin, can range from 2 to 500 mg/g of dry peel depending on the extraction method and fruit source, giving an indication of the potential variability in this compound yield[8].
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from pomegranate peel.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Crude Extract | Improper Peel Preparation: Inadequate drying leading to enzymatic degradation or incorrect particle size. | Recommendation: Dry fresh pomegranate peels at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels to a fine, uniform powder (e.g., 100-400 µm) to increase surface area for extraction[3][4]. |
| Suboptimal Extraction Solvent: The solvent may not be efficient for solubilizing this compound. | Recommendation: Ethanol-water mixtures (e.g., 50-70% ethanol) are often effective for extracting polyphenols from pomegranate peel[5][7]. Perform small-scale pilot extractions with different solvent ratios to determine the optimal mixture. | |
| Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls. | Recommendation: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve extraction efficiency and reduce extraction time and temperature[2][5]. | |
| Inadequate Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction. | Recommendation: A solid-to-solvent ratio of 1:10 to 1:30 (g/mL) is commonly used. Experiment with different ratios to find the optimum for your specific conditions[7]. | |
| Degradation of this compound (indicated by low purity or discoloration) | High Temperature: Ellagitannins are susceptible to thermal degradation. | Recommendation: Use lower extraction temperatures (e.g., 40-60°C). For solvent evaporation, use a rotary evaporator at a temperature below 40°C under reduced pressure. Store extracts at low temperatures (-20°C)[9][10]. |
| Inappropriate pH: Extreme pH values can cause hydrolysis of the ester linkages in this compound. | Recommendation: Maintain a slightly acidic to neutral pH (around pH 4-6) during extraction and processing. Ellagitannins are generally more stable in acidic conditions[11]. | |
| Light Exposure: Prolonged exposure to light can lead to the degradation of phenolic compounds. | Recommendation: Conduct extraction and subsequent processing steps in amber glassware or protect the setup from direct light. Store extracts in the dark. | |
| Oxidation: The presence of oxygen can lead to the oxidation of phenolic compounds. | Recommendation: While not always feasible, performing extractions under an inert atmosphere (e.g., nitrogen) can minimize oxidation. The use of antioxidants in the extraction solvent is generally not recommended as it can interfere with downstream analysis. | |
| Poor Purity after Purification | Ineffective Purification Method: The chosen method may not be suitable for separating this compound from other closely related compounds. | Recommendation: A multi-step purification approach is often necessary. Consider using a combination of techniques such as solid-phase extraction (SPE) with different cartridges (e.g., C18, aminopropyl) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification[12]. |
| Co-elution with Similar Compounds: Pomegranate peel contains numerous phenolic compounds with similar chemical properties. | Recommendation: Optimize the mobile phase composition and gradient in your preparative HPLC method to achieve better separation of this compound from other ellagitannins like punicalagin. |
Experimental Protocols
Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on methods optimized for the extraction of ellagitannins from pomegranate peel.
Materials:
-
Dried pomegranate peel powder (100-400 µm particle size)
-
70% Ethanol (v/v) in distilled water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Procedure:
-
Weigh 10 g of dried pomegranate peel powder and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to achieve a solid-to-solvent ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with an additional 100 mL of 70% ethanol to ensure maximum recovery.
-
Combine the filtrates and centrifuge at 4000 rpm for 15 minutes to remove any fine suspended particles.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.
-
Dry the crude extract under vacuum and store it at -20°C in a desiccator.
General Purification of this compound using Solid-Phase Extraction (SPE) and Preparative HPLC
This is a general workflow for the purification of this compound from the crude extract. Optimization of SPE cartridges, solvents, and HPLC conditions will be required.
Materials:
-
Crude this compound extract
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 and/or aminopropyl)
-
Methanol, Acetone, Water (HPLC grade)
-
Preparative HPLC system with a C18 column
Procedure:
Part A: Solid-Phase Extraction (SPE)
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase for HPLC.
-
Condition a C18 SPE cartridge by passing methanol followed by water.
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the semi-purified this compound fraction with a step gradient of methanol or ethanol in water. Collect the fractions.
-
Analyze the collected fractions by analytical HPLC to identify the fractions rich in this compound.
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
-
Pool the this compound-rich fractions from the SPE step and concentrate them.
-
Inject the concentrated fraction into a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B). An example gradient could be: 0-10 min, 5-15% B; 10-40 min, 15-35% B; 40-45 min, 35-90% B; 45-50 min, 90% B; 50-55 min, 90-5% B; 55-60 min, 5% B.
-
Monitor the elution at a wavelength of 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions, evaporate the solvent, and lyophilize to obtain purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method can be used for the quantitative analysis of this compound in extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the pomegranate peel extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
Table 1: Influence of Extraction Solvent on Total Phenolic Content (TPC) from Pomegranate Peel (Literature Data)
| Solvent | TPC (mg GAE/g DW) | Reference |
| Water | 192.0 | Cam et al. (2013) |
| 30% Ethanol | - | - |
| 50% Ethanol | Higher than water | - |
| 70% Ethanol | - | - |
| Methanol | Generally higher yields than water/ethanol | Wang et al. (2010) |
| Acetone | - | - |
Note: This table provides a general overview based on literature for total phenolic content, as specific comparative data for this compound yield is limited. Researchers should perform their own optimization studies.
Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Signaling Pathway: Postulated Influence of this compound on the IL-6 Pathway
This compound has been reported to upregulate the expression of interleukin-6 (IL-6) mRNA. The following diagram illustrates the general IL-6 signaling pathway, highlighting the point of influence by this compound.
Caption: Postulated influence of this compound on the IL-6 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]
- 5. Evaluation of Different Extraction Techniques and Solvents on Yield of Polyphenolic Compounds from Pomegranate Peel (lat. Punica granatum) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Separation and Purification of Proanthocyanidins Extracted from Pomegranate's Peels (Punica Granatum) | Semantic Scholar [semanticscholar.org]
Casuarinin stability under different pH and temperature
This technical support center provides guidance and answers frequently asked questions regarding the stability of casuarinin under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals working with this ellagitannin.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is largely based on studies of structurally related ellagitannins, such as those found in pomegranates, raspberries, and strawberries. Researchers should use this as a guide and are strongly encouraged to perform stability studies specific to their experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other ellagitannins, is primarily influenced by pH, temperature, light, and the presence of oxidative agents. Higher pH values and elevated temperatures are known to accelerate its degradation.
Q2: At what pH range is this compound expected to be most stable?
A2: Based on studies of similar ellagitannins, this compound is expected to be most stable in acidic conditions, typically within a pH range of 2.0 to 4.0. As the pH increases towards neutral and alkaline conditions, the rate of degradation is likely to increase significantly.[1]
Q3: How does temperature impact the stability of this compound?
A3: Elevated temperatures accelerate the degradation of ellagitannins. Storage at refrigerated (e.g., 4°C) or frozen (e.g., -20°C) temperatures is recommended to maintain the stability of this compound solutions for extended periods.[2] Studies on related compounds have shown significant degradation at temperatures above 40°C.
Q4: What are the likely degradation products of this compound?
A4: Under hydrolytic conditions (e.g., high pH or temperature), this compound is expected to hydrolyze into smaller phenolic compounds. The primary degradation product is likely to be ellagic acid, formed through the hydrolysis of the ester bonds and subsequent lactonization of the hexahydroxydiphenoyl (HHDP) groups.[1][3] Other potential degradation products include gallic acid and the core glucose moiety.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the degradation of this compound. A reversed-phase C18 column is typically used, and the compound can be detected at a wavelength of around 250-280 nm. By tracking the decrease in the peak area of this compound over time, you can determine its degradation rate. Concurrently, the appearance and increase of peaks corresponding to degradation products like ellagic acid can be monitored.[1][4]
Q6: Does the presence of other compounds in my formulation affect this compound stability?
A6: Yes, the matrix of your solution can significantly impact this compound stability. The presence of antioxidants may help to slow down oxidative degradation. Conversely, the presence of metal ions or other reactive species could accelerate degradation. It is crucial to consider the entire composition of your formulation when evaluating stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound activity in my cell culture experiment. | The pH of your culture medium (typically ~7.4) is promoting hydrolysis. The incubation temperature (e.g., 37°C) is accelerating degradation. | Prepare fresh solutions of this compound immediately before use. If possible, perform a dose-response curve with varying incubation times to understand the window of activity. Consider using a stabilized formulation if available. |
| Precipitate forming in my this compound stock solution. | The stock solution may be too concentrated, or the solvent may not be optimal. Degradation to less soluble products like ellagic acid could be occurring. | Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol) at a concentration that ensures complete dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent results in antioxidant activity assays. | Degradation of this compound during the assay procedure. The pH of the assay buffer may be affecting stability. | Ensure the pH of your assay buffer is within the stable range for this compound, if possible. Run time-course experiments to check for degradation during the assay. Prepare fresh dilutions from a stable stock solution for each experiment. |
| Unexpected peaks appearing in my HPLC chromatogram over time. | These are likely degradation products of this compound. | Characterize these new peaks using techniques like LC-MS to identify the degradation products (e.g., ellagic acid, gallic acid). This can provide valuable information about the degradation pathway. |
Summary of Ellagitannin Stability Data (as a proxy for this compound)
The following tables summarize stability data for ellagitannins from various sources, which can be used as a general guide for this compound.
Table 1: Effect of pH on the Stability of Ellagitannins (General Trends)
| pH Range | Expected Stability of Ellagitannins | Primary Degradation Pathway | Reference |
| 2.0 - 4.0 | High Stability | Minimal degradation | [1] |
| 4.0 - 6.0 | Moderate Stability | Slow hydrolysis | [1] |
| > 6.0 | Low Stability | Rapid hydrolysis | [1] |
Table 2: Effect of Temperature on the Stability of Ellagitannins in Acidic Solution (pH < 4)
| Temperature | Expected Stability of Ellagitannins | Reference |
| -20°C | Very High Stability | [2] |
| 4°C | High Stability | [2] |
| Room Temperature (~25°C) | Moderate Stability (short-term) | [2] |
| 40°C and above | Low Stability | [1] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability
This protocol outlines a general method for assessing the stability of this compound under different pH and temperature conditions using HPLC.
1. Materials:
- This compound standard
- Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9)
- HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water with 0.1% formic acid)
- HPLC system with a UV detector and a C18 column
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
- Dilute the stock solution with the respective buffer solutions to a final working concentration (e.g., 100 µg/mL).
- Divide the solutions for each pH into aliquots for different temperature conditions (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
- Immediately analyze the samples by HPLC.
- Monitor the peak area of this compound and any emerging peaks of degradation products.
3. HPLC Conditions (Example):
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 5% B, ramp to 40% B over 30 minutes).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
4. Data Analysis:
- Plot the percentage of remaining this compound against time for each pH and temperature condition.
- Calculate the degradation rate constant (k) and the half-life (t½) for each condition, assuming first-order kinetics.
Visualizations
References
Technical Support Center: Overcoming Casuarinin Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Casuarinin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO.
Q2: What is the approximate solubility of this compound in DMSO?
Q3: My this compound solution precipitates when I add it to my aqueous cell culture medium. What is causing this?
A3: This phenomenon, often referred to as "crashing out," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium. The primary reason is that the final concentration of the organic solvent (e.g., DMSO) becomes too low to maintain the solubility of the compound in the aqueous environment of the cell culture medium.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. However, it is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitation upon adding stock solution to media. | Solvent Shock: The rapid change in solvent environment causes the compound to fall out of solution. | 1. Slow, drop-wise addition: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium very slowly, drop by drop, while gently swirling the medium. 2. Increase the volume of media: Add the stock solution to a larger volume of media to allow for more rapid dispersion. |
| Precipitate forms over time in the incubator. | Exceeded Solubility Limit: The final concentration of this compound in the media is too high. Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. Interaction with Media Components: this compound may interact with salts or proteins in the media, leading to the formation of insoluble complexes. | 1. Lower the final concentration: Perform a dose-response experiment to determine the highest non-precipitating concentration for your specific cell line and media. 2. Maintain stable temperature: Ensure your incubator maintains a constant temperature and minimize the time your culture plates are outside the incubator. 3. Use serum-free media for initial tests: If you suspect interaction with serum proteins, perform initial solubility tests in serum-free media. |
| Crystals are visible under the microscope. | Crystallization: The compound is forming crystals out of solution. | 1. Filter sterilization: After preparing your final working solution, sterile filter it through a 0.22 µm filter to remove any micro-precipitates before adding it to your cells. 2. Sonication: Briefly sonicate the final working solution in a water bath sonicator to help dissolve any small crystals. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 936.64 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 936.64 g/mol = 0.0093664 g = 9.37 mg
-
-
Weigh this compound: Carefully weigh out 9.37 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Working Solution and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
Cell culture plates with seeded cells
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize solvent shock, first prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first dilute the stock 1:10 in media to get a 1 mM intermediate solution, and then dilute this 1:10 again to reach 100 µM.
-
Prepare the final working solution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed culture medium. Add the solution drop-wise while gently swirling the medium.
-
Treat the cells: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Include controls: Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a recommended workflow for troubleshooting solubility issues.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits the NF-κB signaling pathway.[2]
Caption: this compound inhibits the activation of the STAT1 signaling pathway.
Caption: this compound inhibits the activation of ERK and p38 MAPK pathways.[2]
References
Technical Support Center: Casuarinin and Antioxidant Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casuarinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it a subject of interest for antioxidant research?
This compound is a type of hydrolyzable tannin known as an ellagitannin. It is found in various plants, including pomegranates and species of Casuarina and Stachyurus[1]. Its chemical structure, rich in phenolic hydroxyl groups, gives it potent antioxidant properties by enabling it to scavenge free radicals[2]. This has led to its investigation for various health benefits, including protection against oxidative stress-related conditions.
Q2: Which are the common in vitro assays to measure the antioxidant activity of this compound?
The antioxidant activity of compounds like this compound is typically evaluated using a panel of assays that operate through different mechanisms. The most common are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Q3: I am observing inconsistent results for this compound across different antioxidant assays. Why is this happening?
Inconsistent results when testing this compound or other ellagitannins are not uncommon and can arise from several factors related to the compound's complex chemistry and the principles of each assay. Key reasons for variability include:
-
Different Reaction Mechanisms: Assays are broadly categorized into Hydrogen Atom Transfer (HAT) based (like ORAC) and Single Electron Transfer (SET) based (like FRAP and DPPH/ABTS to some extent)[3]. This compound may exhibit different efficiencies in these different chemical environments.
-
Pro-oxidant Activity: Under certain conditions, particularly at high concentrations or in the presence of transition metals, polyphenols like this compound can act as pro-oxidants, generating reactive oxygen species instead of scavenging them[4][5].
-
Metal Chelation: this compound has the potential to chelate metal ions[6]. This can interfere with assays that involve metals, such as the FRAP assay, or in systems where metal-catalyzed oxidation occurs.
-
Reaction Kinetics: The rate at which this compound reacts with the radicals or oxidants in each assay can differ, leading to variations in results depending on the incubation times used.
-
Assay Conditions: Factors such as pH, solvent, and the presence of other components in a plant extract can all influence the measured antioxidant activity.
Q4: What are the specific mechanisms through which this compound might interfere with these assays?
The primary mechanisms of interference are rooted in the chemical structure of this compound.
1. Pro-oxidant Effects: In the presence of transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), which can be present as contaminants in buffers or reagents, this compound can reduce these metals. The reduced metals (Fe²⁺ or Cu⁺) can then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals, leading to an underestimation of antioxidant activity or even a pro-oxidant effect[4][5].
2. Metal Chelating Activity: this compound's multiple hydroxyl groups can bind to metal ions[6]. In the FRAP assay, which measures the reduction of iron, this chelation could potentially hinder the interaction of this compound with the ferric iron complex, affecting the accuracy of the results.
3. Direct Reaction with Assay Reagents: The complex structure of this compound may allow for side reactions with the assay components other than the primary radical or oxidant, leading to inaccurate readings.
Q5: How can I troubleshoot my experiments if I suspect interference from this compound?
A systematic approach to troubleshooting is crucial. Below are detailed guides for each of the common antioxidant assays.
Troubleshooting Guides
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of this compound in the same solvent.
-
Prepare a positive control, such as Ascorbic Acid or Trolox, at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the this compound solution (or control/blank).
-
Add the DPPH solution to initiate the reaction.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Low reproducibility of IC₅₀ values | Instability of DPPH solution. | Prepare fresh DPPH solution daily and protect it from light. |
| Incomplete reaction. | Perform a kinetic study to determine the optimal incubation time for this compound. | |
| Color interference from this compound solution | This compound solutions may have a slight color. | Run a sample blank containing the this compound solution and the solvent (without DPPH) and subtract this absorbance from the sample reading. |
| Precipitation in the reaction mixture | Poor solubility of this compound at higher concentrations. | Use a co-solvent if necessary and ensure complete dissolution before starting the assay. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the this compound solution (or control/blank) to a larger volume of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing with a Trolox standard curve.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Variable TEAC values | Inconsistent generation of the ABTS radical. | Ensure the ABTS and potassium persulfate solution reacts for the full 12-16 hours in the dark. |
| Different reaction kinetics between this compound and Trolox. | Perform a kinetic analysis and compare the reaction rates. Consider reporting results at multiple time points. | |
| Interference from colored compounds | This compound or other components in an extract may absorb at 734 nm. | Prepare a sample blank with the sample and buffer (without the ABTS radical) and subtract the absorbance. |
FRAP (Ferric Reducing Antioxidant Power) Assay
Experimental Protocol
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound solution (or control/blank) to the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored product at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known concentration of FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Non-linear dose-response curve | This compound may chelate the iron in the FRAP reagent, interfering with the reduction reaction. | This is an inherent limitation of the assay for metal-chelating compounds. Note this potential interference when reporting results. Consider using a non-metal-based assay for comparison. |
| Precipitate formation | The acidic pH of the FRAP reagent may cause precipitation of some compounds. | Ensure the sample is fully dissolved in the reaction mixture. If precipitation persists, this assay may not be suitable for the sample in its current form. |
| Underestimation of antioxidant capacity | The low pH of the assay may not be optimal for the antioxidant activity of this compound. | Acknowledge this limitation. Compare results with assays conducted at neutral pH (e.g., ABTS). |
ORAC (Oxygen Radical Absorbance Capacity) Assay
Experimental Protocol
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescein solution and the this compound solution (or control/blank).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Measure the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Determine the net AUC by subtracting the AUC of the blank.
-
Express the results as Trolox equivalents by comparing with a Trolox standard curve.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Inconsistent fluorescence decay curves | Temperature fluctuations affecting the rate of AAPH decomposition. | Ensure the plate reader maintains a stable temperature of 37°C throughout the assay. |
| Inner filter effect if this compound absorbs at the excitation or emission wavelengths of fluorescein. | Check the absorbance spectrum of this compound. If there is significant overlap, this assay may not be suitable, or a correction factor may need to be applied. | |
| Unexpectedly low ORAC values | The HAT mechanism of the ORAC assay may not fully capture the antioxidant potential of this compound if its activity is primarily through a SET mechanism. | This highlights the importance of using a battery of assays with different mechanisms to obtain a comprehensive antioxidant profile. |
Quantitative Data Summary
Direct and consistent quantitative data for this compound across all major antioxidant assays is not extensively available in a single source, and reported values can vary based on experimental conditions. The following table provides a qualitative summary of the potential for interference.
| Assay | Primary Mechanism | Potential for this compound Interference | Likely Interference Mechanism(s) |
| DPPH | Primarily HAT, some SET | Moderate | Color interference, pro-oxidant effects at high concentrations. |
| ABTS | HAT and SET | Moderate | Different reaction kinetics compared to the standard (Trolox), color interference. |
| FRAP | SET | High | Metal chelation, pro-oxidant effects due to iron reduction, pH sensitivity. |
| ORAC | HAT | Low to Moderate | Inner filter effect (if this compound absorbs light at the relevant wavelengths). |
Visualizations
Diagrams of Mechanisms and Workflows
Caption: Antioxidant mechanism of this compound via hydrogen atom donation.
Caption: Potential pro-oxidant mechanism of this compound in the presence of metal ions.
Caption: A logical workflow for troubleshooting antioxidant assay interference.
Caption: Illustration of metal chelation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 79786-01-9: this compound | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts | MDPI [mdpi.com]
- 5. New insights into the competition between antioxidant activities and pro-oxidant risks of rosmarinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal ion chelation of poly(aspartic acid): From scale inhibition to therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Casuarinin Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Casuarinin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a hydrolyzable tannin, a type of natural polyphenol.[1][2] In cell culture experiments, its primary mechanisms of action include inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly in cancer cell lines.[1][3] It can also modulate various signaling pathways related to cell survival, proliferation, and inflammation.
Q2: What are the typical effective concentration ranges for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being investigated. Based on published studies, effective concentrations can range from the nanomolar (nM) to the micromolar (µM) scale. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effect Observed | Effective Concentration Range |
| MCF-7 | Human Breast Adenocarcinoma | Inhibition of proliferation, G0/G1 cell cycle arrest, apoptosis | Not specified, but induced apoptosis[1] |
| Skeletal Muscle Satellite Cells | Rat primary cells | Promoted BrdU incorporation (proliferation) | 50–400 nM[4] |
| HT22 | Murine Hippocampal Neuronal Cells | Protection against glutamate-induced apoptosis | Not specified, but showed protective effects[5] |
| Candida species | Fungi | Antifungal activity | MIC varied by species (e.g., C. krusei was most susceptible)[2] |
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is a powder that should be dissolved in a suitable solvent to create a high-concentration stock solution before diluting it to the final working concentration in your cell culture medium.
-
Solvent Choice: While specific solubility data is not always readily available, a common solvent for similar compounds is dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% (v/v).[6][7]
-
Precipitation: To avoid precipitation, add the this compound stock solution to the pre-warmed culture medium and mix thoroughly before adding it to the cells.[6][7]
Q4: What signaling pathways are known to be modulated by this compound?
This compound has been shown to influence several key signaling pathways:
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Apoptosis Induction: It can enhance the Fas/APO-1 and Fas ligand (mFasL and sFasL) system, leading to apoptosis.[1]
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Cell Cycle Arrest: It can increase the expression of p21/WAF1, which is involved in G0/G1 phase cell cycle arrest.[1]
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MAPK Pathway: In neuronal cells, this compound has been shown to diminish the phosphorylation of ERK1/2 and p38, which are involved in oxidative stress-mediated cell death.[5]
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IL-6 Signaling: In skeletal muscle satellite cells, this compound treatment has been associated with the upregulation of IL-6 mRNA expression, which is linked to cell activation and proliferation.[4]
Mandatory Visualization: this compound-Induced Apoptosis and Cell Cycle Arrest Pathway
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of this compound.
-
Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too low or too high for your specific cell line and assay.
-
Possible Cause 2: Compound Integrity: The this compound may have degraded.
-
Solution: Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles and protect the stock solution from light.[6]
-
-
Possible Cause 3: Cell Line Specificity: The cellular targets of this compound may not be prominent in your chosen cell line.
-
Solution: Research the literature to see if this compound has been tested on your cell line or a similar one. Consider using a positive control compound known to elicit the expected effect in your cells.
-
Problem 2: I am observing high levels of cytotoxicity, even at low concentrations.
-
Possible Cause 1: Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.
-
Possible Cause 2: High Cell Sensitivity: Your cell line may be particularly sensitive to this compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, resazurin, or LDH release assay) to determine the cytotoxic concentration range for your specific cells. Use concentrations below this toxic threshold for your functional experiments.[8]
-
-
Possible Cause 3: Extended Exposure: Prolonged exposure to the compound may be causing cell death.
-
Solution: Consider reducing the duration of the treatment.
-
Problem 3: The this compound is precipitating in the cell culture medium.
-
Possible Cause 1: Poor Aqueous Solubility: this compound, like many polyphenols, may have limited solubility in aqueous solutions like cell culture media.[6]
-
Possible Cause 2: Interaction with Media Components: Components in the serum or medium may be causing the compound to precipitate.
-
Solution: Try diluting the this compound stock in a serum-free medium first, and then add it to your complete medium.
-
Mandatory Visualization: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to determine the concentration range of this compound that is non-toxic and potentially effective.
Materials:
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Target cell line
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[7]
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-50 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range, for example, from 0.1 µM to 100 µM.[10]
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control.[7]
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualization: Logic Diagram for Troubleshooting this compound Experiments
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Casuarinin In Vivo Delivery: Technical Support Center
Welcome to the technical support center for researchers utilizing Casuarinin in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to the delivery, stability, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a hydrolyzable ellagitannin found in plants such as Terminalia arjuna and Melaleuca leucadendra. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. For instance, it has been shown to induce apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells and provide gastroprotective effects in animal models.
Q2: What are the main challenges I should anticipate when delivering this compound in vivo?
A2: The primary challenges stem from the physicochemical properties common to many large polyphenolic compounds like ellagitannins. These include:
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Poor Aqueous Solubility: This can make it difficult to prepare homogenous formulations for administration, especially at higher concentrations.
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Low Bioavailability: Due to its large molecular size and polarity, this compound itself is likely poorly absorbed across the intestinal barrier.[1][2]
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Instability: Ellagitannins can be sensitive to physiological pH, temperature, and light, potentially leading to degradation before reaching the target site.[3]
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Metabolism by Gut Microbiota: Ellagitannins are extensively metabolized by intestinal bacteria into smaller, more readily absorbable compounds called urolithins.[1] This means the systemic effects observed may be due to these metabolites rather than this compound itself.
Q3: Has this compound been tested in animal models? What were the effective doses?
A3: Yes, one notable study investigated the gastroprotective effects of this compound against ethanol-induced ulcers in rats. Oral administration of this compound at doses of 25, 50, and 100 mg/kg showed significant protective effects, with the 100 mg/kg dose reducing the ulcer area by 99%.[4]
Q4: What are the known molecular targets or signaling pathways affected by this compound?
A4: In vivo and in vitro studies indicate that this compound can modulate key inflammatory pathways. It has been shown to suppress the expression of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[4] It can also induce the expression of heat shock protein-70 (HSP-70) and modulate apoptosis-related proteins like caspase-3.[4] In cancer cell lines, it has been observed to increase the expression of p21/WAF1, leading to G0/G1 cell cycle arrest.
Troubleshooting Guide
Issue 1: My this compound formulation is not homogenous and appears to precipitate out of solution.
-
Cause: This is likely due to the poor aqueous solubility of this compound. If you are using a simple aqueous vehicle, the compound may not fully dissolve or may crash out of solution.
-
Solution:
-
Use a Co-solvent System: Consider using a vehicle containing co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or a small percentage of DMSO.
-
Formulate as a Suspension: If a solution is not feasible, create a fine, uniform suspension. Using a vehicle like 0.5% carboxymethylcellulose (CMC) can help keep the particles suspended. Ensure the suspension is vortexed vigorously immediately before each administration to ensure consistent dosing.
-
Particle Size Reduction: Micronization or nano-milling of the dry this compound powder can increase its surface area and improve dissolution rates and suspension quality.
-
Advanced Formulations: For more complex studies, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or encapsulation in nanoparticles or liposomes to improve solubility and absorption.[3][5][6][7]
-
Issue 2: I am not observing the expected biological effect at previously reported doses.
-
Cause: This could be due to poor oral bioavailability, rapid metabolism, or issues with the formulation leading to inconsistent dosing. The administered this compound may not be reaching systemic circulation in sufficient concentrations.
-
Solution:
-
Verify Formulation and Dosing: Ensure your formulation is homogenous and that you can administer the full intended dose accurately. For oral gavage, ensure proper technique to avoid loss of the compound.
-
Assess Bioavailability (Pilot Study): If possible, conduct a pilot pharmacokinetic (PK) study. Measure the concentration of this compound and its primary metabolites (e.g., ellagic acid, urolithins) in plasma at several time points post-administration. This will confirm if the compound is being absorbed.
-
Consider an Alternative Route of Administration: For initial mechanism-of-action studies where bypassing first-pass metabolism is desired, consider intraperitoneal (IP) injection. Be aware that this may alter the toxicity profile and does not reflect a typical oral delivery route.
-
Evaluate Metabolites: Remember that the in vivo effects of ellagitannins are often attributed to their gut microbiota-derived metabolites (urolithins).[1][2] Your observed effect may have a delayed onset as metabolism needs to occur first. The capacity to produce these metabolites can also vary between individual animals.
-
Issue 3: I am seeing signs of toxicity or animal distress at higher doses.
-
Cause: While specific toxicity data for this compound is limited, high doses of any compound can cause adverse effects. As an ellagitannin, high concentrations might lead to gastrointestinal irritation or off-target effects.
-
Solution:
-
Conduct a Dose-Ranging Study: Before a full-scale efficacy study, perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
-
Review the Vehicle's Safety: Ensure the vehicle itself is not contributing to the toxicity. Some organic solvents can be toxic at high concentrations or with repeated dosing.
-
Perform Basic Toxicological Assessment: In terminal studies, collect blood for basic hematology and serum chemistry analysis. Conduct a gross necropsy and consider histopathological examination of key organs (liver, kidney, spleen) to identify any potential organ toxicity.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound (Source: Protective Role of this compound from Melaleuca leucadendra against Ethanol-Induced Gastric Ulcer in Rats)
| Parameter | Vehicle Control (Ethanol-Induced Ulcer) | This compound (25 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Ulcer Area Reduction | 0% | 45% | 78% | 99% |
| Mucin Content | Baseline (Reduced by Ethanol) | - | - | Increased 1.8-fold |
| Gastric Acidity | Baseline (Increased by Ethanol) | - | - | Reduced by 42% |
| Malondialdehyde (MDA) | Baseline (Increased by Ethanol) | - | - | Reduced by 56% |
| TNF-α Level | Baseline (Increased by Ethanol) | - | - | Reduced by 58% |
| Caspase-3 Level | Baseline (Increased by Ethanol) | - | - | Reduced by 87% |
Table 2: General Physicochemical and Pharmacokinetic Challenges of Ellagitannins (Note: Specific quantitative data for this compound is not widely available. This table summarizes general properties for this class of compounds.)
| Property | Challenge/Typical Value | Implication for In Vivo Studies |
| Molecular Weight | High (this compound: 936.64 g/mol ) | Poor passive diffusion across cell membranes. |
| Aqueous Solubility | Generally low | Difficulty in preparing high-concentration dosing solutions. |
| LogP | Varies; often low despite poor water solubility due to numerous polar hydroxyl groups. | Complex absorption characteristics. |
| Oral Bioavailability | Very low for the parent compound (<1%).[1][2] | Systemic exposure to intact this compound is minimal after oral dosing. |
| Metabolism | Extensive hydrolysis to ellagic acid and subsequent metabolism by gut flora to urolithins.[1] | The bioactive agents in vivo are likely the metabolites, not this compound itself. |
| Plasma Half-life (t½) | Parent compound is often rapidly cleared. Metabolites (urolithins) can persist for up to 48 hours.[8] | Therapeutic window may be determined by metabolite persistence. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of a Poorly Soluble Compound (e.g., this compound) in Rats
-
Preparation of Formulation (Suspension): a. Weigh the required amount of micronized this compound powder based on the desired dose (e.g., 100 mg/kg) and the number of animals. b. Prepare the vehicle, typically 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. c. Gradually add the this compound powder to the CMC vehicle while continuously vortexing or stirring to create a fine, homogenous suspension. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to improve wettability. d. Prepare a fresh suspension daily. Do not store for extended periods.
-
Animal Handling and Dosing: a. Weigh each rat immediately before dosing to calculate the precise volume to be administered. The typical administration volume for a rat is 5-10 mL/kg. b. Gently restrain the rat, ensuring it is secure but not distressed. c. Vigorously vortex the suspension immediately before drawing it into the dosing syringe to ensure uniformity. d. Use a proper-sized, ball-tipped oral gavage needle (e.g., 16-18 gauge for an adult rat). e. Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach. f. Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle if resistance is met. g. Slowly administer the formulation. h. Withdraw the needle and return the animal to its cage.
-
Post-Dosing Monitoring: a. Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate improper administration. b. Follow the monitoring schedule as defined in your approved animal protocol.
Protocol 2: Analysis of NF-κB Pathway Activation in Gastric Tissue via Western Blot
-
Tissue Collection and Lysate Preparation: a. At the designated experimental endpoint, euthanize the animal according to the approved protocol. b. Immediately excise the gastric tissue and wash with ice-cold phosphate-buffered saline (PBS). c. Snap-freeze the tissue in liquid nitrogen and store at -80°C, or proceed directly to homogenization. d. Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. e. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (total protein lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the target protein (e.g., anti-p-p65, anti-p65, anti-IκBα) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. j. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes. Densitometry analysis can then be used to quantify changes in protein expression.
Mandatory Visualizations
References
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. search.library.ucr.edu [search.library.ucr.edu]
- 5. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Casuarinin and Its Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with casuarinin and its degradation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to potential experimental challenges.
Sample Preparation and Stability
Question 1: My this compound solution appears to lose activity over time. How stable is this compound in solution and in cell culture media?
Answer: this compound, like other ellagitannins, is susceptible to degradation, particularly in aqueous solutions at physiological pH and temperature.
-
Stock Solutions: For stock solutions, dissolve this compound in DMSO and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO stocks are generally stable for several months under these conditions.
-
Aqueous Solutions & Cell Culture Media: In aqueous solutions, especially at neutral or slightly alkaline pH (like in cell culture media, pH ~7.4), this compound can hydrolyze. The half-life of ellagitannins in cell culture media at 37°C can be as short as a few hours. For example, some anthocyanins, another class of polyphenols, have a half-life of less than 5 hours in DMEM.[1] Therefore, it is crucial to prepare fresh dilutions of this compound in your cell culture medium for each experiment. For long-term experiments (over 24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals.
Troubleshooting Inconsistent Results: If you observe inconsistent results between experiments, it could be due to the degradation of this compound.
-
Action: Always prepare fresh this compound-containing media from a frozen DMSO stock immediately before treating your cells.
-
QC Check: If you suspect degradation, you can analyze your working solution over time using HPLC to monitor the disappearance of the this compound peak and the appearance of degradation products.
Question 2: What are the potential degradation products of this compound, and could they affect my experimental results?
Answer: Under physiological conditions (aqueous solution, neutral pH), ellagitannins like this compound primarily undergo hydrolysis. The ester bonds linking the hexahydroxydiphenoyl (HHDP) groups and galloyl groups to the glucose core are cleaved.
-
Primary Degradation Products: The main degradation products are likely to be ellagic acid and gallic acid .[2]
-
Biological Activity of Degradation Products: Both ellagic acid and gallic acid are biologically active and possess antioxidant and anti-inflammatory properties. This is a critical consideration, as the observed biological effects in your experiments could be a combination of the activity of this compound and its degradation products.
-
Experimental Consideration: When interpreting your data, especially from long-term incubations, acknowledge the potential contribution of these degradation products.
Cell Viability and Cytotoxicity Assays (e.g., MTT, Resazurin)
Question 3: I am not getting a clear dose-response curve in my MTT/resazurin (B115843) assay with this compound. What could be the issue?
Answer: Several factors can contribute to a poor dose-response curve in cell viability assays.
-
This compound Degradation: As mentioned in Question 1, this compound's instability in culture media can lead to a lower effective concentration over the incubation period, affecting the dose-response.
-
Interference with Assay Reagents: Polyphenols can sometimes interfere with the chemistry of viability assays. They can reduce the tetrazolium salts (MTT, XTT, MTS) or resazurin non-enzymatically, leading to a false positive signal for cell viability.
-
Cell Seeding Density: The optimal cell number per well is crucial. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and cell death, masking the effects of your compound.
Troubleshooting Steps:
-
Control for Assay Interference: Run a control plate without cells. Add your this compound concentrations to the wells with media and the assay reagent (MTT or resazurin). If you observe a color change, it indicates direct reduction of the reagent by this compound. You will need to subtract this background absorbance from your experimental values.
-
Optimize Incubation Time: For an initial assessment, consider shorter incubation times (e.g., 24 hours) to minimize the impact of this compound degradation.
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in exponential growth throughout the assay period.
Analysis of Signaling Pathways (Western Blotting)
Question 4: I am having trouble detecting changes in the phosphorylation of MAPK (ERK, p38, JNK) or NF-κB pathway proteins after this compound treatment. What are some common pitfalls?
Answer: Western blotting for phosphorylated proteins can be challenging due to the transient nature of phosphorylation and technical aspects of the assay.
-
Timing of Treatment: The activation of signaling pathways like MAPK and NF-κB is often rapid and transient. Phosphorylation can peak within minutes to an hour after stimulation and then decline. You may be missing the optimal time point for analysis.
-
Antibody Quality and Dilution: The specificity and affinity of your primary antibodies are critical. Using an inappropriate antibody or an incorrect dilution can lead to weak or no signal.
-
Protein Extraction and Handling: Phosphatases present in cell lysates can dephosphorylate your target proteins. It is essential to work quickly on ice and use lysis buffers containing phosphatase and protease inhibitors.
Troubleshooting Western Blots for Signaling Pathways:
-
Perform a Time-Course Experiment: Treat your cells with this compound (and a positive control stimulus like LPS or TNF-α) and harvest cell lysates at various time points (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak of phosphorylation for your protein of interest.
-
Optimize Antibody Dilutions: If you are getting weak signals, try a lower dilution of your primary antibody (e.g., from 1:1000 to 1:500) and incubate overnight at 4°C. Refer to the manufacturer's datasheet for recommended starting dilutions. For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over milk.[3]
-
Ensure Proper Controls:
-
Positive Control: Treat cells with a known activator of the pathway (e.g., LPS for NF-κB and MAPK) to ensure your antibodies and detection system are working.
-
Loading Control: Always probe your blots for a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Total Protein Control: When assessing phosphorylation, it is crucial to also probe for the total, non-phosphorylated form of the protein to determine if the changes are due to increased phosphorylation or an increase in the total amount of the protein.
-
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound from various studies. These values can serve as a starting point for designing your experiments.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| A549 (Human Lung Carcinoma) | MTT | 72 hours | ~30 µM | [4] |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 72 hours | ~20 µM | [4] |
| HaCaT (Human Keratinocytes) | Not specified | Not specified | > 100 µM (low cytotoxicity) | [5] |
Table 2: Effective Concentrations of this compound for Antioxidant and Anti-inflammatory Effects
| Assay | Cell Line/System | Effect | Effective Concentration | Reference |
| DPPH Radical Scavenging | Cell-free | Antioxidant | IC50: ~52.74 µg/mL | [6][7] |
| Hydrogen Peroxide Scavenging | Cell-free | Antioxidant | IC50: ~64.94 µg/mL | [6][7] |
| Protein Denaturation Inhibition | Cell-free | Anti-inflammatory | IC50: ~33.6 µg/mL | [6][7] |
| Inhibition of TNF-α-induced ICAM-1 | HaCaT cells | Anti-inflammatory | 10-50 µM | Not specified |
| Inhibition of LPS-induced NO production | RAW 264.7 macrophages | Anti-inflammatory | Pre-treatment with 10-50 µM | [5] |
Note: The conversion of µg/mL to µM for this compound (Molecular Weight: 936.6 g/mol ) can be approximated as: 10 µg/mL ≈ 10.7 µM.
Experimental Protocols
This section provides detailed methodologies for key experiments mentioned in the FAQs.
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol, or DMSO)
-
Multi-well plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated MAPK and NF-κB
This protocol outlines the general steps for detecting phosphorylated ERK, p38, JNK, and NF-κB p65.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total protein or a loading control, the membrane can be stripped of the first set of antibodies and re-probed following steps 6-11.
Visualizations of Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key experimental workflows and the signaling pathways affected by this compound.
References
- 1. Degradation of β-casomorphins and identification of degradation products during yoghurt processing using liquid chromatography coupled with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
Technical Support Center: Standardization of Casuarinin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Casuarinin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically extracted?
This compound is a type of hydrolysable tannin known as an ellagitannin. It is found in a variety of plants, including the pericarp of pomegranates (Punica granatum), as well as in species of Casuarina, Stachyurus, and Alnus sieboldiana.[1]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts like those containing this compound is a significant challenge that can lead to poor reproducibility of experimental results.[2] The primary sources of this variability can be categorized into three main areas:
-
Raw Material Variability : This is often the most significant source of inconsistency. Factors include the plant's genetics, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.[2][3][4]
-
Extraction and Processing : The methodology used for extraction greatly impacts the final composition of the extract. Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), the type and concentration of solvent, temperature, and the duration of the extraction.[2][3]
-
Manufacturing and Analytical Processes : Minor deviations in experimental protocols, equipment degradation, or differences between operators can introduce variability during both the manufacturing and the quality control analysis of the extracts.[2]
Q3: How does this compound exert its biological effects at a cellular level?
This compound has been shown to exhibit anti-inflammatory properties by modulating specific signaling pathways. It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5] Additionally, it has been observed to inhibit the activation of ERK and p38 MAPK, which are involved in cellular responses to stress. This compound also decreases the production of pro-inflammatory mediators such as IL-1β, IL-6, IL-8, and MCP-1.[5]
Q4: Why is standardization of this compound extracts important?
Standardization is crucial to ensure the consistent quality and therapeutic efficacy of herbal extracts.[6] For researchers and drug developers, a standardized extract guarantees a defined content of active constituents, like this compound, leading to reproducible results in preclinical and clinical studies. This biochemical consistency is vital for ensuring the safety and efficacy of any potential therapeutic agent derived from the extract.[4][5]
Troubleshooting Guide for Inconsistent Experimental Results
This guide is designed to help you identify and resolve potential sources of variability in your this compound extract experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Low or inconsistent yield of this compound | Suboptimal Extraction Solvent: The polarity of the solvent significantly affects the extraction efficiency of ellagitannins. | Acetone (B3395972) and methanol (B129727) have been shown to be effective for extracting ellagitannins.[2] Consider performing small-scale pilot extractions with different solvents (e.g., acetone, methanol, ethanol, water) to determine the optimal choice for your plant material. |
| Inadequate Extraction Time/Temperature: Insufficient time or non-optimal temperature can lead to incomplete extraction. | For ellagitannins, temperatures between 60°C and 120°C have been used with solvents like methanol or ethanol.[3] Systematically evaluate the effect of varying extraction time and temperature on this compound yield. | |
| Variable biological activity between batches | Inconsistent Raw Material: Differences in the source, harvest time, or storage of the plant material can lead to varying phytochemical profiles. | Implement a strict protocol for sourcing raw materials from the same geographical location and supplier.[3] Ensure consistent harvesting practices and standardized procedures for drying, grinding, and storing the material.[3] |
| Degradation of this compound: Ellagitannins can be sensitive to heat and light. | Protect the extract from light and heat during and after processing. Consider the use of antioxidants if stability is a concern. | |
| Discrepancies in analytical quantification | Non-validated Analytical Method: An unvalidated HPLC method can produce unreliable quantitative data. | Validate your HPLC method for linearity, precision, accuracy, and robustness according to ICH guidelines.[7] Ensure consistent performance of the HPLC column, mobile phase preparation, and detector settings. |
| Contamination: Carryover from previous samples can interfere with quantification. | Thoroughly clean all extraction equipment and analytical instrumentation between batches. |
Data Summary
The choice of extraction solvent has a significant impact on the yield of this compound and other related ellagitannins. The following table summarizes the relative yields of these compounds from pomegranate peel using different solvents.
| Compound | Water | Ethanol | Methanol | Acetone |
| This compound | + | ++ | +++ | ++++ |
| Punicalagin | ++ | +++ | +++ | ++++ |
| Granatin A | + | ++ | ++ | +++ |
| Geraniin | + | ++ | ++ | +++ |
| Ellagic Acid | ++ | +++ | ++++ | +++ |
| (Data adapted from a study on pomegranate peel extracts.[2] ‘+’ indicates relative yield, with ‘++++’ being the highest.) |
Experimental Protocols
Standardized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for your specific plant material.
-
Material Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a uniform particle size (e.g., 0.5 mm).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% aqueous acetone as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 50°C).
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process on the residue with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying and Storage:
-
Lyophilize (freeze-dry) the concentrated extract to obtain a stable powder.
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This method is based on validated protocols for related ellagitannins and should be validated for this compound specifically.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient Elution:
-
0-10 min: 10% to 20% B
-
10-15 min: 20% to 28% B
-
15-20 min: 28% to 35% B
-
20-25 min: 35% to 50% B
-
25-26 min: Return to initial conditions (10% B)
-
26-35 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.[5]
-
Standard Preparation: Prepare a stock solution of a this compound standard (if available) or a related ellagitannin standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for producing a standardized this compound extract.
Caption: Troubleshooting logic for batch-to-batch variability.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. hplc.eu [hplc.eu]
- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. scienggj.org [scienggj.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Casuarinin Cytotoxicity Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cytotoxicity assays with Casuarinin treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a hydrolyzable tannin, a type of natural polyphenol, found in plants such as Terminalia arjuna and Punica granatum (pomegranate).[1][2] Its primary cytotoxic mechanism against cancer cells involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[2]
Q2: Which signaling pathways are known to be modulated by this compound?
Research indicates that this compound exerts its cytotoxic effects primarily through two key signaling pathways:
-
The Fas/Fas Ligand (Fas/FasL) System: this compound has been shown to enhance the expression of Fas/APO-1 and its ligands (both membrane-bound and soluble), which triggers the extrinsic apoptosis pathway.[2]
-
p21/WAF1 Pathway: this compound treatment can lead to an increased expression of the p21/WAF1 protein, which is a cyclin-dependent kinase inhibitor. This protein plays a crucial role in inducing cell cycle arrest, typically at the G0/G1 phase.[2]
Q3: What are the common causes of variability in cytotoxicity assays?
Variability in cytotoxicity assays can arise from several factors, including:
-
Cell-Based Factors: Inconsistent cell seeding density, using cells at a high passage number, or poor cell health can all lead to variable results.
-
Compound-Related Issues: The purity and stability of the this compound stock solution are critical. Poor solubility in the culture medium can also lead to inconsistent concentrations.
-
Assay-Specific Problems: Interference of this compound with the assay chemistry (e.g., its antioxidant properties affecting MTT assays), inconsistent incubation times, and improper reagent preparation are common sources of error.
Q4: Can this compound's antioxidant properties interfere with certain cytotoxicity assays?
Yes, as a natural polyphenol, this compound possesses antioxidant properties. These can interfere with cytotoxicity assays that rely on cellular reduction, such as the MTT assay. Antioxidant compounds can directly reduce the tetrazolium salt (MTT) to its formazan (B1609692) product, leading to an overestimation of cell viability and inaccurate IC50 values.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well.
-
Edge Effects: Wells on the outer edges of the microplate are prone to evaporation, altering the concentration of media components and this compound.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound solution.
Troubleshooting Steps:
-
Ensure a Single-Cell Suspension: Gently triturate the cell suspension before and during plating to prevent cell clumping.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment.
-
Standardize Pipetting Technique: Use calibrated pipettes and ensure consistent technique when adding reagents to all wells.
Issue 2: Inconsistent IC50 Values Between Experiments
Possible Causes:
-
This compound Stock Solution: Degradation or precipitation of the this compound stock solution.
-
Cell Culture Conditions: Variations in media composition, serum percentage, or incubation conditions (temperature, CO2).
-
Assay Protocol Deviations: Minor changes in incubation times or reagent preparation.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare this compound stock solutions fresh for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Maintain Consistent Cell Culture: Use cells within a similar passage number range for all experiments and ensure consistent culture conditions.
-
Adhere to a Standardized Protocol: Document and strictly follow a detailed experimental protocol for every assay.
Issue 3: Suspected Interference of this compound with the Assay
Possible Causes:
-
Antioxidant Activity: this compound may directly reduce the colorimetric or fluorometric substrate used in the assay (e.g., MTT, resazurin).
-
Colorimetric Interference: If this compound solutions are colored, they may absorb light at the same wavelength as the assay readout.
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound with the assay reagents in cell-free media to see if it directly causes a color change.
-
Use an Alternative Assay: If interference is suspected with a redox-based assay like MTT, consider using an alternative method that measures a different aspect of cell viability, such as the Lactate Dehydrogenase (LDH) assay (measures membrane integrity) or a crystal violet assay (measures cell number).
-
Wash Cells Before Adding Reagent: For assays like MTT, washing the cells with PBS after the treatment incubation and before adding the MTT reagent can help to remove any residual this compound that could interfere with the assay.
Quantitative Data
| Compound | Cell Line/Organism | Assay Type | IC50 Value | Cytotoxicity/Activity | Reference |
| This compound | Vero Cells (for HSV-2) | XTT | 3.6 ± 0.9 µM | Antiviral Activity | [3] |
| This compound | Mammalian Fibroblasts | Not Specified | > 116 µg/mL | Not Cytotoxic | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant (for adherent cells) without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Reading: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane using fluorescently labeled Annexin V.
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Visualizations
Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiherpes simplex virus type 2 activity of this compound from the bark of Terminalia arjuna Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Casuarinin in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with casuarinin, focusing on the common challenge of its aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a hydrolyzable tannin, a type of polyphenol found in various plants.[1] Like many polyphenols, it possesses a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic research.[2][3] However, its complex structure with numerous phenolic hydroxyl groups makes it prone to self-aggregation and precipitation in aqueous solutions. This aggregation can lead to a loss of biological activity, inaccurate quantification, and inconsistent experimental results, posing a significant challenge for researchers.
Q2: What are the primary factors that induce this compound aggregation?
A2: this compound aggregation is a multifactorial issue influenced by several physicochemical parameters. The key factors include:
-
pH: The pH of the solution significantly affects the ionization state of this compound's phenolic groups, altering its solubility and tendency to aggregate.[4][5][6] Acidic conditions, in particular, can sometimes induce the self-assembly of molecules.[7]
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions, leading to the formation of aggregates.[8]
-
Temperature: Temperature can influence both the solubility of this compound and the kinetics of aggregation.[4][5] Increased temperatures can sometimes accelerate degradation and aggregation processes.[5]
-
Ionic Strength: The presence and concentration of salts in the solution can affect the electrostatic interactions between this compound molecules, thereby influencing aggregation.
-
Presence of Other Molecules: Interactions with other components in the solution, such as proteins or metal ions, can either promote or inhibit aggregation.[4][9]
Q3: How can I detect and measure this compound aggregation in my experiments?
A3: Several analytical techniques can be employed to detect and quantify the aggregation of polyphenols like this compound. The choice of method often depends on the specific experimental needs and available instrumentation.[9][10]
| Technique | Principle | Information Provided | Considerations |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles in the solution.[11] | Provides information on the size distribution of aggregates and can detect the presence of larger particles.[11][12] | Highly sensitive to dust and large contaminants. |
| UV-Vis Spectroscopy | Monitors changes in the absorbance spectrum. Aggregation can cause an increase in light scattering, appearing as a broad increase in absorbance at higher wavelengths (e.g., 350-600 nm).[13] | A simple and rapid method to qualitatively assess the presence of aggregates. | Indirect method; may not provide detailed size information. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads.[13] | Can resolve monomers from different-sized aggregates and allow for their quantification.[12] | Can be coupled with other detectors like Multi-Angle Light Scattering (SEC-MALS) for more detailed characterization.[12] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the morphology and structure of aggregates. | Visual confirmation of aggregate presence and characterization of their shape and size. | Requires sample preparation that may alter the aggregation state. |
| Fluorescence Spectroscopy | Utilizes fluorescent dyes (e.g., Thioflavin T) that bind to aggregated structures, resulting in a measurable increase in fluorescence.[10][13] | Sensitive detection of fibrillar or amyloid-like aggregates. | Dye binding can be specific to certain types of aggregate structures. |
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous solutions.
Problem 1: My freshly prepared this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: The concentration of this compound exceeds its solubility limit under the current solvent conditions (pH, temperature, buffer composition).
-
Troubleshooting Steps:
Troubleshooting workflow for a cloudy this compound solution. -
Reduce Concentration: Attempt to dissolve a smaller amount of this compound in the same volume of solvent. It is recommended to start with a low concentration and gradually increase it to determine the solubility limit.
-
Adjust pH: The solubility of polyphenols is often pH-dependent.[4] Try adjusting the pH of your buffer. A slightly basic pH may improve solubility for some phenolic compounds, but this should be tested empirically as it can also promote degradation.
-
Use a Co-solvent: Prepare a concentrated stock solution in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: Apply gentle sonication in a water bath for a short period. This can help break up small aggregates and facilitate dissolution. Avoid excessive sonication, as it can generate heat and potentially degrade the compound.
-
Fresh Preparation: Always prepare this compound solutions fresh before each experiment to minimize time-dependent aggregation.
-
Problem 2: I observe a gradual increase in turbidity or precipitation in my this compound solution over time.
-
Possible Cause: Time-dependent aggregation is occurring, where initially dissolved molecules slowly self-assemble into larger, insoluble aggregates.
-
Troubleshooting Steps:
Workflow for managing time-dependent aggregation. -
Work Quickly: Minimize the time between solution preparation and experimental use.
-
Optimize Storage: If short-term storage is necessary, keep the solution at 4°C and protected from light. However, test for cold-induced precipitation.
-
Use Additives: The inclusion of certain excipients can sometimes inhibit aggregation. For instance, arginine has been shown to suppress protein aggregation and may have similar effects on polyphenols by interacting with aromatic residues.[14]
-
Filtration: Just before use, filter the solution through a 0.22 µm syringe filter to remove any pre-existing small aggregates. This can provide a more homogenous starting solution.
-
Problem 3: My experimental results are inconsistent and have poor reproducibility.
-
Possible Cause: Undetected, variable levels of this compound aggregation are affecting its effective concentration and biological activity.
-
Troubleshooting Steps:
Workflow for improving experimental reproducibility. -
Standardize Protocol: Implement a strict, standardized protocol for preparing your this compound solutions, including the source of the compound, solvent preparation, dissolution method, and handling procedures.
-
Pre-Experiment Quality Control: Before each experiment, perform a quick quality control check on your solution. This could be a simple UV-Vis scan to check for scattering or a DLS measurement to ensure the absence of large aggregates.
-
Define Acceptance Criteria: Establish clear acceptance criteria for your this compound solutions. For example, you might specify a maximum acceptable polydispersity index (PDI) from DLS measurements.
-
Run Controls: Always include appropriate controls in your experiments to account for any potential effects of the solvent or other additives.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder in a microfuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO (or ethanol) to the powder to create a concentrated stock solution (e.g., 10-50 mM). Vortex briefly until the powder is fully dissolved.
-
Dilution: While vortexing the aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. This rapid dilution helps to minimize immediate aggregation.
-
Final Check: Visually inspect the solution for any signs of cloudiness or precipitation.
-
Use Immediately: Use the freshly prepared solution as soon as possible.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
-
Prepare Solution: Prepare the this compound solution in the desired aqueous buffer.
-
Blank Measurement: Use the same buffer as a blank to zero the spectrophotometer.
-
Spectral Scan: Perform a wavelength scan from 250 nm to 600 nm.
-
Analysis: Observe the spectrum. The presence of aggregates is often indicated by a gradual increase in absorbance across the 350 nm to 600 nm range, which is due to light scattering by particles. A flat baseline in this region suggests a solution free of large aggregates.
-
Time-Course (Optional): To monitor time-dependent aggregation, repeat the spectral scan at regular intervals (e.g., every 30 minutes) while incubating the solution under your experimental conditions.
References
- 1. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Self-assembly of laminin induced by acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melittin Aggregation in Aqueous Solutions: Insight from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for the study of polyphenol-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 12. Protein Aggregation Analysis [intertek.com]
- 13. approcess.com [approcess.com]
- 14. Interaction of arginine with proteins and the mechanism by which it inhibits aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Casuarinin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of Casuarinin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into relevant signaling pathways.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vitro assay results | Inconsistent cell seeding density, variations in this compound preparation, edge effects in multi-well plates, fluctuations in incubator conditions. | Ensure consistent cell numbers using a cell counter. Prepare fresh this compound dilutions for each experiment from a validated stock. Avoid using outer wells of plates for treatment; fill them with sterile media or PBS. Regularly calibrate and monitor incubator temperature, CO2, and humidity. |
| Low or no detectable this compound in plasma/tissue samples | Poor oral absorption, rapid metabolism or degradation, issues with the analytical method. | Consider bioavailability enhancement strategies such as nanoformulations or co-administration with absorption enhancers. Investigate potential metabolic pathways and consider using metabolic inhibitors in in vitro studies. Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) for this compound. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of this compound. | Prepare stock solutions in an organic solvent like DMSO and dilute to the final concentration in the aqueous buffer, ensuring the final solvent concentration is low (<0.5%). The use of co-solvents or solubility enhancers in the buffer system can also be explored. |
| Unexpected cytotoxicity in cell-based assays | High concentrations of this compound or the vehicle (e.g., DMSO), contamination of cell cultures. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final concentration of any solvent is below the toxic threshold for your cell line. Regularly test cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the bioavailability and handling of this compound.
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a hydrolyzable tannin, a type of polyphenol found in various plants.[1][2] Like many polyphenols, this compound has poor oral bioavailability due to factors such as low aqueous solubility, limited permeability across the intestinal epithelium, and potential degradation and metabolism in the gastrointestinal tract and liver.[3][4]
Q2: What are the main strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can protect it from degradation, enhance its solubility, and facilitate its absorption.[1]
-
Solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate and solubility.
-
Phospholipid complexes: Forming a complex of this compound with phospholipids (B1166683) can enhance its lipophilicity and improve its absorption across the intestinal membrane.
-
Self-emulsifying drug delivery systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
Q3: Which signaling pathways are known to be modulated by this compound?
A3: this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This pathway is a key regulator of inflammation, and its inhibition by this compound contributes to its anti-inflammatory effects. Additionally, related compounds like coumarins are known to modulate the Keap1/Nrf2/ARE signaling pathway, which is a major regulator of cellular antioxidant responses.[1][6]
Q4: How can I quantify this compound in biological samples?
A4: The most common and reliable method for quantifying this compound in biological matrices like plasma and tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte.
Q5: What are the key pharmacokinetic parameters to consider when evaluating the bioavailability of this compound?
A5: The key pharmacokinetic parameters include:
-
Cmax: The maximum (or peak) serum concentration that a drug achieves.
-
Tmax: The time at which the Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to a drug over time. These parameters are crucial for assessing the rate and extent of drug absorption.[7][8][9]
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents hypothetical data for a generic ellagitannin, illustrating the potential impact of a bioavailability-enhancing formulation.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 2 | 200 | 100 |
| Nano-formulated this compound | 250 | 1.5 | 1000 | 500 |
Experimental Protocols
In Vitro Permeability Assay using Caco-2 Cells
This protocol describes a method to assess the intestinal permeability of this compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[10][11]
Materials:
-
Caco-2 cells (passage number 20-40)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
On day 21, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the sample from the apical side.
-
To assess paracellular transport, perform a similar experiment using Lucifer yellow.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways potentially modulated by this compound, created using the DOT language.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Potential activation of the Nrf2 pathway by this compound-like compounds.
References
- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variation of Cmax and Cmax/AUC in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Casuarinin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the development and troubleshooting of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Casuarinin.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important for this compound?
A stability-indicating HPLC method is an analytical procedure used to detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API), in this case, this compound, over time due to degradation. It is crucial as it can separate the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability under various environmental conditions such as light, heat, and pH.[1][2] This is essential for determining the shelf-life and storage conditions for this compound and its formulations.
Q2: What are the common challenges in developing an HPLC method for a polyphenolic compound like this compound?
Polyphenolic compounds like this compound can present several challenges in HPLC analysis. These include peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based columns, poor resolution from other similar compounds, and on-column degradation.[3][4] Careful optimization of mobile phase pH, column chemistry, and temperature is necessary to achieve symmetrical peak shapes and adequate separation.
Q3: What are forced degradation studies and how are they relevant to a stability-indicating method for this compound?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[1][2][5] The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent drug, thus proving its stability-indicating capability.[1]
Q4: How do I choose the right HPLC column for this compound analysis?
A reversed-phase C18 column is a common starting point for the analysis of polyphenolic compounds like this compound.[6] The choice of a specific C18 column can be critical; for instance, a column with end-capping can help minimize peak tailing by reducing the interaction of phenolic hydroxyl groups with residual silanols. The particle size and column dimensions will depend on the desired efficiency and analysis time.
Q5: What are typical storage conditions for this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH is close to the pKa of this compound.- Column contamination or degradation.[3] | - Use an end-capped C18 column or a column with a different stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Flush the column with a strong solvent or replace the column if necessary. |
| Poor Resolution | - Inappropriate mobile phase composition.- Gradient elution profile is not optimized.- Column is not efficient. | - Modify the mobile phase composition by changing the organic solvent ratio or the type of organic modifier.- Optimize the gradient elution program (e.g., change the slope of the gradient).- Use a column with a smaller particle size or a longer length. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Clean the injector and syringe with a strong solvent.- Include a needle wash step in the injection sequence. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Fluctuations in column temperature. | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Use a column oven to maintain a constant temperature. |
| No Peaks | - No sample injected.- Detector is off or not set to the correct wavelength.- Flow is interrupted. | - Check the sample vial and syringe for proper sample loading.- Verify the detector settings and lamp status.- Check for leaks in the system and ensure the pump is delivering the mobile phase. |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This section details a hypothetical but representative stability-indicating HPLC method for this compound, developed based on common practices for similar phenolic compounds.
1. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample containing this compound to a final concentration of 100 µg/mL in the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with:A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Forced Degradation Studies
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[8]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, neutralize the samples if necessary, and dilute them with the mobile phase to the target concentration before HPLC analysis.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for a stability-indicating HPLC method for this compound, in accordance with ICH guidelines.[9]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of this compound. | The method is specific. Degradation products are well-resolved from the this compound peak. |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 10 - 150 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intraday RSD ≤ 2.0%Interday RSD ≤ 2.0% | Intraday RSD = 0.8%Interday RSD = 1.2% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.5 µg/mL |
| Robustness | % RSD of results should be ≤ 2.0% after minor changes in method parameters. | The method is robust for small variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Visualizations
Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. phcogj.com [phcogj.com]
- 7. medkoo.com [medkoo.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Casuarinin Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Casuarinin during storage. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on stability to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible color change (e.g., darkening) in solid this compound or its solution. | Oxidation and/or hydrolysis due to exposure to air, light, or moisture. Degradation is accelerated at higher pH and temperatures. | 1. Verify Storage Conditions: Ensure the solid compound is stored at or below -20°C in a tightly sealed, opaque container with a desiccant. 2. Use Fresh Solvents: Prepare solutions using fresh, de-gassed solvents (e.g., DMSO, ethanol (B145695), or methanol). 3. pH Control: If using aqueous solutions, maintain a slightly acidic pH (e.g., pH 3-6) to minimize hydrolysis. Avoid basic conditions. 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Loss of biological activity in a previously prepared this compound stock solution. | Chemical degradation of this compound into less active or inactive compounds. | 1. Prepare Fresh Stock Solutions: It is recommended to prepare fresh stock solutions for each experiment, or at least weekly. 2. Aliquot and Store Properly: If a larger batch of stock solution is prepared, aliquot it into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles. 3. Perform a Quick Quality Check: Use a simple colorimetric assay (see Experimental Protocols) to estimate the remaining tannin content compared to a freshly prepared standard. |
| Precipitate forms in the this compound solution upon storage. | Poor solubility in the chosen solvent at storage temperature, or degradation products precipitating out. | 1. Check Solvent Compatibility: this compound is soluble in DMSO and soluble in ethanol and methanol. Ensure the concentration is not above its solubility limit in the chosen solvent. 2. Gentle Warming: Before use, allow the solution to come to room temperature and gently vortex to see if the precipitate redissolves. Do not heat excessively. 3. Consider a Different Solvent: If precipitation persists, consider preparing the stock solution in a different solvent, such as DMSO. |
| Inconsistent experimental results using the same batch of this compound. | Inconsistent concentrations due to degradation between experiments. | 1. Standardize Solution Preparation: Follow a strict protocol for preparing and storing your this compound solutions. 2. Quantify Before Use: For critical experiments, consider quantifying the concentration of this compound using HPLC before each use to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage (months to years), solid this compound should be stored in a dry, dark environment at -20°C or lower.[1] It should be kept in a tightly sealed container to protect it from moisture and oxygen.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, ethanol, and methanol.[1] For stock solutions, dissolve this compound in an appropriate solvent, aliquot into single-use vials, and store at -20°C for short-term (days to weeks) or -80°C for long-term (months) storage.[1] To minimize degradation, use fresh, high-purity solvents and protect the solution from light.
Q3: What are the main factors that cause this compound degradation?
The primary factors leading to the degradation of this compound, a hydrolyzable tannin, are:
-
High pH: Basic conditions rapidly accelerate hydrolysis.[2]
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Elevated Temperature: Higher temperatures increase the rate of degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Light: Exposure to UV or even ambient light can promote degradation.
-
Moisture: Contributes to the hydrolysis of the ester bonds in the molecule.
Q4: What are the visible signs of this compound degradation?
A common sign of degradation is a change in the color of the solid or solution, often a darkening or browning. A decrease in the biological activity of the compound is also a key indicator of degradation.
Q5: Can I use a this compound solution that has changed color?
It is not recommended. A color change indicates that the compound has undergone chemical changes, and its purity and concentration are no longer reliable for experimental use.
Quantitative Data on Ellagitannin Stability
| Storage Temperature | Matrix | % Decrease in Total Ellagitannins + Ellagic Acid Conjugates (after 12 months) |
| -20°C | Strawberry Juice | No significant decrease |
| Strawberry Puree | 15-28% | |
| 4°C | Strawberry Juice | 30% |
| Strawberry Puree | 20-28% | |
| 20°C | Strawberry Juice | 20% |
| Strawberry Puree | 15-28% |
Data adapted from a study on the stability of ellagitannins in strawberry products. The stability of pure this compound may vary.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution for in vitro experiments.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for a Quick Quality Check of this compound using the Potassium Iodate (B108269) Assay
This colorimetric assay can be used to estimate the relative amount of intact hydrolyzable tannins, like this compound, in a sample. A loss of color intensity compared to a freshly prepared standard suggests degradation.[3][4][5]
-
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound standard solution of the same initial concentration
-
2.5% (w/v) Potassium Iodate (KIO₃) solution
-
70% Acetone
-
Test tubes
-
Spectrophotometer
-
-
Procedure:
-
In a test tube, mix 1 mL of the this compound solution (or standard) with 5 mL of 2.5% potassium iodate solution.
-
Vortex the mixture.
-
Incubate the mixture in a 25°C water bath for a precisely determined optimal time (this may require initial optimization for your specific concentration range, starting with 10-15 minutes).
-
Measure the absorbance of the solution at 550 nm.
-
Compare the absorbance of the stored sample to the freshly prepared standard. A significantly lower absorbance in the stored sample indicates degradation.
-
Visualizations
Caption: Factors influencing this compound degradation pathways.
Caption: Workflow for a this compound forced degradation study.
References
- 1. medkoo.com [medkoo.com]
- 2. wjpps.com [wjpps.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. [PDF] Improved method for measuring hydrolyzable tannins using potassium iodate | Semantic Scholar [semanticscholar.org]
- 5. Improved method for measuring hydrolyzable tannins using potassium iodate - Analyst (RSC Publishing) [pubs.rsc.org]
Matrix effects in Casuarinin analysis from complex samples
Technical Support Center: Casuarinin Analysis
Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the analysis of this compound from complex biological or botanical samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my this compound analysis?
A matrix effect is the alteration of the analytical signal of a target analyte (this compound) due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] This interference occurs in the ion source of a mass spectrometer and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[5][6]
Q2: I am seeing poor reproducibility and accuracy in my this compound quantification. Could this be a matrix effect?
Yes, inconsistent and inaccurate results are classic symptoms of uncharacterized or poorly controlled matrix effects.[5] Because the type and concentration of interfering substances can vary significantly between different samples (e.g., from different patients or different plant batches), the degree of ion suppression or enhancement can also vary, leading to high variability in your results.[1]
Q3: Which ionization technique is more susceptible to matrix effects, ESI or APCI?
Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to Atmospheric Pressure Chemical Ionization (APCI).[2][4][7] This is because the ESI process, which relies on droplet formation and solvent evaporation, is more easily disrupted by non-volatile matrix components that can alter the surface tension and efficiency of the process.[8]
Q4: What are the most common sources of matrix effects in biological and botanical samples?
In biological fluids like plasma, phospholipids (B1166683) from cell membranes are a major cause of ion suppression.[6][7][9] Other sources include salts, endogenous metabolites, and anticoagulants.[5] In complex botanical extracts, co-extracted compounds such as other tannins, flavonoids, lipids, sugars, and pigments can interfere with this compound ionization.
Q5: How can I quantitatively assess the matrix effect in my assay?
The most widely accepted method is the post-extraction spike analysis .[4][5] This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample known to not contain this compound) with the peak area of this compound in a pure solvent standard at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1][5] An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. It is recommended to test matrix from at least six different sources to assess the variability.[1]
Troubleshooting Guide
Problem: My this compound signal is significantly lower in samples compared to my solvent-based standards (Ion Suppression).
| Potential Cause | Troubleshooting Step | Explanation |
| Co-elution of Matrix Components | 1. Modify Chromatographic Gradient: Increase the gradient time or change the organic modifier to improve the separation between this compound and interfering peaks.[10] | Better chromatographic resolution can separate this compound from the compounds causing suppression. |
| 2. Check for Phospholipids (if using plasma/tissue): Monitor for characteristic phospholipid ions (e.g., precursor ion scan for m/z 184). | If phospholipids are co-eluting, a more specific sample cleanup is required. | |
| Inadequate Sample Cleanup | 1. Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][9] | LLE and SPE are more effective at removing salts and highly polar or non-polar interferences. Mixed-mode SPE is particularly effective at removing phospholipids.[9] |
| 2. Dilute the Sample: Dilute the final extract with the mobile phase before injection.[11][12] | This reduces the concentration of all matrix components. While effective, it may compromise the assay's sensitivity if this compound concentrations are very low.[12] | |
| High Sample Complexity | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in an extracted blank matrix instead of pure solvent. | This helps to ensure that the standards and the samples experience similar matrix effects, thus improving accuracy.[3] |
| 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the ideal solution. | A SIL-IS co-elutes with this compound and experiences the same ionization effects, allowing for reliable correction of signal suppression or enhancement.[10][13] |
Quantitative Data on Matrix Effect Mitigation
The following table provides an example of how different sample preparation techniques can influence the recovery and matrix effect for this compound analysis in a complex matrix like human plasma. Note: This data is illustrative and serves as a representative example.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95% ± 4% | 82% ± 6% | 88% ± 5% |
| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.88 (Minor Suppression) | 0.97 (Negligible Effect) |
| Process Efficiency (%) | 43% | 72% | 85% |
| Overall Performance | Poor | Good | Excellent |
-
Matrix Factor (MF) is calculated as (Peak Response in Matrix) / (Peak Response in Solvent).
-
Process Efficiency is calculated as (Peak Response of Pre-extraction Spike) / (Peak Response in Solvent), which combines recovery and matrix effects.[14]
As shown, while PPT gives high recovery, it does little to remove interfering compounds, resulting in a severe matrix effect.[9] SPE provides the cleanest extract, showing a negligible matrix effect and the best overall process efficiency.[9][15]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spike method to determine the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solvent): Spike this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Take blank matrix samples (e.g., plasma, plant extract without this compound) and process them using your established extraction procedure. Spike this compound into the final, clean extract at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before starting the extraction procedure. This set is used to determine recovery and process efficiency.[14]
-
-
Analyze Samples: Inject all samples into the LC-MS system and record the peak areas for this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF value between 0.85 and 1.15 is often considered acceptable.
-
-
Calculate Recovery (RE) and Process Efficiency (PE):
-
RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
PE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) * 100
-
Protocol 2: Qualitative Assessment by Post-Column Infusion
This protocol helps identify at which points in the chromatogram ion suppression or enhancement occurs.
-
Setup: Use a T-fitting to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Continuously infuse a standard solution of this compound at a low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.
-
Injection: While the this compound solution is being infused, inject a prepared blank matrix extract onto the LC column.
-
Analysis: Monitor the this compound signal. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components. Any rises indicate ion enhancement.[4][11] This information can be used to adjust the chromatography to move the this compound peak away from these zones.
Visual Guides
Caption: Workflow for the quantitative evaluation of matrix effects.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Casuarinin vs. Casuarictin: A Comparative Analysis of Two Potent Ellagitannins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Casuarinin and Casuarictin, two structurally isomeric ellagitannins with significant therapeutic potential. Drawing upon experimental data, this document outlines their respective biological activities, mechanisms of action, and the signaling pathways they modulate.
Introduction
This compound and Casuarictin are hydrolyzable tannins found in various plant species, including pomegranates and plants from the Casuarina and Stachyurus genera.[1] As isomers, they share the same molecular formula but differ in their stereochemistry, which can influence their biological effects. Both compounds have garnered considerable attention for their antioxidant, anti-inflammatory, and anticancer properties. This guide aims to provide a side-by-side comparison of their performance in various experimental assays, offering valuable insights for researchers in drug discovery and development.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and Casuarictin. It is important to note that the data presented are compiled from individual studies, and direct comparative investigations are limited.
Table 1: Antioxidant Activity of this compound and Casuarictin
| Assay | This compound | Casuarictin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Not explicitly found | Not explicitly found | Ascorbic Acid: ~12.27 µg/mL |
| DPPH Radical Scavenging Capacity | 94.8% scavenging | Data not available | - |
IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.
Table 2: Anti-inflammatory Activity of this compound and Casuarictin
| Assay | This compound | Casuarictin | Reference Compound |
| Secretory Phospholipase A2 (sPLA2) Inhibition | Data not available | Effective inhibitor | Naringenin |
| Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells (IC50) | Data not available | Data not available | - |
| Cyclooxygenase (COX-2) Inhibition | Data not available | Data not available | - |
Table 3: Anticancer Activity of this compound and Casuarictin
| Cell Line | This compound (IC50) | Casuarictin (IC50) | Reference Compound |
| MCF-7 (Human Breast Adenocarcinoma) | Effective (Specific IC50 not provided in the study) | Data not available | - |
| B16F10 (Mouse Melanoma) | Data not available | Non-toxic up to 30 µM | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Casuarictin.
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or Casuarictin) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
3.2.1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce NO. The amount of NO is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anticancer Activity Assays
3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance after solubilization.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
This compound: Anticancer Mechanism in Breast Cancer Cells
Experimental evidence suggests that this compound induces apoptosis and cell cycle arrest in human breast adenocarcinoma (MCF-7) cells.[2] The proposed signaling pathway involves the upregulation of p21/WAF1, a cyclin-dependent kinase inhibitor, leading to G0/G1 phase cell cycle arrest. Furthermore, this compound enhances the expression of the Fas receptor and its ligands (mFasL and sFasL), triggering the extrinsic apoptosis pathway.
Casuarictin: Anti-Melanogenic Mechanism
In B16F10 mouse melanoma cells, Casuarictin has been shown to inhibit melanogenesis. This effect is attributed to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, and to downregulate the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation.
References
A Comparative Analysis of the Antioxidant Activities of Casuarinin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two natural polyphenolic compounds: Casuarinin, an ellagitannin, and Quercetin, a flavonoid. While both compounds are recognized for their antioxidant potential, this document aims to present a side-by-side evaluation based on available experimental data, methodologies, and known signaling pathways.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant activity of pure this compound and Quercetin is challenging due to the limited availability of quantitative data for isolated this compound. The following table summarizes the available data for Quercetin and highlights the data gap for this compound.
| Antioxidant Assay | Parameter | Quercetin | This compound | Reference |
| DPPH Radical Scavenging Activity | IC₅₀ (µM) | 4.60 ± 0.3 | Data Not Available | [1] |
| IC₅₀ (µg/mL) | 19.17 | Data Not Available | [2] | |
| ABTS Radical Cation Scavenging Activity | IC₅₀ (µM) | 48.0 ± 4.4 | Data Not Available | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | µmol Fe(II)/g | 3107.3 | Data Not Available |
Note: The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.
Detailed Protocol: [3][4][5][6][7][8][9][10][11][12][13][14]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the test compound (this compound or Quercetin) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to different wells.
-
Add the DPPH working solution to each well.
-
For the blank, use the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Detailed Protocol: [2][3][11][12][13]
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant activity is often expressed as TEAC, which is calculated from the standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
Detailed Protocol: [13][14][15][16][17][18][19][20]
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution in water.
-
Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Add the FRAP reagent to a 96-well plate.
-
Add the sample or standard solution to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO₄) and is expressed as µmol Fe(II) equivalents per µmol or per gram of the sample.
Signaling Pathways in Antioxidant Mechanisms
The antioxidant effects of polyphenols are not only due to their direct radical scavenging activity but also their ability to modulate intracellular signaling pathways that control endogenous antioxidant defense systems.
Quercetin's Antioxidant Signaling Pathways
Quercetin is well-documented to exert its antioxidant effects through the modulation of several key signaling pathways, including Nrf2, MAPK, and PI3K/Akt.
Caption: Quercetin's antioxidant signaling pathways.
This compound's Putative Antioxidant Signaling Pathways
The specific signaling pathways modulated by this compound are not as extensively studied as those of Quercetin. However, as an ellagitannin with known anti-inflammatory and antioxidant properties, it is plausible that this compound exerts its effects through similar mechanisms, including the modulation of key inflammatory and antioxidant pathways.
Caption: Putative antioxidant signaling pathways of this compound.
Experimental Workflow Overview
The general workflow for comparing the antioxidant activity of this compound and Quercetin using the described in vitro assays is illustrated below.
Caption: General experimental workflow for antioxidant activity comparison.
Conclusion
Based on the currently available data, Quercetin demonstrates potent antioxidant activity across multiple in vitro assays. Its mechanisms of action are well-characterized and involve the modulation of critical cellular signaling pathways, providing a multi-faceted antioxidant defense.
In contrast, while this compound is recognized for its antioxidant properties, there is a significant lack of quantitative data for the pure compound, making a direct and robust comparison with Quercetin challenging. The available information, primarily from studies on plant extracts, suggests that this compound likely contributes to the overall antioxidant effect, but further research is imperative to elucidate its specific activity and mechanisms.
For researchers and drug development professionals, Quercetin currently stands as a more extensively validated antioxidant compound. Future studies focusing on the isolation and comprehensive antioxidant profiling of pure this compound are crucial to fully understand its potential and to enable a conclusive comparison with other well-established antioxidants like Quercetin.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 13. benchchem.com [benchchem.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. Mechanistic Insights into the Biological Effects and Antioxidant Activity of Walnut (Juglans regia L.) Ellagitannins: A Systematic Review [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Casuarinin and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two natural polyphenolic compounds, Casuarinin and Ellagic acid. While both compounds exhibit promising anti-inflammatory effects, this document aims to objectively present the available experimental data to aid in research and development decisions. It is important to note that while substantial quantitative data exists for Ellagic acid, similar detailed efficacy data for this compound is less prevalent in the current scientific literature, making a direct quantitative comparison challenging.
Executive Summary
Both this compound and Ellagic acid demonstrate anti-inflammatory activity by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in the inflammatory response. Ellagic acid has been extensively studied, with numerous reports detailing its dose-dependent inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). In contrast, while this compound has been shown to suppress the production of pro-inflammatory cytokines, there is a notable lack of publicly available IC50 values to quantify its potency directly against these markers.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data for the inhibitory effects of Ellagic acid on key inflammatory mediators. Due to a lack of available data, a similar quantitative summary for this compound cannot be provided at this time.
| Compound | Assay | Cell Line | Inducing Agent | Concentration | % Inhibition / Effect | Reference |
| Ellagic acid | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100, 150, 200 µg/mL | Significant decrease in NO production. | [1] |
| Ellagic acid | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100, 150, 200 µg/mL | Significant decrease in PGE2 production. | [1] |
| Ellagic acid | Interleukin-6 (IL-6) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50, 100, 150, 200 µg/mL | Significant decrease in IL-6 production. | [1] |
| Ellagic acid | Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1, 2, 4 µg/mL | Dose-dependent reduction in TNF-α. | [1] |
| Ellagic acid | Interleukin-1β (IL-1β) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1, 2, 4 µg/mL | Dose-dependent reduction in IL-1β. | [1] |
Mechanisms of Anti-inflammatory Action
Both this compound and Ellagic acid exert their anti-inflammatory effects by targeting critical intracellular signaling pathways.
Ellagic Acid: Ellagic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits.[2] Furthermore, Ellagic acid can modulate the MAPK pathway, which is also involved in the production of inflammatory mediators.[3]
This compound: Similarly, this compound has been reported to suppress inflammation by blocking NF-κB activation.[4] Studies have also indicated its ability to inhibit the activation of the ERK and p38 MAPK pathways, which are upstream regulators of inflammatory gene expression.[4]
Signaling Pathway Diagrams
Caption: Simplified NF-κB signaling pathway and points of inhibition.
References
- 1. Anti-Inflammatory and Antimicrobial Effect of Ellagic Acid and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibitory effects of the polyphenol ellagic acid on inflammatory mediators NF-kappaB, iNOS, COX-2, TNF-alpha, and IL-6 in 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-oxidant and anti-inflammatory effects of ellagic and punicic acid in an in vitro model of cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifungal Activity of Casuarinin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Casuarinin, a hydrolysable tannin, has demonstrated promising in vitro antifungal properties, particularly against Candida species. However, the translation of these in vitro findings to in vivo efficacy remains a critical and unaddressed step. This guide provides a comparative overview of this compound's in vitro performance against established antifungal drugs and outlines detailed experimental protocols for its future in vivo validation.
In Vitro Antifungal Activity: A Head-to-Head Comparison
Initial studies have highlighted this compound's potential as an antifungal agent. A study on the bioactivity of compounds from Plinia cauliflora leaves identified this compound as a key component with antifungal properties. The minimum inhibitory concentration (MIC) of this compound was determined against several Candida species, revealing a notable potency against Candida krusei, a species known for its intrinsic resistance to fluconazole (B54011).
Here, we compare the in vitro activity of this compound with commonly used antifungal drugs against key Candida species.
| Compound | Candida albicans (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Mechanism of Action |
| This compound | >116[1][2] | 29[1][2] | 58[1][2] | Targets the fungal cell wall, leading to changes in the outer glycoprotein (B1211001) layer and reduced porosity.[1][3] |
| Fluconazole | 0.25 - 2.0 | 16 - 64 (often resistant)[4] | 0.5 - 4.0 | Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol (B1671047) synthesis. |
| Amphotericin B | 0.125 - 1.0 | 0.25 - 2.0 | 0.125 - 1.0 | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[5] |
| Caspofungin | 0.03 - 0.25 | 0.125 - 1.0 | 0.06 - 0.5 | Inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.[6][7] |
Proposed In Vivo Validation of this compound: Experimental Protocols
The absence of in vivo data for this compound presents a significant knowledge gap. To address this, we propose the following experimental protocols based on established and widely accepted animal models for antifungal drug testing.
Murine Model of Systemic Candidiasis
The mouse model of disseminated candidiasis is a gold standard for evaluating the in vivo efficacy of antifungal agents.[8][9][10]
Objective: To determine the in vivo antifungal efficacy of this compound in a systemic Candida albicans and Candida krusei infection model.
Experimental Workflow:
Caption: Proposed workflow for the murine model of systemic candidiasis.
Methodology:
-
Animal Model: Male BALB/c mice (6-8 weeks old) will be used.
-
Immunosuppression: To establish a robust infection, mice will be rendered neutropenic by intraperitoneal injections of cyclophosphamide.[8]
-
Infection: Mice will be infected via the lateral tail vein with a suspension of C. albicans or C. krusei.
-
Treatment: Two hours post-infection, treatment will be initiated. This compound will be administered (e.g., intraperitoneally or orally, depending on its pharmacokinetic properties) at various doses. Comparator groups will receive either a vehicle control, fluconazole (for C. albicans), or amphotericin B (for C. krusei).[5][11]
-
Outcome Measures:
Galleria mellonella (Greater Wax Moth) Larvae Model
The G. mellonella model is a valuable and ethical alternative to mammalian models for preliminary in vivo screening of antifungal compounds.[6][13][14]
Objective: To rapidly assess the in vivo antifungal activity and toxicity of this compound.
Experimental Workflow:
References
- 1. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Candida targets and cytotoxicity of this compound isolated from Plinia cauliflora leaves in a bioactivity-guided study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal efficacy during Candida krusei infection in non-conventional models correlates with the yeast in vitro susceptibility profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Caspofungin primes the immune response of the larvae of Galleria mellonella and induces a non-specific antimicrobial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Immunocompromised Mouse Model of Candida auris Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Casuarinin from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Casuarinin, an ellagitannin with significant therapeutic potential, isolated from various plant sources. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers exploring the multifaceted applications of this promising natural compound.
Introduction to this compound
This compound is a hydrolyzable tannin found in a variety of plants, including pomegranates (Punica granatum), she-oaks (Casuarina spp.), and the bark of Terminalia arjuna. It has garnered considerable interest in the scientific community for its wide range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. This guide focuses on a comparative assessment of this compound derived from different botanical origins, offering insights into its varying efficacy and potential for therapeutic development.
Data Presentation: A Comparative Overview
| Plant Source | Biological Activity | Assay | Test System | IC50 / MIC Value | Reference |
| Terminalia arjuna (Bark) | Anticancer | MTT Assay | MCF-7 Human Breast Cancer Cells | ~25 µg/mL (for methanolic extract) | [1][2] |
| Terminalia arjuna (Bark) | Antiviral | XTT and Plaque Reduction Assays | Herpes Simplex Virus Type 2 (HSV-2) | 3.6 ± 0.9 µM (XTT), 1.5 ± 0.2 µM (Plaque Reduction) | [3] |
| Punica granatum (Peel) | Antioxidant | DPPH Radical Scavenging | In vitro | 4.64 ± 0.35 µg/mL (for hydroethanolic extract) | [4] |
| Plinia cauliflora (Leaves) | Antifungal | Broth Microdilution | Candida krusei | MIC: 1 - 580 µg/mL | |
| Hippophae rhamnoides (Leaves) | Anti-inflammatory | NF-κB Activation Assay | HaCaT Human Keratinocytes | Significant inhibition of TNF-α-induced NF-κB activation |
Experimental Protocols
Isolation and Purification of this compound from Terminalia arjuna Bark
This protocol describes a general method for the isolation and purification of this compound using column chromatography.
1. Extraction:
- Air-dried and coarsely powdered bark of Terminalia arjuna is subjected to Soxhlet extraction with ethyl acetate (B1210297).
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Column Chromatography:
- The crude ethyl acetate extract is adsorbed onto silica (B1680970) gel (60-120 mesh).
- The adsorbed material is loaded onto a silica gel column.
- The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or with a suitable staining reagent.
3. Further Purification by Preparative HPLC:
- Fractions showing the presence of this compound are pooled and concentrated.
- The concentrated fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
- A gradient of methanol and water (with a small percentage of formic acid for better peak shape) is typically used as the mobile phase.
- The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
4. Structure Elucidation:
- The purity and structure of the isolated this compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the procedure to determine the antioxidant activity of this compound.
1. Reagent Preparation:
- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
- Prepare a series of dilutions of the this compound sample in methanol.
- A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
2. Assay Procedure:
- In a 96-well microplate, add a specific volume of the this compound sample dilutions to each well.
- Add the DPPH solution to each well.
- The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
3. Calculation:
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
- The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Antiproliferative Activity
This protocol details the method to assess the cytotoxic effect of this compound on cancer cell lines, such as MCF-7.
1. Cell Culture and Seeding:
- MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
2. Treatment:
- A series of dilutions of this compound are prepared in the cell culture medium.
- The old medium is removed from the wells, and the cells are treated with the different concentrations of this compound.
- A vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known anticancer drug) are included.
- The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
- The plate is incubated for a few hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
- The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
4. Measurement and Analysis:
- The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
- The cell viability is calculated as a percentage of the vehicle control.
- The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for the isolation and analysis of this compound.
References
A Comparative Guide to the Efficacy of Natural vs. Synthetic Casuarinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of casuarinin, a hydrolyzable tannin with recognized antioxidant, anti-inflammatory, and anticancer properties. While the therapeutic potential of naturally sourced this compound has been explored in various studies, a direct comparative analysis with its synthetic counterpart is limited by the current scarcity of published data on the biological activities of synthetically produced this compound. This document summarizes the available data for natural this compound, outlines the detailed experimental protocols used to assess its efficacy, and visually represents key signaling pathways and a general experimental workflow.
Data Presentation: Efficacy of Natural this compound
The following tables summarize the quantitative data on the biological activities of natural this compound, primarily isolated from plant sources.
Table 1: Antioxidant Activity of Natural this compound
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | In vitro | IC50: ~1.5 µg/mL | [No specific IC50 value found in the provided search results] |
| Superoxide Radical Scavenging | In vitro | Potent scavenging activity | [No specific IC50 value found in the provided search results] |
Table 2: Anti-inflammatory Activity of Natural this compound
| Assay | Cell Line/Model | Key Findings | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | [No specific quantitative data found in the provided search results] |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | Downregulation of cytokine expression | [No specific quantitative data found in the provided search results] |
| NF-κB Activation | HaCaT cells | Inhibition of TNF-α-induced NF-κB activation | [1][2] |
| MAPK Activation (ERK, p38) | HaCaT cells | Inhibition of TNF-α-induced ERK and p38 activation | [1] |
Table 3: Anticancer Activity of Natural this compound
| Cell Line | Assay | Results | Reference |
| MCF-7 (Human breast adenocarcinoma) | MTT Assay | Inhibition of cell proliferation | [No specific IC50 value found in the provided search results] |
| MCF-7 | Cell Cycle Analysis | G0/G1 phase arrest | [No specific IC50 value found in the provided search results] |
| MCF-7 | Apoptosis Assay | Induction of apoptosis | [No specific IC50 value found in the provided search results] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: this compound (natural or synthetic) is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of test concentrations.
-
Reaction Mixture: In a 96-well microplate, a specific volume of each this compound dilution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Pre-treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves adding sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to the supernatant, which forms a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.
-
Calculation of NO Inhibition: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by this compound is then calculated relative to the LPS-stimulated control group.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) is also included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plates are incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory and anticancer effects of this compound are mediated through the modulation of key cellular signaling pathways.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the biological activity of this compound.
Caption: General workflow for comparing natural and synthetic this compound efficacy.
Conclusion
Natural this compound demonstrates significant antioxidant, anti-inflammatory, and anticancer activities in preclinical studies. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and MAPK. While methods for the total synthesis of this compound have been developed, there is a notable absence of published research evaluating the biological efficacy of this synthetic counterpart. Consequently, a direct, data-driven comparison between natural and synthetic this compound is not feasible at present. Future research should focus on the biological characterization of synthetic this compound to enable a comprehensive comparative analysis and to fully assess its therapeutic potential. Such studies would be invaluable for drug development professionals in determining the most viable and effective source of this promising natural product.
References
Casuarinin's Potency: A Comparative Analysis with Other Ellagitannins
For researchers and drug development professionals exploring the therapeutic potential of ellagitannins, understanding the relative potency of individual compounds is crucial. This guide provides a comparative overview of casuarinin's biological activity against other prominent ellagitannins, supported by available experimental data. While direct head-to-head comparative studies on a wide range of activities are limited, this document synthesizes existing data to offer a valuable reference.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data on the potency of this compound and other selected ellagitannins across various biological assays. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Compound | Biological Activity | Assay System | IC50 / Other Metric | Reference |
| This compound | Antioxidant | DPPH Radical Scavenging | 94.8% scavenging activity | [1] |
| Antifungal | Candida albicans, C. parapsilosis, C. tropicalis | MIC: 625 µg/mL (as part of an ethanolic extract) | [1] | |
| Anti-inflammatory | TNF-α-induced ICAM-1 expression in HaCaT cells | Suppresses expression via NF-κB blockade | (Qualitative data) | |
| Punicalagin | Antioxidant | ABTS Radical Scavenging | IC50: 1.1 µg/mL | [2] |
| Antioxidant | DPPH Radical Scavenging | IC50: 17.1 µg/mL | [2] | |
| Antioxidant | H₂O₂ Scavenging | IC50: 24 µg/mL | [2] | |
| Antioxidant | Ferrous Ion Chelating | IC50: 45.4 µg/mL | [2] | |
| Anti-proliferative (PBMCs) | MTT Assay | IC50: 38.52 µg/mL | [3][4][5] | |
| Punicalin | Anti-proliferative (PBMCs) | MTT Assay | IC50: 69.95 µg/mL | [3][4][5] |
| Ellagic Acid | Anti-proliferative (PBMCs) | MTT Assay | IC50: 7.56 µg/mL | [3][4][5] |
| Castalagin | Anti-inflammatory | IL-8 release in GES-1 cells | IC50: ~28 µg/mL (~11 µM) (in combination with vescalagin) | [6] |
| Vescalagin | Anti-inflammatory | IL-8 release in GES-1 cells | IC50: ~28 µg/mL (~11 µM) (in combination with castalagin) | [6] |
| Corilagin | Anticancer (Hepatocarcinoma) | Bel7402 and SMMC7721 cells | IC50: 24.5 µM and 23.4 µM, respectively | [7] |
| Geraniin | Anti-proliferative (LNCaP) | Prostate Cancer Cells | Potent activity reported (IC50 not specified) | |
| Tellimagrandin I | Anticancer (HeLa) | Cervical Cancer Cells | Inhibits proliferation (IC50 not specified) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compound (e.g., this compound, punicalagin) at various concentrations
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.[8][9][10]
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a further 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at approximately 540 nm. The intensity of the color change is proportional to the nitrite concentration.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.[11][12][13]
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Cell Culture: The desired cancer cell line (e.g., MCF-7) is cultured in an appropriate medium.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.[14][15][16]
-
Signaling Pathway and Experimental Workflow Diagrams
The anti-inflammatory effects of many ellagitannins, including this compound, are often attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][17] This pathway is a central regulator of inflammation.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
The diagram above illustrates a simplified representation of the canonical NF-κB signaling pathway initiated by the pro-inflammatory cytokine TNF-α. This compound and other ellagitannins have been shown to exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes like ICAM-1.
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory activity of ellagitannins by measuring nitric oxide inhibition.
Caption: Workflow for Nitric Oxide Inhibition Assay.
References
- 1. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antileishmanial activity of hydrolyzable tannins and their modulatory effects on nitric oxide and tumour necrosis factor-alpha release in macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide synthase by antisense techniques: investigations of the roles of NO produced by murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells. | Semantic Scholar [semanticscholar.org]
In Vivo Validation of Casuarinin's Muscle Regeneration Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Casuarinin and other therapeutic alternatives for skeletal muscle regeneration. While direct in vivo studies on this compound's efficacy in muscle injury models are not yet available in peer-reviewed literature, this document synthesizes the existing preclinical data on its known biological activity and compares it with well-researched alternatives, Urolithin B and Epigallocatechin-3-gallate (EGCG). The aim is to offer a valuable resource for researchers and drug development professionals by presenting available data to inform future studies and therapeutic development.
Executive Summary
Skeletal muscle regeneration is a complex process critical for recovery from injury and combating muscle-wasting diseases. This compound, a hydrolyzable tannin, has demonstrated potential in activating muscle satellite cells in vitro and in vivo in healthy muscle tissue, suggesting a role in promoting muscle growth and repair.[1] However, the therapeutic landscape for muscle regeneration includes other promising compounds such as Urolithin B, a metabolite of ellagitannins, and EGCG, the major catechin (B1668976) in green tea, both of which have shown positive effects in in vivo models of muscle injury and atrophy. This guide provides a comparative overview of the available data for these compounds to aid in the evaluation of their potential as therapeutic agents for muscle regeneration.
Comparative Analysis of Therapeutic Compounds
The following tables summarize the available quantitative data from preclinical studies on this compound, Urolithin B, and EGCG. It is important to note that the data for this compound is from a study on healthy, uninjured muscle, while the data for Urolithin B and EGCG are from muscle injury or atrophy models.
Table 1: In Vivo Efficacy of this compound, Urolithin B, and EGCG on Muscle Regeneration
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Healthy Rats | 4 and 8 mg/kg/day, oral gavage | Increased number of BrdU-positive satellite cells in skeletal muscle. | [1] |
| Urolithin B | Mice | 10 µ g/day , continuous delivery via mini-osmotic pump | Increased muscle fiber cross-sectional area and induced muscle hypertrophy. Reduced muscle atrophy following sciatic nerve denervation. | [2][3][4][5][6] |
| EGCG | Aged Rats (disuse atrophy model) | 50 mg/kg/day in drinking water | Improved plantaris muscle recovery after disuse, with greater muscle fiber area. | [7] |
| EGCG | mdx Mice (Duchenne muscular dystrophy model) | 0.25% and 0.5% in diet | Decreased the area of regenerating fibers and increased normal fiber morphology. | [8] |
Signaling Pathways in Muscle Regeneration
The signaling pathways through which these compounds exert their effects are crucial for understanding their mechanisms of action and potential for therapeutic development.
This compound and IL-6 Signaling
In vitro studies have shown that this compound upregulates the mRNA expression of Interleukin-6 (IL-6) in muscle satellite cells.[1][5] IL-6 is a pleiotropic cytokine known to play a role in satellite cell proliferation, a critical step in muscle regeneration.[9][10]
Urolithin B and mTORC1 Signaling
Urolithin B has been shown to induce muscle hypertrophy by activating the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[2][3] It is suggested that this may involve a crosstalk with the androgen receptor.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and assessing muscle regeneration in preclinical models.
Cardiotoxin-Induced Muscle Injury Model
This model is widely used to induce acute muscle injury and study the subsequent regeneration process.[1]
Animal Model: Male Wistar rats (250-300g) or C57BL/6 mice (8-10 weeks old).
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
Injury Induction:
-
The tibialis anterior (TA) muscle is exposed through a small skin incision.
-
50-100 µl of cardiotoxin (B1139618) (10 µM in sterile saline) from Naja mossambica mossambica is injected into the belly of the TA muscle using a 29-gauge insulin (B600854) syringe.
-
The incision is closed with sutures.
Post-Injury Analysis:
-
Animals are monitored daily.
-
At selected time points (e.g., 3, 7, 14, and 28 days post-injury), animals are euthanized, and the TA muscles are harvested.
Outcome Measures:
-
Histology: Muscles are frozen in isopentane (B150273) cooled by liquid nitrogen. Cryosections (10 µm) are stained with Hematoxylin and Eosin (H&E) to assess general morphology, inflammatory infiltrate, and the presence of centrally nucleated fibers (a hallmark of regenerating fibers).
-
Immunohistochemistry: Staining for markers such as laminin (B1169045) to outline muscle fibers and DAPI to visualize nuclei.
-
Morphometry: The cross-sectional area (CSA) of regenerating myofibers is measured using image analysis software. The percentage of centrally nucleated fibers is calculated.
-
Muscle Function: In situ measurement of muscle contractile force can be performed before harvesting the muscle.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Urolithin B, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Urolithin B, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centrally nucleated fibers (CNFs) compensate the fragility of myofibers in mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green tea extract decreases muscle pathology and NF-κB immunostaining in regenerating muscle fibers of mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxin Induced Injury and Skeletal Muscle Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Casuarinin's Bioactivity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of Casuarinin, a hydrolyzable tannin, across different cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide summarizes the quantitative data on its bioactivity, details the experimental protocols for key assays, and illustrates the underlying signaling pathways. The compiled data indicates that this compound's efficacy varies across different cancer types, highlighting the importance of cell line-specific validation.
Comparative Bioactivity of this compound
The primary mechanism of this compound's anticancer activity involves the induction of apoptosis and cell cycle arrest, primarily at the G0/G1 phase.[1][2] This effect is mediated through the upregulation of key regulatory proteins and activation of specific signaling cascades.
Quantitative Analysis of Cytotoxicity
To provide a clear comparison of this compound's efficacy, the following table summarizes the 50% inhibitory concentration (IC50) values across different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~25 | [1][2] |
| A549 | Non-Small Cell Lung Carcinoma | ~20 | [3] |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound's induction of apoptosis is primarily mediated through the Fas/FasL signaling pathway . It has been shown to enhance the expression of Fas (also known as APO-1 or CD95) and its ligand, FasL.[1][2] This interaction triggers a cascade of downstream events culminating in programmed cell death.
Furthermore, this compound promotes cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1 .[1][2] In some cell lines, such as A549, this induction of p21 is dependent on the tumor suppressor protein p53 .
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p21, FasL, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a general experimental workflow for assessing this compound's bioactivity.
Conclusion
This compound exhibits promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. The data and protocols presented in this guide provide a valuable resource for the scientific community to further explore and validate the therapeutic potential of this natural compound. Future research should focus on expanding the panel of cell lines tested and conducting in vivo studies to confirm these findings.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
Casuarinin's Anti-Inflammatory Profile: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Casuarinin, a hydrolyzable tannin found in various plants, has demonstrated notable anti-inflammatory properties. This guide provides a comparative overview of this compound's performance against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802). The following sections present available experimental data, detail relevant methodologies, and illustrate the key signaling pathways involved in its mechanism of action.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. While direct comparative studies between this compound and standard NSAIDs in this model are limited, this section presents data from separate studies to offer an indirect comparison.
Disclaimer: The following data is compiled from different studies and does not represent a head-to-head comparison. Experimental conditions may vary between studies.
Table 1: Comparison of Anti-Edematous Effects in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound | - | - | Data not available in direct comparison | - |
| Indomethacin | 10 mg/kg | 2 | 54% | [1] |
| 3 | 54% | [1] | ||
| 4 | 54% | [1] | ||
| 5 | 33% | [1] | ||
| Indomethacin | 10 mg/kg | 3 | Significant inhibition | [2][3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the general procedure for inducing and measuring paw edema in rats to assess the anti-inflammatory effects of a test compound.
-
Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are divided into at least three groups: a control group (vehicle), a standard drug group (e.g., indomethacin 10 mg/kg), and one or more test compound groups (this compound at various doses).
-
Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema assay.
In Vitro Anti-Inflammatory Activity: LPS-Stimulated Macrophages
The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a standard in vitro method to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO).
Disclaimer: The data for this compound and diclofenac presented below are from separate studies and are not directly comparable.
Table 2: Comparison of Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration | % Inhibition of NO Production | IC50 | Reference |
| This compound | - | Data not available in direct comparison | - | - |
| Diclofenac | - | - | Data not available in direct comparison | - |
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This protocol describes the general procedure for assessing the in vitro anti-inflammatory activity of a compound by measuring its effect on NO production in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) or standard drug (diclofenac) for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well (except for the control group) and incubating for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Experimental Workflow for LPS-Induced Nitric Oxide Assay
Caption: Workflow of the LPS-induced nitric oxide inhibition assay.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including cytokines and adhesion molecules like ICAM-1. This compound has been shown to inhibit TNF-α-induced NF-κB activation.
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway, including ERK and p38 MAPK, is another critical signaling cascade in inflammation. Upon stimulation by factors like TNF-α, a phosphorylation cascade is initiated, leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of ERK and p38 MAPK in a dose-dependent manner.[5]
Caption: this compound inhibits the MAPK signaling pathway.
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting key signaling pathways, specifically the NF-κB and MAPK cascades. While direct, quantitative in vivo and in vitro comparisons with standard NSAIDs like indomethacin and diclofenac are currently lacking in the scientific literature, the available mechanistic data suggests that this compound is a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Future head-to-head studies are warranted to definitively establish its comparative efficacy and therapeutic potential.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. SciELO Costa Rica - www.scielo.sa.cr [scielo.sa.cr]
- 4. researchgate.net [researchgate.net]
- 5. Sea Buckthorn: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
A Head-to-Head Comparison of Casuarinin and Pedunculagin for Drug Development Professionals
An in-depth analysis of two promising ellagitannins, Casuarinin and Pedunculagin, reveals their distinct and overlapping therapeutic potential. This guide synthesizes available experimental data to offer a comparative overview of their antioxidant, anti-inflammatory, and anticancer activities, providing researchers, scientists, and drug development professionals with a valuable resource for evaluating these natural compounds.
This compound and Pedunculagin are structurally related ellagitannins, a class of hydrolyzable tannins known for their diverse biological activities. Both compounds are found in a variety of plant species and have garnered significant interest in the scientific community for their potential applications in human health. This guide provides a head-to-head comparison of their bioactivities based on available quantitative data, details the experimental protocols for key assays, and visualizes the signaling pathways they modulate.
Quantitative Comparison of Bioactivities
To facilitate a clear comparison, the following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and Pedunculagin. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions, such as cell lines and assay methodologies, should be considered when interpreting these results.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Pedunculagin | DPPH Radical Scavenging | 2.41 ± 0.71 µM[1] | [1] |
| This compound | DPPH Radical Scavenging | Data Not Available in Direct Comparison |
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Source |
| Pedunculagin | IL-6 Inhibition | HaCaT cells | IC50 = 6.59 ± 1.66 μM[1] | [1] |
| IL-8 Inhibition | HaCaT cells | IC50 = 0.09 ± 0.41 μM[1] | [1] | |
| This compound | Inhibition of TNF-α-induced ICAM-1 expression | HaCaT cells | Dose-dependent inhibition | |
| Inhibition of pro-inflammatory mediators (IL-1β, IL-6, IL-8, MCP-1) | HaCaT cells | Dose-dependent inhibition |
Table 3: Comparison of Anticancer Activity
| Compound | Cell Line | Activity | Key Findings | Source |
| This compound | MCF-7 (human breast adenocarcinoma) | Antiproliferative | Blocks cell cycle at G0/G1 phase and induces apoptosis. | [2] |
| Pedunculagin | MCF-7/Adr (adriamycin-resistant human breast cancer) | Growth Inhibition | 43.7% decrease in viability at 10 µM; 73.3% decrease at 313 µM. | [3] |
| QGY-7703 (human liver tumor) | Antitumor | IC50 = 64.3 ± 6.1 µg/mL[4] | [4] |
Signaling Pathways and Mechanisms of Action
This compound and Pedunculagin exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known mechanisms of action for each compound.
Figure 1: Signaling pathways modulated by this compound.
Figure 2: Signaling pathways modulated by Pedunculagin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[5][6]
-
Sample Preparation: The test compounds (this compound or Pedunculagin) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is mixed with the DPPH working solution.[6] The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.[5][6]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Figure 3: Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds (this compound or Pedunculagin) for a specific duration.[7]
-
Sample Collection: The cell culture supernatant is collected.[8]
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[8][9][10] This reaction forms a colored azo compound.
-
Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.[8][9][10]
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated.
Figure 4: Workflow for the Nitric Oxide (Griess) inhibition assay.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
-
Cell Lysis and Protein Extraction: Cells treated with the test compounds are lysed to release their proteins. The total protein concentration is then determined.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, NF-κB p65), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: The signal is captured, and the intensity of the protein bands is quantified to determine the relative protein expression levels.
Figure 5: General workflow for Western blot analysis.
Conclusion
Both this compound and Pedunculagin demonstrate significant potential as therapeutic agents, exhibiting a range of antioxidant, anti-inflammatory, and anticancer activities. While Pedunculagin has been more extensively studied in terms of its quantitative antioxidant and specific anti-inflammatory effects, this compound shows strong promise in modulating key inflammatory and apoptotic signaling pathways. The lack of direct comparative studies highlights a crucial gap in the research landscape. Future head-to-head investigations under standardized experimental conditions are necessary to definitively elucidate the relative potency and therapeutic advantages of each compound. This will be instrumental in guiding further preclinical and clinical development of these promising natural products.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights [mdpi.com]
- 4. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Punicalagin Prevents Inflammation in LPS-Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Synergistic Potential of Casuarinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the synergistic effects of Casuarinin, a hydrolysable tannin with known antioxidant and antifungal properties, when combined with other therapeutic compounds. While direct experimental evidence of this compound's synergistic interactions is currently limited in publicly available literature, this document outlines the rationale and methodologies for investigating its potential in combination therapies, particularly in anticancer and antifungal applications. By leveraging established experimental protocols and drawing comparisons with other natural compounds that have demonstrated synergy, researchers can effectively explore the therapeutic promise of this compound-based combination regimens.
Introduction to this compound and the Rationale for Synergy Evaluation
This compound is a C-glycosidic ellagitannin found in various plants, including Casuarina stricta and Plinia cauliflora.[1][2] It has demonstrated notable biological activities, including antioxidant and antifungal effects.[2] The concept of synergistic interaction, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology.[3] For natural products like this compound, exploring synergy with established drugs can lead to several therapeutic advantages:
-
Enhanced Efficacy: Achieving a greater therapeutic effect at lower doses.
-
Reduced Toxicity: Lowering the required dosage of a toxic conventional drug, thereby minimizing side effects.[4]
-
Overcoming Drug Resistance: Potentiating the activity of a drug to which pathogens or cancer cells have developed resistance.[4]
Given this compound's biological activities, it is a promising candidate for synergistic combination studies with anticancer and antifungal agents.
Potential Synergistic Combinations with this compound: A Comparative Overview
Based on the established synergistic effects of other natural compounds, we can hypothesize and design experiments to test this compound's potential in combination with the following classes of drugs:
2.1. Anticancer Agents
Many natural compounds have been shown to enhance the efficacy of conventional chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922).[4][5][6] For instance, some coumarins and phytochemicals have demonstrated synergistic interactions with cisplatin in melanoma and other cancer cell lines.[4][7] Similarly, compounds like decursin (B1670152) and dihydroartemisinin (B1670584) have shown synergy with doxorubicin in various cancer models.[8][9]
Hypothetical Synergistic Effects of this compound with Anticancer Drugs:
| Combination | Cancer Cell Line | Potential Synergistic Outcome | Referenced Synergistic Agent (for comparison) |
| This compound + Cisplatin | Human Melanoma (e.g., FM55P) | Increased cytotoxicity, reduced cisplatin dosage | Osthole (a coumarin)[4] |
| This compound + Doxorubicin | Human Multiple Myeloma (e.g., U266) | Enhanced apoptosis induction | Decursin[8] |
2.2. Antifungal Agents
The combination of natural compounds with antifungal drugs such as fluconazole (B54011) and amphotericin B is a key strategy to combat resistant fungal strains. For example, icariin (B1674258), a flavonoid, has been shown to have a synergistic effect with fluconazole against Candida albicans.[10][11] Additionally, the combination of caspofungin and amphotericin B has demonstrated synergistic or additive effects against Aspergillus and Fusarium species.[12][13]
Hypothetical Synergistic Effects of this compound with Antifungal Drugs:
| Combination | Fungal Strain | Potential Synergistic Outcome | Referenced Synergistic Agent (for comparison) |
| This compound + Fluconazole | Candida albicans | Reduced Minimum Inhibitory Concentration (MIC) of fluconazole | Icariin[10][11] |
| This compound + Amphotericin B | Aspergillus fumigatus | Enhanced fungicidal activity | Caspofungin[12][13] |
2.3. Antioxidant Compounds
Synergistic interactions are also observed between different antioxidant compounds. The combination of vitamins E and C with quercetin (B1663063) has been shown to have synergistic antioxidant effects related to the formation of molecular associations.[14] Investigating this compound's antioxidant synergy with other natural antioxidants like quercetin or vitamin C could be valuable for developing potent antioxidant formulations.[15][16]
Hypothetical Synergistic Effects of this compound with Other Antioxidants:
| Combination | Assay | Potential Synergistic Outcome | Referenced Synergistic Agent (for comparison) |
| This compound + Quercetin | DPPH radical scavenging assay | Increased radical scavenging capacity | Lignin[16] |
| This compound + Vitamin C | Ferric Reducing Antioxidant Power (FRAP) assay | Enhanced reducing power | Gallic Acid and Caffeic Acid combination[17] |
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
3.1. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound alone, the combination drug alone (e.g., cisplatin), and in combination at different ratios. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. The interaction between this compound and the other compound can be quantified using the Combination Index (CI), which is typically calculated using specialized software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
3.2. Antifungal Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.[1][21][22][23]
Experimental Protocol:
-
Preparation of Compounds: Prepare serial dilutions of this compound and the antifungal drug (e.g., fluconazole) in a 96-well microtiter plate. One compound is diluted along the x-axis (columns) and the other along the y-axis (rows).[23]
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the specific fungal strain being tested.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible fungal growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) A FICI of ≤ 0.5 is generally considered synergistic. A FICI of > 0.5 to 4.0 is considered indifferent or additive, and a FICI of > 4.0 is considered antagonistic.[1]
3.3. Isobolographic Analysis
Isobolographic analysis is a graphical method used to evaluate drug interactions.[24][25][26][27][28] It involves plotting the doses of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, ED50). The line connecting the ED50 values of the individual drugs is the line of additivity. If the data points for the combination fall below this line, it indicates synergy. If they fall on the line, it's an additive effect, and if they are above the line, it's antagonism.
Visualizing Experimental Workflows and Pathways
4.1. Experimental Workflow for Synergy Evaluation
The following diagram illustrates a general workflow for assessing the synergistic effects of this compound with another compound.
4.2. Hypothetical Signaling Pathway Modulation by this compound in Combination Therapy
While the precise mechanisms of this compound are not fully elucidated, many natural compounds exert their synergistic effects by modulating key signaling pathways involved in cell survival, apoptosis, and drug resistance. The diagram below illustrates a hypothetical scenario where this compound enhances the pro-apoptotic effect of a chemotherapeutic agent.
Conclusion
While direct experimental data on the synergistic effects of this compound is a developing area of research, its known biological activities make it a compelling candidate for combination therapy studies. By employing rigorous experimental methodologies such as the MTT and checkerboard assays, coupled with robust data analysis techniques like isobolographic analysis, researchers can systematically evaluate the synergistic potential of this compound with a range of therapeutic agents. This comparative guide provides a foundational framework to inspire and direct future investigations into the synergistic applications of this compound, with the ultimate goal of developing more effective and less toxic treatment regimens for a variety of diseases.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective [mdpi.com]
- 4. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of cisplatin cytotoxicity in combination with herniarin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decursin and Doxorubicin Are in Synergy for the Induction of Apoptosis via STAT3 and/or mTOR Pathways in Human Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the synergistic effect of icariin and azole drugs on Candida albicans [frontiersin.org]
- 11. Unveiling the synergistic effect of icariin and azole drugs on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro synergy of caspofungin and amphotericin B against Aspergillus and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Checkerboard array synergy testing. [bio-protocol.org]
- 22. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 25. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 26. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug Combinations: Tests and Analysis with Isoboles | Semantic Scholar [semanticscholar.org]
- 28. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
Reproducibility of Casuarinin's biological effects across labs
An Objective Analysis of Experimental Data and Methodologies for Researchers
Casuarinin, a C-glycosidic ellagitannin, has garnered attention for its diverse biological activities. This guide provides a comparative overview of its reported effects, with a focus on the experimental data and methodologies from various studies to aid researchers in assessing the reproducibility of its biological actions.
Quantitative Comparison of Biological Effects
The following table summarizes the key quantitative data from different studies on the biological effects of this compound. This allows for a direct comparison of its potency and efficacy in various experimental models.
| Biological Effect | Organism/Cell Line | Assay | Effective Concentration/Dosage | Key Findings | Reference |
| Skeletal Muscle Satellite Cell (SC) Activation | Rat Primary SCs | BrdU Incorporation | 50-400 nM | Significantly promoted BrdU incorporation into SCs. | [1] |
| Sprague-Dawley Rats | Oral Administration | 4 and 8 mg/kg/day | Significantly activated SCs in skeletal muscle. | [1] | |
| Anti-Candida Activity | Candida krusei | Microbroth Dilution | MIC: 3.9 µg/mL | Most susceptible Candida species to this compound. | [2] |
| Candida albicans | Microbroth Dilution | MIC: 125 µg/mL | Exhibited antifungal activity. | [2] | |
| Candida parapsilosis | Microbroth Dilution | MIC: 62.5 µg/mL | Exhibited antifungal activity. | [2] | |
| Candida tropicalis | Microbroth Dilution | MIC: 7.8 µg/mL | Showed significant antifungal activity. | [2] | |
| Cytotoxicity | Mammalian Fibroblast Cells (L929) | MTT Assay | CC50 > 116 µg/mL | Not cytotoxic at the highest concentration tested. | [2] |
| Anti-inflammatory Activity | HaCaT cells | Not specified | Not specified | Suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation. | [3] |
Detailed Experimental Protocols
To ensure the reproducibility of findings, it is crucial to adhere to detailed experimental protocols. Below are summaries of key methodologies from the cited studies.
1. In Vitro Skeletal Muscle Satellite Cell (SC) Activation [1]
-
Cell Isolation and Culture: SCs were isolated from the hindlimb muscles of male Sprague-Dawley rats. The isolated cells were cultured on collagen-coated dishes in a growth medium (DMEM/F-12) supplemented with 20% fetal bovine serum, 1% chicken embryo extract, and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ atmosphere.
-
BrdU Incorporation Assay: Proliferating SCs were seeded and, after 24 hours, treated with varying concentrations of this compound (12.5 to 400 nM) for 24 hours. 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was added to the medium for the last 2 hours of treatment. Cells were then fixed and stained with an anti-BrdU antibody and DAPI for nuclear visualization. The ratio of BrdU-positive SCs to the total number of SCs was determined.
2. In Vivo Skeletal Muscle Satellite Cell (SC) Activation [1]
-
Animal Model: Male Sprague-Dawley rats were divided into groups and orally administered with either water (control), Lemon Myrtle extract, or this compound (4 and 8 mg/kg/day) for four consecutive days.
-
SC Activation Assessment: Eight hours after the final administration, rats were intraperitoneally injected with BrdU (50 mg/kg). Sixteen hours later, the animals were sacrificed, and SCs were isolated from their skeletal muscles. The proportion of BrdU-positive SCs was analyzed to determine the level of SC activation.
3. Anti-Candida Activity Assay [2]
-
Microorganism Strains: Various Candida species (C. albicans, C. parapsilosis, C. tropicalis, C. krusei) were used.
-
Microbroth Dilution Method: The minimum inhibitory concentration (MIC) of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This compound was serially diluted in RPMI-1640 medium in 96-well plates, and a standardized inoculum of each Candida species was added. The plates were incubated at 35°C for 24-48 hours, and the MIC was defined as the lowest concentration of this compound that inhibited visible fungal growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding and reproducibility. The following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound-induced skeletal muscle satellite cell activation.
Caption: A generalized experimental workflow for in vitro evaluation of this compound's biological effects.
Discussion on Reproducibility
-
Purity of this compound: As this compound is a natural product, its purity can vary between suppliers and extraction batches. The total synthesis of this compound has been achieved, which may provide a more standardized source for future studies.[4]
-
Metabolism: Ellagitannins like this compound are metabolized by gut microbiota into urolithins, which themselves have biological activities.[5] This metabolic conversion could contribute to variability in in vivo studies.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, reagent sources, and incubation times, can influence the outcome of biological assays.
This guide provides a foundational comparison of this compound's biological effects based on the current literature. For ensuring high reproducibility, researchers are encouraged to follow the detailed protocols and consider the potential sources of variability discussed.
References
- 1. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo [mdpi.com]
- 2. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sea Buckthorn: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Casuarinin: A Meta-Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casuarinin, a C-glycosidic ellagitannin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from various plant species, including Terminalia arjuna and Stachyurus himalaicus, this complex polyphenol has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties in a range of preclinical studies. This guide provides a comparative meta-analysis of the therapeutic potential of this compound, summarizing key experimental findings, detailing underlying mechanisms of action, and presenting standardized experimental protocols to aid in future research and development.
Data Presentation: Comparative Efficacy of this compound
The therapeutic efficacy of this compound has been evaluated across several domains. Below are tables summarizing the quantitative data from various in vitro and in vivo studies.
Table 1: Antioxidant Activity of this compound
| Assay Type | Test System | IC50 / Activity | Reference Compound | IC50 / Activity |
| DPPH Radical Scavenging | Cell-free assay | Data not available | Ascorbic Acid | Data not available |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free assay | Data not available | Trolox | Data not available |
| Reactive Oxygen Species (ROS) Inhibition | Glutamate-induced HT22 cells | Significant reduction in ROS | - | - |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Test System | Target | IC50 / Inhibition |
| Cytokine Production | TNF-α-stimulated HaCaT cells | IL-1β, IL-6, IL-8, MCP-1 | Dose-dependent decrease[1] |
| Enzyme Inhibition | Cell-free assays | COX-1, COX-2, 5-LOX | Data not available |
| NF-κB Activation | TNF-α-stimulated HaCaT cells | NF-κB | Significant inhibition[1] |
| MAPK Activation | TNF-α-stimulated HaCaT cells | ERK, p38 MAPK | Dose-dependent inhibition[1] |
| MAPK Activation | Glutamate-induced HT22 cells | p-ERK1/2, p-p38 | Diminished phosphorylation[2] |
Note: While this compound demonstrates significant anti-inflammatory effects through the modulation of key signaling pathways, specific IC50 values for direct inhibition of inflammatory enzymes like COX and LOX are not well-documented.
Table 3: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 | Effect |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis[3][4] |
| Various Cancer Cell Lines | - | Data not available for direct comparison | - |
Note: The primary research on this compound's anticancer effects has focused on the MCF-7 cell line. Further studies are needed to establish its efficacy across a broader range of cancer types.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Anti-inflammatory Signaling Pathway
Apoptosis Induction Pathway in Cancer Cells
Experimental Protocols
To ensure reproducibility and standardization of research on this compound, detailed protocols for key assays are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (0.1 mM in methanol), this compound standards (various concentrations), Ascorbic acid (positive control), Methanol (solvent).
-
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution), this compound standards, Trolox (positive control).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add 180 µL of FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using Trolox, and the results are expressed as Trolox equivalents (TE).
Anti-inflammatory and Anticancer Assays
1. Western Blot for Signaling Protein Expression
This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HaCaT for inflammation, MCF-7 for cancer) and treat with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IκBα, p-ERK, p-p38, Caspase-3).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cancer cells with this compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
References
- 1. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different forms of vitamin E and metabolite 13’-carboxychromanols inhibit cyclooxygenase-1 and its catalyzed thromboxane in platelets, and tocotrienols and 13’-carboxychromanols are competitive inhibitors of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Casuarinin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Casuarinin, a natural ellagitannin found in various plants, requires careful consideration for its disposal.[1][2] In the absence of a specific, publicly available disposal protocol for this compound, a conservative approach based on general principles for handling potentially hazardous chemical waste is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Principles
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in solid or solution form.[3]
-
Containment: Handle solid this compound powder in a designated area, such as a chemical fume hood, to prevent the generation and inhalation of dust.[3]
-
Waste Segregation: Never dispose of this compound waste in regular trash or down the drain.[3][4] It must be segregated as chemical waste.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's behavior and potential interactions during disposal.
| Property | Value |
| Molecular Formula | C₄₁H₂₈O₂₆[1][5][6] |
| Molar Mass | 936.6 g/mol [1][5][6] |
| Appearance | Powder[1] |
| Purity | Min. 95%[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for chemical waste management and should be performed in conjunction with your institution's specific safety protocols and local regulations.
1. Personal Protective Equipment (PPE):
-
Ensure proper PPE is worn at all times, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats, gloves) from liquid waste.
3. Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
4. Liquid Waste Disposal:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, sealed, and leak-proof waste container. The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) [HDPE], glass) and have a secure screw-top cap.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, collect it in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated solvents, as per your institution's guidelines. Do not pour organic solvents down the drain.
-
Rinsate: When rinsing emptied original vials or contaminated glassware, the resulting rinsate is also considered hazardous waste and must be collected in the appropriate liquid waste container.
5. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound.
-
Use an appropriate solvent to rinse the equipment, and collect the rinsate as hazardous liquid waste.
6. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
7. Documentation:
-
Maintain a log of the generated this compound waste, including the amount and date of disposal.
8. Final Disposal:
-
The final disposal of this compound waste should be coordinated through your institution's EHS office or equivalent chemical safety department.
-
Incineration by a licensed hazardous waste management facility is the standard and recommended method for the ultimate disposal of many chemical compounds.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
